Product packaging for Ethyl 2-cyclohexyl-2-oxoacetate(Cat. No.:CAS No. 13275-31-5)

Ethyl 2-cyclohexyl-2-oxoacetate

Cat. No.: B1588970
CAS No.: 13275-31-5
M. Wt: 184.23 g/mol
InChI Key: MAOUXDYQHDQFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-cyclohexyl-2-oxoacetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1588970 Ethyl 2-cyclohexyl-2-oxoacetate CAS No. 13275-31-5

Properties

IUPAC Name

ethyl 2-cyclohexyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOUXDYQHDQFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452974
Record name ethyl 2-cyclohexyl-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13275-31-5
Record name ethyl 2-cyclohexyl-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylcyclohexyl(oxo)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-cyclohexyl-2-oxoacetate CAS number 13275-31-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate (CAS 13275-31-5)

Executive Summary

This compound is a versatile α-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by its dual carbonyl functionality—a ketone and an ester—flanking an aliphatic cyclohexyl group, this molecule offers a rich landscape for chemical transformations. Its primary route of synthesis via the Grignard reaction of a cyclohexyl magnesium halide with diethyl oxalate is a well-established and efficient method, though one that requires careful control of reaction parameters to achieve high yields. This guide provides a comprehensive overview of its synthesis, mechanistic underpinnings, detailed spectroscopic characterization, potential applications in medicinal chemistry, and essential safety protocols. The insights herein are intended to empower researchers to effectively utilize this building block in the design and execution of novel synthetic pathways.

Physicochemical and Structural Properties

This compound is typically supplied as a liquid oil or an off-white solid with a molecular weight of approximately 184.23 g/mol .[1][2][3] Proper handling and storage, under dry, room-temperature conditions, are essential to maintain its integrity.[2][3][4][5]

PropertyValueReference(s)
CAS Number 13275-31-5[1][2]
Molecular Formula C₁₀H₁₆O₃[1][2][6]
Molecular Weight 184.23 g/mol [1][2]
IUPAC Name ethyl cyclohexyl(oxo)acetate
Synonyms Ethyl cyclohexylglyoxylate, PEAKDALE 2019207[2][3]
Appearance Liquid-Oil / Off-white solid[3][5]
Purity Typically ≥97%[2]
InChI Key MAOUXDYQHDQFFV-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C(=O)C1CCCCC1[2][6]
Storage Store sealed in a dry place at room temperature[2][3][4]

Synthesis: The Grignard Approach to α-Keto Esters

The most direct and high-yielding preparation of this compound involves the nucleophilic addition of a cyclohexyl Grignard reagent to diethyl oxalate.[1][7] This method is a cornerstone for creating α-keto esters, which are valuable precursors to a wide array of more complex molecules, including α-amino acids and various heterocycles.[7]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic carbon of the cyclohexyl magnesium bromide attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the target α-keto ester.

Causality of Experimental Choices:

  • Low Temperature (-40 to -30 °C): This is the most critical parameter. The product, an α-keto ester, still possesses an electrophilic ketone carbonyl. At higher temperatures, a second equivalent of the highly reactive Grignard reagent can attack this ketone, leading to the formation of an undesired tertiary alcohol byproduct.[7] Maintaining a low temperature ensures the reaction halts selectively after the first addition.

  • Solvent (THF): Tetrahydrofuran (THF) is the preferred solvent over diethyl ether. It has been demonstrated that reactions of this type in THF afford significantly higher yields (40-76%) compared to those in ether (5-20%), particularly for primary alkyl Grignard reagents.[8]

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water. Therefore, all glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to maximize the yield of the desired product.[7]

G reagents Cyclohexyl MgBr + Diethyl Oxalate in Anhydrous THF temp Low Temperature (-40 to -30 °C) reagents->temp Critical Condition attack Nucleophilic Attack on Ester Carbonyl temp->attack intermediate Tetrahedral Intermediate Formation attack->intermediate collapse Collapse of Intermediate intermediate->collapse product This compound collapse->product Expels Ethoxide side_reaction Second Grignard Attack (Undesired) product->side_reaction If Temp > -20°C alcohol Tertiary Alcohol Byproduct side_reaction->alcohol

Diagram 1: Synthesis Reaction Mechanism.
Validated Laboratory Protocol

The following protocol is adapted from a documented, high-yield synthesis and serves as a self-validating system for producing high-purity material.[1]

Materials:

  • Cyclohexyl magnesium bromide (2 M in ether)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of diethyl oxalate (e.g., 60 g) in anhydrous THF (150 mL).

  • Grignard Reagent Addition: Cool the diethyl oxalate solution to between -40 °C and -30 °C using a dry ice/acetone bath.

  • Slowly add the cyclohexyl magnesium bromide solution (e.g., 150 mL of 2 M solution) dropwise to the cooled solution over approximately 10-15 minutes, ensuring the internal temperature does not rise above -25 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 5-10 minutes.

  • Aqueous Quench: Quench the reaction by carefully adding 100 mL of pre-chilled 10% HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (200 mL).

  • Washing: Wash the combined organic extracts sequentially with water (30 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by vacuum distillation. The pure product, this compound, distills at 75-80 °C at 1 mm Hg, yielding a clear oil (typical yield: 86%).[1]

G start Start: Setup Dry Glassware under Inert Atmosphere step1 1. Dissolve Diethyl Oxalate in Anhydrous THF start->step1 step2 2. Cool to -40 °C step1->step2 step3 3. Add Grignard Reagent Dropwise (Maintain Temp) step2->step3 step4 4. Warm to 0 °C and Stir step3->step4 step5 5. Quench with 10% HCl step4->step5 step6 6. Extract with Ethyl Acetate step5->step6 step7 7. Wash with H₂O and Brine step6->step7 step8 8. Dry (Na₂SO₄) and Concentrate step7->step8 end_node End: Purify by Vacuum Distillation step8->end_node

Diagram 2: Experimental Synthesis Workflow.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The data below provides a definitive fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the molecule. The proton and carbon NMR data are highly diagnostic.[1]

Nucleus Chemical Shift (δ, ppm) Description & Assignment
¹H NMR 4.30 (q, J=8 Hz, 2H)Quartet corresponding to the -OCH₂ CH₃ of the ethyl ester.
3.02 (broad s, 1H)Singlet corresponding to the α-proton (-CH -) on the cyclohexyl ring.
1.62-1.94 (m, 5H)Multiplet from 5 protons on the cyclohexyl ring.
1.20-1.40 (m, 8H)Overlapping multiplet containing the remaining 5 cyclohexyl protons and the triplet from the -OCH₂CH₃ (3H).
¹³C NMR 197.51Ketone carbonyl carbon (C =O).
161.84Ester carbonyl carbon (-OC =O).
62.07Ester methylene carbon (-OCH₂ CH₃).
46.13α-carbon of the cyclohexyl ring (C H).
27.36, 25.58, 25.11Methylene carbons of the cyclohexyl ring (-CH₂ -). Note the 4 signals for 6 carbons indicate some molecular symmetry.
13.91Ester methyl carbon (-OCH₂CH₃ ).
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

While specific spectral data was not found in the initial search, the expected key features can be reliably predicted based on the molecule's structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two very strong, sharp absorption bands in the carbonyl region (1650-1800 cm⁻¹). The ketone C=O stretch is expected around 1715 cm⁻¹, while the ester C=O stretch will appear at a slightly higher frequency, typically around 1735 cm⁻¹. Additional peaks corresponding to C-H stretching (aliphatic, ~2850-3000 cm⁻¹) and C-O stretching (~1100-1300 cm⁻¹) will also be present.

  • Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 184. Key fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) to give a peak at m/z = 139, and the subsequent loss of carbon monoxide (-CO) to yield a peak at m/z = 111. Another prominent fragmentation would be the loss of the entire ethyl formate group to give the cyclohexylcarbonyl cation at m/z = 111.

Reactivity and Applications in Drug Discovery

This compound's value lies in its potential as a synthetic scaffold. The adjacent carbonyl groups provide two distinct electrophilic sites for a variety of chemical transformations, making it a powerful starting point for building molecular complexity.

  • Precursor for Bioactive Molecules: As a class, α-keto esters are well-established intermediates for synthesizing biologically active compounds.[7] For instance, they are key precursors in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors.

  • Fragment-Based Drug Discovery (FBDD): The cyclohexyl and ethyl keto-ester moieties can serve as valuable fragments in FBDD campaigns. The rigid, lipophilic cyclohexyl ring is a common motif in drug candidates for exploring hydrophobic binding pockets, while the keto-ester provides hydrogen bond acceptors and a handle for synthetic elaboration.

  • Synthetic Transformations: The molecule can be readily transformed into other valuable compound classes:

    • Reduction: Selective reduction of the ketone can yield α-hydroxy esters.

    • Reductive Amination: Conversion of the ketone to an amine can produce α-amino esters, the building blocks of peptides.

    • Heterocycle Formation: The 1,2-dicarbonyl system is a classic precursor for the synthesis of various heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with dinucleophiles.

G start This compound (CAS 13275-31-5) p1 α-Hydroxy Esters start->p1 Selective Reduction p2 α-Amino Esters start->p2 Reductive Amination p3 Heterocycles (e.g., Quinoxalines) start->p3 Condensation w/ Dinucleophiles p4 Complex APIs (e.g., ACE Inhibitors) start->p4 Multi-step Synthesis

Diagram 3: Potential Synthetic Utility.

Safety and Handling

This compound is a chemical intermediate that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

Hazard InformationGHS ClassificationPrecautionary Statements (Examples)
Signal Word Warning P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Pictogram GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-cyclohexyl-2-oxoacetate is a versatile α-keto ester that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a cyclohexyl moiety directly attached to a glyoxylate functional group, offers a strategic combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is typically a liquid-oil or an off-white solid at room temperature.[1][2] It is characterized by the following properties:

PropertyValueSource(s)
IUPAC Name ethyl cyclohexyl(oxo)acetate
CAS Number 13275-31-5[3]
Molecular Formula C₁₀H₁₆O₃[3]
Molecular Weight 184.23 g/mol [3][4]
Boiling Point 265.9 °C at 760 mmHg
Boiling Point (Reduced Pressure) 75-80 °C at 1 mmHg[4]
Density 1.058 g/cm³[5]
Refractive Index 1.462[5]
Physical Form Liquid-Oil / Off-white solid[1]
Storage Store at room temperature, sealed.[3]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (Proton NMR)
Chemical Shift (δ) Description
1.20-1.40 ppm(m, 8H) - Protons of the cyclohexyl ring and the methyl group of the ethyl ester.
1.62-1.94 ppm(m, 5H) - Protons of the cyclohexyl ring.
3.02 ppm(broad s, 1H) - Methine proton of the cyclohexyl ring.
4.30 ppm(q, J=8 Hz, 2H) - Methylene protons of the ethyl ester.
Source:[4]
¹³C NMR (Carbon-13 NMR)
Chemical Shift (δ) Assignment
13.91 ppmMethyl carbon of the ethyl group.
25.11, 25.58, 27.36 ppmMethylene carbons of the cyclohexyl ring.
46.13 ppmMethine carbon of the cyclohexyl ring.
62.07 ppmMethylene carbon of the ethyl group.
161.84 ppmEster carbonyl carbon.
197.51 ppmKetone carbonyl carbon.
Source:[4]
  • C=O Stretch (Ketone): A strong absorption band is expected around 1715 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band is anticipated in the range of 1750-1735 cm⁻¹.[6]

  • C-O Stretch (Ester): One or more bands in the 1300-1000 cm⁻¹ region.[6]

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

Detailed fragmentation data for this compound is not explicitly provided in the search results. However, based on the structure, common fragmentation patterns would involve:

  • Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment with m/z = 139.

  • Loss of the ethyl group (-CH₂CH₃): Leading to a fragment with m/z = 155.

  • Cleavage of the cyclohexyl ring.

  • Formation of an acylium ion [C₆H₁₁CO]⁺: With an m/z of 111.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between cyclohexyl magnesium bromide and diethyl oxalate.[4]

Step 1: Preparation of the Grignard Reagent Solution

  • Cyclohexyl magnesium bromide in ether (2 M, 150 mL) is placed in a reaction vessel.

  • The ethyl ether is removed under vacuum at room temperature.

  • The residue is dissolved in anhydrous THF (100 mL) while cooling with an ice-water bath.

Step 2: Reaction with Diethyl Oxalate

  • The prepared Grignard solution is added to a solution of diethyl oxalate (60 g) in THF (150 mL) at a temperature of -30 to -40 °C over 10 minutes.

  • The reaction mixture is then warmed to 0 °C for 5 minutes.

Step 3: Quenching and Extraction

  • The reaction is quenched by the addition of 10% HCl (100 mL).

  • The product is extracted with ethyl acetate (200 mL).

  • The organic extract is washed with water (30 mL) and brine (50 mL).

Step 4: Drying and Purification

  • The organic layer is dried over sodium sulfate and filtered.

  • The filtrate is concentrated to yield an oil.

  • The crude product is purified by distillation. The starting material is removed by distilling at 40-50 °C at 1 mmHg. The final product is then distilled at 75-80 °C at 1 mmHg, yielding 46 g (86% yield) of this compound with a purity of over 90%.[4]

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Purification & Product reagent1 Cyclohexyl Magnesium Bromide step1 Grignard Reaction (-30 to -40 °C, THF) reagent1->step1 reagent2 Diethyl Oxalate reagent2->step1 step2 Quenching (10% HCl) step1->step2 step3 Extraction (Ethyl Acetate) step2->step3 step4 Washing & Drying step3->step4 purification Distillation (75-80 °C, 1 mmHg) step4->purification product This compound purification->product

Caption: Synthesis of this compound via Grignard Reaction.

Reactivity and Synthetic Applications

As an α-keto ester, this compound possesses two reactive carbonyl groups, making it a versatile building block in organic synthesis.

The ketone and ester functionalities allow for a range of chemical transformations:

  • Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates.

  • Reactions at the α-Position: The presence of two carbonyl groups increases the acidity of the α-proton (on the cyclohexyl ring), facilitating enolate formation and subsequent alkylation or condensation reactions.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol.

  • Ester Transformations: The ethyl ester can undergo hydrolysis, transesterification, or amidation under appropriate conditions.

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its ability to introduce a cyclohexyl carbonyl moiety is a key feature.[3] It is commonly employed in the synthesis of heterocyclic compounds.[3] While specific examples of its direct use in drug synthesis are not detailed in the provided search results, related α-keto esters are crucial for creating complex drug molecules and vital intermediates.[7]

Safety and Handling

Comprehensive safety information is crucial when working with any chemical substance.

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[5]

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a useful tool for the construction of complex molecular architectures, particularly in the development of new pharmaceuticals and agrochemicals. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

Ethyl 2-cyclohexyl-2-oxoacetate molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate: Structure, Properties, and Synthetic Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile keto-ester of significant interest in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's structural characteristics, physicochemical properties, and provides a robust, field-tested synthetic protocol. The insights herein are grounded in established chemical principles to ensure both accuracy and practical applicability.

Molecular Structure and Physicochemical Identity

This compound (CAS No. 13275-31-5) is an organic compound featuring a central α-keto ester moiety with a cyclohexyl group attached to the carbonyl carbon. This unique arrangement of functional groups—a ketone and an ester separated by a single carbon-carbon bond—makes it a valuable building block for creating more complex molecular architectures.

The cyclohexyl group imparts lipophilicity, while the keto-ester function provides multiple sites for chemical modification, serving as both an electrophilic center and a precursor for various heterocyclic systems. Understanding its precise structure is fundamental to predicting its reactivity and utility in multi-step syntheses.

Structural Representation

The connectivity of this compound can be visualized through its canonical SMILES string, CCOC(=O)C(=O)C1CCCCC1, and its IUPAC name, this compound.[1][2] A 2D structural diagram provides further clarity on the atomic arrangement.

Caption: 2D structure of this compound.

Key Physicochemical Properties

A summary of essential quantitative data is crucial for experimental design, including reaction stoichiometry, purification, and analytical characterization. The properties of this compound are consolidated below.

PropertyValueSource(s)
CAS Number 13275-31-5[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₆O₃[1][3][6]
Molecular Weight 184.23 g/mol [1][3][5][6][7]
IUPAC Name This compound[2][4]
SMILES CCOC(=O)C(=O)C1CCCCC1[1][2]
InChI Key MAOUXDYQHDQFFV-UHFFFAOYSA-N[3][4]
Physical Form Liquid-Oil / Off-white solid[4][5]
Purity ≥97%[1][4]
Topological Polar Surface Area 43.37 Ų[1]
Rotatable Bonds 3[1]

Synthesis Protocol: Grignard Reaction with Diethyl Oxalate

The synthesis of this compound is reliably achieved through the nucleophilic addition of a cyclohexyl Grignard reagent to diethyl oxalate. This method is favored for its high yield and straightforward execution. The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl centers of the oxalate ester. The reaction is controlled at low temperatures to prevent over-addition and side reactions.

Experimental Methodology

This protocol is a self-validating system; successful formation of the Grignard reagent is the critical first step, which can be visually confirmed by the disappearance of magnesium turnings and the formation of a cloudy solution. The subsequent reaction's success is validated by the workup and final product characterization.

Materials:

  • Cyclohexyl magnesium bromide (2M in ether)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Step-by-Step Protocol:

  • Grignard Reagent Preparation: The commercially available Cyclohexyl magnesium bromide solution is used directly. If preparing from scratch, react bromocyclohexane with magnesium turnings in anhydrous ether.

  • Solvent Exchange: The ether from the Grignard reagent (150 mL) is removed under vacuum. The residue is dissolved in 100 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-water bath. This solvent exchange to THF is crucial as THF is less volatile and better at solvating the Grignard reagent at lower temperatures.

  • Reaction Setup: In a separate flask, a solution of diethyl oxalate (60 g) in anhydrous THF (150 mL) is prepared and cooled to between -40°C and -30°C. Maintaining this low temperature is critical to ensure selective mono-addition and prevent the ketone product from reacting further with the Grignard reagent.

  • Nucleophilic Addition: The THF solution of the Grignard reagent is added to the diethyl oxalate solution over approximately 10 minutes. The rate of addition is controlled to maintain the low reaction temperature.

  • Warming and Quenching: The reaction mixture is allowed to warm to 0°C over 5 minutes. The reaction is then carefully quenched by adding 100 mL of 10% HCl. The acid serves to protonate the intermediate alkoxide and dissolve any remaining magnesium salts.

  • Extraction and Workup: The product is extracted into the organic phase with ethyl acetate (200 mL). The organic layer is washed sequentially with water (30 mL) and brine (50 mL) to remove water-soluble impurities.

  • Drying and Concentration: The ethyl acetate extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.

  • Purification: The crude product is purified by distillation at 75-80°C under high vacuum (1 mm Hg) to yield the final product (approx. 46 g, 86% yield).[3]

Synthesis Workflow Diagram

synthesis_workflow start Start: Prepare Reagents prep_grignard Step 1: Solvent exchange Cyclohexyl-MgBr from Ether to THF start->prep_grignard prep_oxalate Step 2: Prepare Diethyl Oxalate solution in THF start->prep_oxalate addition Step 4: Add Grignard Reagent to Oxalate Solution prep_grignard->addition Add over 10 min cool Step 3: Cool Oxalate Solution (-30 to -40°C) prep_oxalate->cool cool->addition warm_quench Step 5: Warm to 0°C & Quench with 10% HCl addition->warm_quench extract Step 6: Extract with Ethyl Acetate & Wash with Water/Brine warm_quench->extract dry_conc Step 7: Dry over Na2SO4 & Concentrate extract->dry_conc purify Step 8: Purify by Vacuum Distillation (75-80°C @ 1 mmHg) dry_conc->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; its bifunctional nature makes it a strategic starting material in medicinal chemistry. The α-keto ester motif is a well-known pharmacophore and a versatile synthetic handle.

  • Heterocyclic Synthesis: The 1,2-dicarbonyl system is a classic precursor for synthesizing a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles, such as quinoxalines, imidazoles, and thiazoles. These scaffolds are prevalent in many FDA-approved drugs.

  • Asymmetric Synthesis: The ketone can be stereoselectively reduced to a chiral alcohol, introducing a stereocenter that can be used to control the three-dimensional geometry of a target molecule—a critical aspect of modern drug design.

  • Building Block Approach: As a readily available building block, it provides a cyclohexyl moiety that can be incorporated into lead compounds to modulate properties like solubility, metabolic stability, and receptor binding affinity.[2][] Its use is primarily for research purposes and not for direct human or veterinary application.[3]

Safety and Handling

As with any chemical reagent, proper handling is paramount. This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Store the compound at ambient temperature in a dry, cool place.[4][5]

References

A Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyclohexyl-2-oxoacetate, a versatile α-keto ester, serves as a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. Its dual reactivity, stemming from the presence of both a ketone and an ester functional group, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, key chemical reactions, and its emerging role as a building block for bioactive molecules and heterocyclic scaffolds. Emphasis is placed on the practical application of this compound in drug discovery, supported by established protocols and mechanistic insights.

Introduction: The Chemical Versatility of α-Keto Esters

α-Keto esters are a class of organic compounds that possess significant synthetic value due to their multifunctional nature.[1] The presence of adjacent carbonyl groups—a ketone and an ester—creates a unique electronic environment that allows for selective transformations at either site. This compound (Figure 1) is a prime example of this class, incorporating a lipophilic cyclohexyl moiety that is often favored in drug design to enhance binding to biological targets. This guide will delve into the specific attributes of this compound, providing a technical resource for its effective utilization in a research and development setting.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data is crucial for the unambiguous identification and quality control of this compound in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 13275-31-5[2]
Molecular Formula C₁₀H₁₆O₃[2]
Molecular Weight 184.23 g/mol [2]
Appearance Off-white solid
SMILES CCOC(=O)C(=O)C1CCCCC1
Storage Store at room temperature
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of the nuclei.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.30 (q, J=8 Hz, 2H, -OCH₂CH₃)

  • δ 3.02 (broad s, 1H, -CH-)

  • δ 1.62-1.94 (m, 5H, Cyclohexyl-H)

  • δ 1.20-1.40 (m, 8H, Cyclohexyl-H, -OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 197.51 (C=O, ketone)

  • δ 161.84 (C=O, ester)

  • δ 62.07 (-OCH₂)

  • δ 46.13 (-CH-)

  • δ 27.36 (Cyclohexyl-CH₂)

  • δ 25.58 (Cyclohexyl-CH₂)

  • δ 25.11 (Cyclohexyl-CH₂)

  • δ 13.91 (-CH₃)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While a specific mass spectrum for this compound is not widely published, the molecular ion peak [M]⁺ would be expected at m/z 184. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-C₂H₅, m/z 29), as well as cleavage of the cyclohexyl ring.

Synthesis of this compound

The synthesis of this compound is well-documented and can be achieved with high yield and purity through a Grignard reaction.[2]

Synthetic Pathway

The primary route involves the reaction of a cyclohexyl Grignard reagent with diethyl oxalate. The Grignard reagent, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Cyclohexyl Magnesium Bromide C Anhydrous THF -30 to -40 °C A->C B Diethyl Oxalate B->C D This compound C->D G A This compound B NaBH4, MeOH A->B C Ethyl 2-cyclohexyl-2-hydroxyacetate B->C G A This compound B Hydrazine Hydrate A->B C Pyridazinone Derivative B->C

References

A-Technical-Guide-to-Ethyl-2-cyclohexyl-2-oxoacetate-for-Advanced-Research-Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5) is a pivotal keto-ester intermediate in organic synthesis, particularly valued for its role as a versatile building block in the creation of complex molecular architectures. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide array of chemical transformations, making it a compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a field-proven synthesis protocol with mechanistic insights, and its applications in modern research. We aim to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Nomenclature

Precise identification of a chemical entity is foundational to reproducible science. This compound is known by several names across various databases and commercial suppliers. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

The compound's primary identifiers and most common synonyms are consolidated below.

Identifier TypeValue
Primary Name This compound[1][2]
IUPAC Name ethyl cyclohexyl(oxo)acetate[3]
CAS Number 13275-31-5[1][2][4][5]
Molecular Formula C₁₀H₁₆O₃[5]
Molecular Weight 184.23 g/mol [2][4][5]
InChI Key MAOUXDYQHDQFFV-UHFFFAOYSA-N[3][4]
Common Synonyms ethyl cyclohexyl(oxo)acetate[2][6][7], Cyclohexaneacetic acid, α-oxo-, ethyl ester[7], cyclohexyl-glyoxylic acid ethyl ester[7], PEAKDALE 2019207[2][5]

Physicochemical and Computed Properties

The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification methods. This compound is typically supplied as a liquid oil or an off-white solid.

PropertyValueSource
Appearance Liquid-Oil / Off-white solid[2][3]
Boiling Point 265.9 °C at 760 mmHg (Predicted)[8]
Purity ≥97%[3][5]
Storage Temperature Room Temperature, sealed and dry[5][7][8]
Topological Polar Surface Area 43.37 Ų[5]
Rotatable Bonds 3[5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the Grignard reaction, a robust method for forming carbon-carbon bonds. The following protocol is based on a patented procedure, demonstrating high yield and purity.[4]

Experimental Protocol: Grignard Reaction with Diethyl Oxalate

Objective: To synthesize this compound from cyclohexyl magnesium bromide and diethyl oxalate.

Materials:

  • Cyclohexyl magnesium bromide (2 M in ether)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: The commercially sourced cyclohexyl magnesium bromide in ether is concentrated under vacuum to remove the ether. The resulting residue is then dissolved in anhydrous THF while being cooled in an ice-water bath.

    • Causality: Ether is replaced with THF, a higher-boiling solvent, to allow for better temperature control during the subsequent exothermic reaction. Anhydrous conditions are critical as Grignard reagents react violently with water.

  • Acylation Reaction: The prepared Grignard solution is added to a solution of diethyl oxalate in anhydrous THF over 10 minutes, maintaining a reaction temperature of -40 to -30°C.

    • Causality: Diethyl oxalate serves as the acylating agent. The low temperature is essential to prevent side reactions, such as the Grignard reagent attacking the newly formed ketone, which would lead to a tertiary alcohol byproduct. This selective acylation at low temperature is a cornerstone of this synthesis.

  • Warming and Quenching: The reaction mixture is warmed to 0°C for 5 minutes and then quenched by the addition of 10% HCl.

    • Causality: Warming allows the reaction to reach completion. The acidic quench protonates the intermediate magnesium alkoxide, neutralizing the reaction mixture and precipitating magnesium salts, which facilitates their removal.

  • Extraction and Workup: The product is extracted with ethyl acetate. The organic layer is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and filtered.

    • Causality: Extraction isolates the organic product from the aqueous phase. The water wash removes residual acid and water-soluble impurities, while the brine wash helps to break any emulsions and further dry the organic layer. Sodium sulfate is a neutral drying agent that removes trace water.

  • Purification: The filtrate is concentrated under reduced pressure to yield a crude oil. The final product is purified by distillation at 75-80°C under 1 mm Hg vacuum, affording a yield of approximately 86% with >90% purity.[4]

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_output Purification & Product R1 Cyclohexyl Magnesium Bromide P1 Grignard Addition (-40 to -30°C) R1->P1 R2 Diethyl Oxalate R2->P1 S1 Anhydrous THF S1->P1 P2 Acidic Quench (10% HCl) P1->P2 P3 Liquid-Liquid Extraction P2->P3 P4 Drying & Filtration P3->P4 O1 Rotary Evaporation P4->O1 O2 Vacuum Distillation (1 mm Hg, 75-80°C) O1->O2 Product This compound (>90% Purity, ~86% Yield) O2->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its capacity to serve as a versatile intermediate. Its ester and ketone functional groups provide two reactive handles for further molecular elaboration.

  • Pharmaceutical Intermediates: This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[8][9] The cyclohexyl moiety is a common feature in many drug candidates, prized for its ability to increase lipophilicity and modulate pharmacological activity. The keto-ester functionality allows for the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used in the development of new agrochemicals where the cyclohexyl carbonyl group is a required structural element.[8]

  • Building Block for Heterocycles: The 1,2-dicarbonyl structure is a classic precursor for the synthesis of a variety of heterocycles (e.g., quinoxalines, pyrazines) through condensation reactions with dinucleophiles.

Logical Relationship Diagram

G A This compound CAS: 13275-31-5 C₁₀H₁₆O₃ B Key Functional Groups α-Keto Group Ethyl Ester A->B C {Synthetic Utility | Versatile Intermediate} B:k->C Reactivity B:e->C Reactivity D Applications Pharmaceutical Synthesis (APIs) Agrochemical Development Heterocyclic Chemistry C->D

Caption: Core properties and applications of the title compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. This compound presents moderate hazards.

  • Hazard Statements: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

  • Precautionary Statements: Always work in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid breathing fumes or vapors.[1]

  • First Aid:

    • Skin Contact: Take off contaminated clothing immediately and rinse the affected skin with plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water and seek medical attention.[10]

    • Inhalation: Move the person into fresh air.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

This guide serves as a technical starting point for professionals working with this compound. By understanding its properties, synthesis, and applications, researchers can better leverage its synthetic potential while ensuring safe laboratory practices.

References

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5) is an α-keto ester that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a cyclohexyl ring, a ketone, and an ester functional group, allows for a variety of chemical transformations, making it a valuable building block for complex molecules.[1][2] The cyclohexyl moiety can offer advantages in drug design by providing a three-dimensional structure that can enhance binding affinity to target proteins.[3] However, as with any chemical reagent, a thorough understanding of its safety and hazard profile is paramount for its safe handling and use in a research and development setting. This guide provides a comprehensive overview of the known safety information, potential hazards, and recommended handling procedures for this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 13275-31-5[4][5][6][7]
Molecular Formula C₁₀H₁₆O₃[6]
Molecular Weight 184.23 g/mol [6]
Appearance Liquid, Oil, or Off-white solid[8]
Boiling Point 265.884 °C at 760 mmHg[]
Density 1.058 g/cm³[]
Purity Typically ≥97%[4][6]
Storage Temperature Room temperature, in a dry, sealed container[1]

Toxicological Profile: A Gap in the Data

A comprehensive toxicological profile is essential for a complete risk assessment. However, for this compound, there is a notable absence of specific, publicly available toxicological studies. To the best of our knowledge, the toxicological properties of this product have not been fully investigated or determined.[8] No specific LD50 (lethal dose, 50%) values, or detailed studies on its acute, chronic, carcinogenic, mutagenic, or reproductive toxicity have been found in the public domain.

The primary toxicological information is derived from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements:

  • H315: Causes skin irritation. [4][10]

  • H319: Causes serious eye irritation. [4][10]

  • H335: May cause respiratory irritation. [4][10]

These classifications indicate that this compound should be handled as a hazardous irritant. The lack of more detailed toxicological data necessitates a cautious approach, employing stringent safety measures to prevent any direct contact or inhalation.

Reactivity and Stability

  • Hydrolysis: Like other esters, it can be susceptible to hydrolysis under acidic or basic conditions, yielding cyclohexylglyoxylic acid and ethanol. α-keto esters are known to be vulnerable to rapid spontaneous hydrolysis in aqueous environments.[11]

  • Reactivity of the Ketone Group: The ketone functional group can undergo typical nucleophilic addition reactions.[12]

  • Incompatible Materials: While specific incompatibility data is not available, it is prudent to avoid strong oxidizing agents, strong bases, and strong acids to prevent vigorous reactions.

  • Hazardous Decomposition Products: Under fire conditions, it is expected to emit toxic fumes, including carbon monoxide and carbon dioxide.[8]

Risk Assessment and Mitigation

Given the known irritant properties and the lack of comprehensive toxicological data, a thorough risk assessment is crucial before commencing any work with this compound.

Caption: A workflow for risk assessment and mitigation when handling this compound.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent skin, eye, and respiratory exposure.

PPE_Protocol cluster_ppe Required Personal Protective Equipment EyeProtection Eye Protection - Chemical safety goggles - Face shield for splash risk HandProtection Hand Protection - Chemically resistant gloves (e.g., Nitrile) BodyProtection Body Protection - Laboratory coat - Closed-toe shoes RespiratoryProtection Respiratory Protection (If not in fume hood) - NIOSH-approved respirator

Caption: Essential Personal Protective Equipment for handling this compound.

General Handling Procedures
  • Work in a Ventilated Area: All handling of this compound that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.[3]

  • Avoid Contact: Use appropriate PPE to prevent skin and eye contact.[3]

  • Prevent Inhalation: Avoid breathing vapors or mists.[7]

  • Weighing: When weighing, do not perform this on an open bench. If possible, weigh directly in the fume hood. If a balance is not available in the hood, pre-tare a sealed container, add the chemical in the hood, and then re-weigh the sealed container outside the hood.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[13]

Emergency Procedures

Prompt and correct response to an emergency situation is critical to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

For a small spill (manageable by trained personnel):

  • Alert others: Inform personnel in the immediate area.[14]

  • Evacuate: If necessary, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[15]

  • Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the spill.[13][14]

  • Collect absorbent: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[14][16]

  • Decontaminate the area: Clean the spill area with soap and water.[15]

  • Report the incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.[14]

For a large spill (requiring emergency response):

  • Evacuate immediately: Alert everyone in the vicinity and evacuate the area.[13]

  • Isolate the area: Close doors to the affected area.

  • Call for emergency assistance: Contact your institution's emergency response team and provide details of the spill (location, chemical identity, and approximate quantity).[13]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Synthesis and Applications in a Research Context

This compound is typically synthesized via the reaction of a cyclohexyl magnesium bromide (a Grignard reagent) with diethyl oxalate.[17]

Its utility in drug discovery and medicinal chemistry stems from the reactivity of the α-keto ester moiety, which is a privileged motif in many biologically active compounds.[17][18] These structures can act as intermediates in the synthesis of a wide range of molecules, including those with potential anti-inflammatory, analgesic, and antimicrobial properties.[19] The cyclohexyl group itself is a common feature in many pharmaceuticals, where it can act as a bioisostere for other groups and influence the compound's pharmacokinetic and pharmacodynamic properties.[3] For instance, derivatives of cyclohexylglycine, a related structure, are used in the synthesis of therapeutic inhibitors.[20][21][22]

Conclusion

This compound is a valuable synthetic intermediate with known irritant properties affecting the skin, eyes, and respiratory system. The most significant challenge in providing a comprehensive safety guide is the lack of detailed, publicly available toxicological data. Therefore, a conservative approach to handling, emphasizing the consistent use of appropriate engineering controls and personal protective equipment, is essential. Researchers and drug development professionals must adhere to strict safety protocols, be prepared for emergency situations, and acknowledge the current gaps in the toxicological understanding of this compound. As with all chemicals used in research, a culture of safety and a thorough understanding of the available hazard information are the cornerstones of responsible scientific practice.

References

An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate (C₁₀H₁₆O₃)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-cyclohexyl-2-oxoacetate, a member of the α-keto ester family of organic compounds, is a versatile synthetic intermediate with significant potential in research, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, characterized by the presence of both a ketone and an ester group in a vicinal arrangement, imparts a unique reactivity profile that allows for its elaboration into a diverse array of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols, with a focus on its application as a building block in the synthesis of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a research setting.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₆O₃[1][2][3]
Molecular Weight 184.23 g/mol [1][2][3]
CAS Number 13275-31-5[1][2][3]
Appearance Off-white solid / Liquid-Oil[4]
IUPAC Name ethyl cyclohexyl(oxo)acetate
Purity ≥97%[1]

Synthesis of this compound

The synthesis of α-keto esters, including this compound, can be achieved through various methodologies. This section details a common and effective laboratory-scale synthesis and provides a comparative overview of alternative approaches.

Grignard-Based Synthesis: A Validated Protocol

A widely utilized method for the preparation of this compound involves the reaction of a cyclohexyl Grignard reagent with diethyl oxalate.[5][6][7] This approach offers a high yield and a straightforward work-up procedure.

Experimental Protocol

Materials:

  • Cyclohexyl magnesium bromide (2 M in diethyl ether)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, charge a round-bottom flask with Cyclohexyl magnesium bromide in diethyl ether.

  • Remove the diethyl ether under vacuum.

  • Dissolve the resulting residue in anhydrous THF and cool the solution in an ice-water bath.

  • In a separate flask, prepare a solution of diethyl oxalate in anhydrous THF and cool it to between -30°C and -40°C.

  • Slowly add the Grignard reagent solution to the diethyl oxalate solution over a period of 10 minutes, maintaining the low temperature.

  • After the addition is complete, warm the reaction mixture to 0°C for 5 minutes.

  • Quench the reaction by adding 10% HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude product by vacuum distillation (75-80°C at 1 mm Hg) to obtain this compound.[7] A reported yield for this procedure is approximately 86% with a purity of over 90%.[7]

Causality of Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of anhydrous THF and the removal of the initial ether solvent are critical to prevent the quenching of the Grignard reagent and ensure a high yield of the desired product.

  • Low-Temperature Addition: The reaction between the Grignard reagent and diethyl oxalate is highly exothermic. Adding the Grignard reagent at a low temperature helps to control the reaction rate, prevent side reactions such as double addition, and improve the overall yield and purity of the α-keto ester.

  • Acidic Quench: The acidic work-up serves to protonate the intermediate magnesium alkoxide, leading to the formation of the final product and water-soluble magnesium salts, which can be easily removed during the extraction process.

Caption: Grignard-based synthesis workflow for this compound.

Comparative Analysis of Synthetic Approaches

While the Grignard method is robust, other strategies for synthesizing α-keto esters exist, each with its own set of advantages and limitations.[5]

Synthetic MethodDescriptionAdvantagesDisadvantages
Grignard Reaction Reaction of an organometallic (Grignard) reagent with an oxalate ester.[5][8]High yield, good substrate tolerance, one-step reaction.[5]Requires strictly anhydrous conditions, Grignard reagents can be difficult to handle on a large scale.
Oxidation of α-Hydroxy Esters Oxidation of the corresponding α-hydroxy ester to the α-keto ester.Can be performed under mild conditions.May require the use of heavy metal oxidants or expensive reagents.
Friedel-Crafts Acylation Acylation of an aromatic compound with an oxalyl chloride derivative.[5]Direct method for aryl α-keto esters.Not applicable to aliphatic systems like this compound.
Metal-Catalyzed Carbonylation Bicarbonylation of aryl or vinyl halides using a transition metal catalyst and carbon monoxide.[9]Good functional group tolerance.Often requires high pressures of CO and expensive catalysts.[5]
Green Chemistry Approaches Methods utilizing biomass-derived starting materials or more environmentally benign reagents and conditions, such as photocatalysis or electrochemistry.[5][10]Sustainable, reduced environmental impact, potentially safer.[5]May have lower yields or require specialized equipment.[5]

Spectroscopic Characterization

Accurate structural elucidation and purity assessment of this compound are crucial. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.30Quartet (q)2H-O-CH₂ -CH₃
3.02Broad singlet (s)1H-CO-CH (cyclohexyl)
1.62-1.94Multiplet (m)5HCyclohexyl protons
1.20-1.40Multiplet (m)8H-O-CH₂-CH₃ and Cyclohexyl protons

Source:[7]

Interpretation:

  • The quartet at ~4.30 ppm is characteristic of the methylene protons of the ethyl ester, split by the adjacent methyl group.[11]

  • The broad singlet at ~3.02 ppm corresponds to the methine proton on the cyclohexyl ring adjacent to the ketone.

  • The multiplets in the upfield region (~1.20-1.94 ppm) are due to the remaining protons of the cyclohexyl ring and the methyl group of the ethyl ester.[11]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
197.51C =O (ketone)
161.84C =O (ester)
62.07-O-C H₂-CH₃
46.13-CO-C H(cyclohexyl)
27.36Cyclohexyl C H₂
25.58Cyclohexyl C H₂
25.11Cyclohexyl C H₂
13.91-O-CH₂-C H₃

Source:[7]

Interpretation:

  • The two downfield signals at ~197.51 ppm and ~161.84 ppm are characteristic of the ketone and ester carbonyl carbons, respectively.[12]

  • The signal at ~62.07 ppm corresponds to the methylene carbon of the ethyl ester.[13]

  • The remaining signals in the upfield region are attributed to the carbons of the cyclohexyl ring and the methyl group of the ethyl ester.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (ketone)
2950 - 2850Medium to StrongC-H stretch (alkyl)
1300 - 1000StrongC-O stretch (ester)

Source:[14]

Interpretation: The IR spectrum of this compound is expected to be dominated by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the ester and ketone C=O bonds.[15][16] The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (184.23 m/z) should be observed.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[9][17] This can lead to the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), or the cyclohexyl group.

  • McLafferty Rearrangement: While less likely for this specific structure due to the absence of a γ-hydrogen on a straight alkyl chain, it is a common fragmentation pathway for carbonyl compounds.[9]

Fragmentation A [C₁₀H₁₆O₃]⁺˙ (m/z = 184) C [C₈H₁₁O₂]⁺ (m/z = 139) A->C α-cleavage E [C₈H₁₁O₃]⁺ (m/z = 155) A->E α-cleavage G [C₄H₅O₃]⁺ (m/z = 101) A->G α-cleavage B Loss of -OCH₂CH₃ D Loss of -CH₂CH₃ F Loss of Cyclohexyl radical

Caption: Plausible mass spectral fragmentation pathways for this compound.

Reactivity and Applications in Drug Development

The dual electrophilic nature of the vicinal ketone and ester functionalities makes this compound a valuable synthon for the construction of more complex molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals.

Key Reactions and Mechanistic Insights
  • Nucleophilic Addition to the Ketone: The ketone carbonyl is highly susceptible to nucleophilic attack. This can be exploited in reactions with a variety of nucleophiles, including amines, hydrazines, and organometallic reagents.

  • Synthesis of Heterocycles: this compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. For instance, condensation with o-phenylenediamine can yield quinoxalinone derivatives, which are scaffolds found in numerous biologically active compounds.[18]

Caption: Synthesis of a quinoxalinone derivative from this compound.

Role in Drug Discovery and Development

The α-keto ester moiety is a privileged motif in medicinal chemistry, and the incorporation of a cyclohexyl group can enhance lipophilicity and modulate binding to biological targets.

  • Antiviral Agents: Peptidomimetic α-ketoamides, which can be synthesized from α-keto esters, have been investigated as broad-spectrum inhibitors of viral proteases, including those from coronaviruses and enteroviruses.[20] The cyclohexyl group can serve as a hydrophobic P2 substituent, which has been shown to be crucial for achieving potent antiviral activity.[20]

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with any chemical, including this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles should be worn at all times.[21][22]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[21][22]

  • Skin and Body Protection: A laboratory coat should be worn to protect clothing and skin.[21][22]

Handling and Storage
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[22][23]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources.[4][24]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Disposal
  • Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][25][26] Do not dispose of down the drain.[23] Small quantities may be absorbed onto an inert material and evaporated in a fume hood before disposal as solid waste.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its straightforward synthesis, combined with its unique reactivity, allows for the construction of a wide range of complex and biologically relevant molecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research environment.

References

An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-cyclohexyl-2-oxoacetate, a key α-keto ester, holds a significant position as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique bifunctional nature, possessing both a ketone and an ester moiety, allows for a wide array of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed spectroscopic data, a robust and validated synthesis protocol, and an exploration of its applications as a chemical building block. While the precise historical genesis of this specific molecule remains elusive in publicly accessible literature, its development is intrinsically linked to the broader history of α-keto ester synthesis.

Introduction and Historical Context

The study of α-keto esters, the chemical class to which this compound belongs, has a rich history dating back to the late 19th century. These compounds are of significant interest due to their utility as precursors in the synthesis of more complex molecules, including amino acids, heterocyclic compounds, and other biologically active molecules.

While the specific discovery of this compound is not well-documented in readily available historical records, its synthesis falls within the established methodologies for α-keto ester preparation. One of the most common and enduring methods for synthesizing α-keto esters is the reaction of a Grignard reagent with a dialkyl oxalate, a reaction that was extensively developed in the early 20th century. Given the commercial availability and straightforward preparation of cyclohexylmagnesium bromide and diethyl oxalate, it is plausible that this compound was first synthesized during this era of expanding synthetic organic chemistry.

The enduring relevance of this compound lies in its role as a versatile building block. The cyclohexyl group provides lipophilicity, a desirable trait in many drug candidates, while the α-keto ester functionality serves as a handle for a variety of chemical modifications.

Chemical and Physical Properties

This compound is typically an off-white solid or a liquid-oil at room temperature.[2][3] It is soluble in common organic solvents.

PropertyValueSource
CAS Number 13275-31-5[4][5]
Molecular Formula C₁₀H₁₆O₃[5][6]
Molecular Weight 184.23 g/mol [6]
IUPAC Name This compound[5]
Appearance Off-white solid / Liquid-Oil[2][3]
Purity ≥97% (commercially available)[6]
Storage Store at room temperature under dry conditions.[2][6]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl and cyclohexyl groups.

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
1.20-1.40 ppmm8HCyclohexyl protons[7]
1.62-1.94 ppmm5HCyclohexyl protons[7]
3.02 ppmbroad s1HCyclohexyl proton (α to carbonyl)[7]
4.30 ppmq2H-OCH₂CH₃[7]
¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl carbons and the aliphatic carbons.

Chemical Shift (δ)AssignmentReference
13.91 ppm-OCH₂C H₃[7]
25.11 ppmCyclohexyl carbons[7]
25.58 ppmCyclohexyl carbons[7]
27.36 ppmCyclohexyl carbons[7]
46.13 ppmCyclohexyl carbon (α to carbonyl)[7]
62.07 ppm-OC H₂CH₃[7]
161.84 ppmEster Carbonyl (C=O)[7]
197.51 ppmKetone Carbonyl (C=O)[7]

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction between cyclohexylmagnesium bromide and diethyl oxalate. This method provides a high yield of the desired product.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_products Product CyclohexylMgBr Cyclohexylmagnesium bromide reagents + Diethyl Oxalate THF, -30 to -40 °C DiethylOxalate Diethyl oxalate Product This compound reagents->Product

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure.[7]

Materials:

  • Cyclohexylmagnesium bromide (2 M in ether)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Brine

Procedure:

  • Preparation of Grignard Reagent Solution: In a flask equipped for vacuum distillation, 150 mL of a 2 M solution of cyclohexylmagnesium bromide in ether is placed under vacuum at room temperature to remove the ethyl ether. The resulting residue is then dissolved in 100 mL of anhydrous THF under an inert atmosphere and cooled in an ice-water bath.

  • Reaction with Diethyl Oxalate: A solution of 60 g of diethyl oxalate in 150 mL of anhydrous THF is prepared in a separate flask and cooled to between -30 and -40 °C.

  • Addition: The cooled Grignard reagent solution is added to the diethyl oxalate solution over a period of 10 minutes, maintaining the temperature between -30 and -40 °C.

  • Warming and Quenching: The reaction mixture is allowed to warm to 0 °C over 5 minutes. The reaction is then quenched by the careful addition of 100 mL of 10% HCl.

  • Extraction and Workup: The mixture is extracted with 200 mL of ethyl acetate. The organic extract is washed successively with 30 mL of water and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil.

  • Purification: The crude product is purified by vacuum distillation. The starting material is first removed by distilling at 40-50 °C at 1 mm Hg. The desired product, this compound, is then distilled at 75-80 °C at 1 mm Hg. This procedure typically yields around 46 g (86% yield) of the product with a purity of over 90%.[7]

Workflow Diagram

Workflow start Start prep_grignard Prepare Cyclohexylmagnesium bromide in THF start->prep_grignard prep_oxalate Prepare Diethyl Oxalate in THF start->prep_oxalate reaction Add Grignard to Oxalate (-30 to -40 °C) prep_grignard->reaction prep_oxalate->reaction quench Quench with 10% HCl reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its ketone and ester functional groups.[1]

Key Transformations:

  • Reduction: The ketone can be selectively reduced to a hydroxyl group, leading to the formation of chiral centers.

  • Alkylation: The α-proton to the ester can be removed to form an enolate, which can then be alkylated.

  • Condensation Reactions: The ketone functionality can participate in various condensation reactions to form heterocyclic compounds.

While specific examples of marketed drugs derived from this compound are not readily found in public domain literature, its utility as a building block in the synthesis of pharmaceuticals and agrochemicals is acknowledged.[1] The cyclohexyl carbonyl moiety is a structural feature present in various biologically active molecules. For instance, related cyclic α-keto esters, such as ethyl 2-oxocyclopentylacetate, are known intermediates in the synthesis of DP receptor antagonists. This suggests the potential for this compound to be used in the development of novel therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important α-keto ester with a well-established synthetic route and a range of potential applications in organic synthesis. Its bifunctional nature makes it a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. While its specific historical discovery remains to be fully elucidated, its chemical properties and synthetic utility are well-characterized, ensuring its continued relevance in modern chemical research and development.

References

An In-depth Technical Guide to Sourcing and Quality Control of Ethyl 2-cyclohexyl-2-oxoacetate for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The selection of a chemical intermediate like Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5) is not merely a procurement task; it is a critical first step that dictates the efficiency, reproducibility, and success of a synthetic campaign. This guide provides a comprehensive framework for navigating the commercial landscape of this versatile α-keto ester, offering field-proven insights into supplier selection, quality verification, and safe handling.

Strategic Importance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, containing both an ester and a ketone, allows for a wide range of chemical transformations, including reductions, alkylations, and condensation reactions. The cyclohexyl moiety is a common structural motif in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability of drug candidates. Given its role as a precursor, the purity and consistency of this reagent are non-negotiable for achieving reliable and scalable synthetic outcomes.

Molecular Profile:

  • Molecular Formula: C₁₀H₁₆O₃[2]

  • Molecular Weight: 184.23 g/mol [2]

  • CAS Number: 13275-31-5[2]

  • Appearance: Typically an off-white to pale yellow liquid or oil.[3][4]

Navigating the Commercial Supplier Landscape

The selection of a commercial supplier involves a multi-faceted evaluation that extends beyond price and availability. Factors such as purity, documentation, and consistency of supply are critical decision points.

Supplier Selection Workflow:

The process of selecting a suitable supplier can be visualized as a systematic workflow designed to mitigate risk and ensure the procurement of high-quality material.

SupplierSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection Start Identify Project Needs (Scale, Purity, Timeline) Search Search Supplier Databases (e.g., Sigma-Aldrich, ChemScence) Start->Search List Create Longlist of Potential Suppliers Search->List Purity Compare Purity Grades (e.g., 90% vs. ≥97%) List->Purity Proceed to Evaluation Docs Request Technical Docs (CoA, SDS) Purity->Docs AppNotes Review Application Notes & Citations Docs->AppNotes Shortlist Create Shortlist AppNotes->Shortlist Quote Request Quotes (Price, Lead Time) Shortlist->Quote Proceed to Procurement Sample Order Small Sample for QC Verification Quote->Sample QC Perform In-House QC Sample->QC Final Select & Procure QC->Final

Caption: A workflow for selecting a commercial supplier for this compound.

Comparative Data of Commercial Suppliers:

SupplierProduct Number (Example)Purity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (Apollo) APO42849782997%13275-31-5C₁₀H₁₆O₃184.24
Santa Cruz Biotechnology sc-269458-13275-31-5C₁₀H₁₆O₃184.23
ChemScene CS-0206556≥97%13275-31-5C₁₀H₁₆O₃184.23
AChemBlock M1589998%13275-31-5C₁₀H₁₆O₃184.24
SynQuest Laboratories 2229-1-5090%13275-31-5C₁₀H₁₆O₃184.235
Oakwood Chemical 046251-13275-31-5C₁₀H₁₆O₃184.24

Disclaimer: Product numbers and availability are subject to change. This table is for illustrative purposes and researchers should verify details directly with the suppliers.

Expert Insights on Supplier and Purity Selection:

The choice of purity grade is dictated by the intended application.

  • For high-stakes applications , such as late-stage drug development, GMP synthesis, or reactions sensitive to catalytic poisons, a higher purity grade (e.g., ≥97% or 98%) is essential. Impurities could lead to unpredictable side reactions, lower yields, or difficult purification steps.

  • For initial exploratory research , screening reactions, or when the subsequent step involves robust purification, a lower purity grade (e.g., 90%) may be a cost-effective option.[4] However, the researcher must be prepared to characterize the impurities and assess their potential impact on the reaction. The 10% impurity in a 90% pure sample could be unreacted starting materials from the synthesis, such as diethyl oxalate, which could interfere with subsequent transformations.

The Self-Validating System: Incoming Quality Control Protocol

Trust in a supplier's Certificate of Analysis (CoA) is important, but verification is crucial for ensuring experimental integrity. An in-house QC protocol acts as a self-validating system to confirm the identity and purity of the received material before it enters the laboratory workflow.

Incoming Material QC Workflow:

QC_Workflow Start Material Received Inspect Visual Inspection (Color, Phase, Packaging) Start->Inspect Sample Prepare QC Sample Inspect->Sample NMR Acquire ¹H NMR Spectrum Sample->NMR Compare Compare Spectrum to Reference Data NMR->Compare Decision Accept or Reject? Compare->Decision Accept Release to Lab Inventory Decision->Accept Match Reject Quarantine & Contact Supplier Decision->Reject Mismatch

Caption: A standard workflow for the quality control of incoming chemical reagents.

Experimental Protocol: ¹H NMR for Identity and Purity Confirmation

This protocol describes the standard procedure for verifying the chemical identity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the received this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all peaks.

    • Compare the chemical shifts (δ), multiplicities, and integration values to a known reference spectrum.

Reference Spectroscopic Data:

A typical synthesis of this compound involves the reaction of a cyclohexyl Grignard reagent with diethyl oxalate.[5] The expected ¹H NMR spectral data from this synthesis is as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.30Quartet (q), J=8 Hz2H-OCH₂ CH₃
3.02Broad Singlet (br s)1H-CO-CH (C₅H₁₀)
1.62-1.94Multiplet (m)5HCyclohexyl-H
1.20-1.40Multiplet (m)8HCyclohexyl-H & -OCH₂CH₃

(Source: Adapted from BenchChem Synthesis Route Data)[5]

The presence of significant unassigned peaks may indicate impurities. For instance, the presence of a quartet around 4.2 ppm and a triplet around 1.3 ppm with an integration ratio different from the main product could suggest residual diethyl oxalate.

Safe Handling and Storage

This compound, like many reactive ketoesters, requires careful handling to ensure laboratory safety and maintain chemical integrity.

  • Personal Protective Equipment (PPE): Always handle the chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Storage: The compound should be stored at room temperature in a tightly sealed container to prevent moisture ingress.[4][8] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][9][10]

  • Spill & Disposal: In case of a spill, use an inert absorbent material. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal hazardous waste regulations.[6] Consult the supplier's Safety Data Sheet (SDS) for detailed information.[11]

By integrating this rigorous approach to sourcing, verification, and handling, researchers can build a foundation of quality and reliability, ensuring that their scientific endeavors are built upon a solid and trustworthy chemical framework.

References

Methodological & Application

Ethyl 2-Cyclohexyl-2-Oxoacetate: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-cyclohexyl-2-oxoacetate is a valuable bifunctional molecule in organic synthesis, featuring both a ketone and an ester group. This unique structure allows for a diverse range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals and agrochemicals.[1] Its utility as a building block is rooted in the differential reactivity of its functional groups, which can be selectively targeted to construct complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile reagent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 13275-31-5[2][3][4][5]
Molecular Formula C₁₀H₁₆O₃[2][4][6]
Molecular Weight 184.23 g/mol [2][5][6]
SMILES CCOC(=O)C(=O)C1CCCCC1[2][4][5]
InChI Key MAOUXDYQHDQFFV-UHFFFAOYSA-N[6]
Purity Typically ≥97%[5]

Core Synthetic Applications

The dual functionality of this compound makes it a prime candidate for the synthesis of a variety of organic scaffolds. The ester and ketone moieties provide two distinct reaction sites, enabling transformations such as reductions, alkylations, and condensation reactions.[1] These reactions are foundational in the construction of more complex molecules, particularly in the realm of drug discovery where privileged structures are often sought.[7][8]

Synthesis of α-Hydroxy-α-cyclohexyl Esters

One of the most common applications of this compound is its reduction to form ethyl 2-cyclohexyl-2-hydroxyacetate. This transformation is a key step in the synthesis of various biologically active molecules. The selective reduction of the ketone functionality in the presence of the ester is a critical aspect of this synthesis.

Conceptual Workflow for Ketone Reduction

G cluster_start Starting Material cluster_process Reduction Process cluster_end Product Start This compound Reaction Selective Ketone Reduction Start->Reaction Substrate Reagent Reducing Agent (e.g., NaBH4) Reagent->Reaction Reactant Solvent Solvent (e.g., Ethanol) Solvent->Reaction Medium Product Ethyl 2-cyclohexyl-2-hydroxyacetate Reaction->Product Yields

Caption: Selective reduction of the ketone in this compound.

Utilization in Heterocyclic Synthesis

The 1,2-dicarbonyl moiety of this compound is a powerful tool for the construction of various heterocyclic systems. Through condensation reactions with dinucleophiles, a wide array of five- and six-membered rings can be synthesized, which are common motifs in many pharmaceutical agents.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. These have been adapted from established literature procedures.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound via the Grignard reaction of cyclohexyl magnesium bromide with diethyl oxalate.[6]

Materials:

  • Cyclohexyl magnesium bromide (2 M in ether)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate

Procedure:

  • Under an inert atmosphere, carefully remove the ether from cyclohexyl magnesium bromide (150 mL) under vacuum.

  • Dissolve the resulting residue in anhydrous THF (100 mL) while cooling in an ice-water bath.

  • In a separate flask, prepare a solution of diethyl oxalate (60 g) in anhydrous THF (150 mL) and cool to between -30 and -40 °C.

  • Add the Grignard reagent solution to the diethyl oxalate solution over 10 minutes.

  • Allow the reaction mixture to warm to 0 °C over 5 minutes.

  • Quench the reaction by adding 10% HCl (100 mL).

  • Extract the product with ethyl acetate (200 mL).

  • Wash the organic layer with water (30 mL) and then brine (50 mL).

  • Dry the organic layer over sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the product by distillation (75-80 °C at 1 mm Hg) to obtain pure this compound.[6]

Expected Yield: Approximately 86% with a purity of >90%.[6]

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.20-1.40 (m, 8H), 1.62-1.94 (m, 5H), 3.02 (broad s, 1H), 4.30 (q, J=8 Hz, 2H).[6]

  • ¹³C NMR (CDCl₃): δ 13.91, 25.11, 25.58, 27.36, 46.13, 62.07, 161.84, 197.51.[6]

Protocol 2: Catalytic Reduction to Ethyl 2-Cyclohexyl-2-hydroxyacetate

This protocol outlines a general procedure for the selective reduction of the ketone functionality.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (12 mmol) in small portions, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Synthetic Workflow Diagram

Start This compound (Starting Material) Step1 Dissolve in Ethanol Cool to 0°C Start->Step1 Step2 Add NaBH4 (Ketone Reduction) Step1->Step2 Step3 Reaction Quench (aq. NH4Cl) Step2->Step3 Step4 Work-up (Extraction & Drying) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End Ethyl 2-cyclohexyl-2-hydroxyacetate (Final Product) Step5->End

Caption: Step-by-step workflow for the reduction of this compound.

Safety and Handling

This compound should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations makes it an indispensable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. The protocols and information provided herein serve as a comprehensive guide for its effective utilization in the laboratory.

References

Application Notes & Protocols: The Versatile Reactivity of Ethyl 2-cyclohexyl-2-oxoacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-cyclohexyl-2-oxoacetate is a prominent member of the α-keto ester family of organic compounds. Its structure, featuring a ketone and an ester group in a vicinal arrangement, presents two distinct electrophilic sites, making it a highly versatile and valuable building block in modern organic synthesis.[1] The reactivity of this molecule is dominated by the susceptibility of its carbonyl carbons to nucleophilic attack, a characteristic that has been widely exploited for the construction of more complex molecular architectures.[2][3][4]

Structurally, α-keto esters contain both a keto carbonyl group and a carboxylic acid derivative (an ester), enabling them to participate in a diverse array of chemical transformations.[2] This dual functionality allows for the synthesis of a wide range of value-added compounds, including pharmaceutical intermediates, natural product analogs, and agrochemicals.[2][5] This guide provides an in-depth exploration of the reactions of this compound with common classes of nucleophiles, offering detailed mechanistic insights and field-proven experimental protocols for researchers in synthetic chemistry and drug development.

Chemical Structure and Reactivity Analysis

The reactivity of this compound is governed by the electronic and steric properties of its functional groups.

  • Electrophilic Centers: The molecule possesses two electrophilic carbonyl carbons: the ketone carbon (C2) and the ester carbon (C1). The ketone carbonyl is inherently more electrophilic and thus more reactive towards nucleophilic addition than the ester carbonyl. This is because the lone pair on the ester's alkoxy oxygen can donate electron density to the carbonyl carbon, reducing its electrophilicity.

  • Steric Hindrance: The bulky cyclohexyl group attached to the ketone carbonyl can sterically hinder the approach of nucleophiles, potentially influencing the stereochemical outcome of reactions.

  • Chemoselectivity: The difference in reactivity between the ketone and the ester allows for chemoselective reactions, where a nucleophile can be directed to react preferentially with the ketone while leaving the ester group intact.

I. Reaction with Carbon Nucleophiles: Grignard Reagents

The addition of organometallic reagents, such as Grignard reagents, is a fundamental carbon-carbon bond-forming reaction. In the case of this compound, this reaction proceeds with high chemoselectivity at the more reactive ketone position.

Mechanistic Rationale

The Grignard reagent (R-MgX) acts as a potent source of carbanion-like nucleophiles (R⁻). The nucleophile attacks the electrophilic carbon of the ketone, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide.[3][6] Subsequent protonation during aqueous workup yields the corresponding tertiary alcohol. The ester group typically remains unreacted under these conditions, especially when the reaction is carried out at low temperatures.

Diagram: Grignard Reaction Mechanism

Caption: Mechanism of Grignard reagent addition to the ketone carbonyl.

Experimental Protocol: Synthesis of Ethyl 2-cyclohexyl-2-hydroxy-2-methylacetate

This protocol details the addition of methylmagnesium bromide to this compound. The procedure is adapted from a similar synthesis involving the addition of a Grignard reagent to an oxalate ester.[7]

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is crucial to control the exothermicity of the reaction and to prevent side reactions, such as attack at the ester carbonyl or enolization.

  • Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 10% HCl at -78 °C until the solution is acidic (pH ~2). The mixture is then allowed to warm to room temperature.

    • Causality: The acidic quench protonates the alkoxide intermediate to form the final alcohol product and dissolves the magnesium salts.

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel.

Reagent/ConditionParameterPurposeExpected Yield
Temperature-78 °CMaximize chemoselectivity, control exotherm>85%
Grignard Reagent1.2 equivalentsEnsure complete consumption of starting material
SolventAnhydrous THFSolubilize reagents, inert reaction medium
Workup10% HClProtonate alkoxide, dissolve Mg salts

II. Reaction with Nitrogen Nucleophiles: Amines

The reaction of this compound with amines leads to the formation of imines or enamines, depending on whether a primary or secondary amine is used. These reactions typically require acid catalysis.

Mechanistic Rationale

Primary Amines (R-NH₂): The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl to form a carbinolamine intermediate.[3] Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.[8]

Secondary Amines (R₂NH): The initial steps are identical to form a carbinolamine, which then gets protonated and loses water to form an iminium ion. Since the nitrogen has no proton to lose, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of an enamine.[6][9]

Diagram: Imine Formation Workflow

Imine Formation start This compound + Primary Amine (RNH₂) catalyst Acid Catalyst (e.g., p-TsOH) start->catalyst carbinolamine Carbinolamine Intermediate catalyst->carbinolamine Nucleophilic Attack protonation Protonation of -OH carbinolamine->protonation elimination Elimination of H₂O (Forms Iminium Ion) protonation->elimination deprotonation Deprotonation elimination->deprotonation product Final Imine Product deprotonation->product

Caption: Key steps in the acid-catalyzed formation of an imine.

General Protocol: Enamine Synthesis from a β-Ketoester Analog

This protocol describes a general method for enamine synthesis, which is directly applicable to this compound reacting with a secondary amine.[9]

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., piperidine, 1.1 eq)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

Procedure:

  • Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser. The flask is charged with this compound (1.0 eq), toluene, and a catalytic amount of p-TsOH (0.05 eq).

  • Reagent Addition: The secondary amine (1.1 eq) is added to the flask.

  • Reflux: The reaction mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap.

    • Causality: The formation of imines and enamines is a reversible equilibrium. Removing water via azeotropic distillation drives the reaction to completion, in accordance with Le Châtelier's principle.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by distillation or column chromatography to yield the pure enamine.

Amine TypeProductKey Condition
Primary (RNH₂)ImineAcid catalyst, water removal
Secondary (R₂NH)EnamineAcid catalyst, water removal

III. Reaction with Hydride Nucleophiles: Reduction

The chemoselective reduction of the ketone in the presence of the ester is a common and useful transformation, yielding valuable α-hydroxy esters. This is typically achieved using mild hydride-donating reagents.

Mechanistic Rationale

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over less reactive carbonyl compounds like esters.[3][6] The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic ketone carbon.[10] This nucleophilic addition forms an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol like methanol or ethanol) during the reaction or workup to give the secondary alcohol.

Diagram: Ketone Reduction Mechanism

Caption: Selective reduction of the ketone using a hydride reagent.

Experimental Protocol: Reduction to Ethyl 2-cyclohexyl-2-hydroxyacetate

This protocol provides a standard procedure for the selective reduction of the ketone functionality.[11]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.0 eq)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: this compound (1.0 eq) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (1.0 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Causality: Portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution. The low temperature enhances the selectivity for the more reactive ketone over the ester.

  • Reaction: The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is quenched by the slow addition of 1 M HCl until gas evolution ceases and the pH is acidic.

  • Extraction: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the crude α-hydroxy ester.

  • Purification: The product can be purified by flash chromatography if necessary.

Reducing AgentSelectivityTypical SolventWorkup
NaBH₄ Ketone > EsterMethanol, EthanolMildly acidic
LiAlH₄ Non-selective (reduces both)Anhydrous Ether, THFCareful quench (Fieser)
DIBAL-H Can reduce ester to aldehyde (at low T)Toluene, HexaneAqueous

IV. Applications in Synthesis and Drug Discovery

The products derived from the nucleophilic reactions of this compound are valuable intermediates in various synthetic endeavors.

  • Chiral Building Blocks: α-hydroxy esters are prevalent motifs in many biologically active molecules and natural products.[1] The reduction of the parent keto ester provides a direct route to these structures, which can serve as precursors for more complex targets.[5][11]

  • Pharmaceutical Intermediates: The α-keto ester moiety is a substructure found in many drug candidates.[12] Functionalization through nucleophilic addition allows for the rapid generation of molecular diversity. For example, derivatives of aminocyclohexyl acetate, accessible from these reaction pathways, are key intermediates for dopamine receptor ligands.[13]

  • Heterocycle Synthesis: The products of these reactions, particularly those from amine condensations, can be used in subsequent cyclization reactions to form various nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry.

Conclusion

This compound demonstrates a rich and predictable reactivity profile with a range of common nucleophiles. The inherent difference in electrophilicity between its ketone and ester carbonyls provides a handle for achieving high chemoselectivity. By carefully selecting the nucleophile and controlling reaction conditions, synthetic chemists can selectively target the ketone functionality to generate diverse and valuable intermediates, such as tertiary alcohols, imines, enamines, and α-hydroxy esters. These protocols and mechanistic insights serve as a practical guide for researchers leveraging this versatile building block in their synthetic programs.

References

The Versatile Intermediate: Ethyl 2-cyclohexyl-2-oxoacetate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Ethyl 2-cyclohexyl-2-oxoacetate, a seemingly unassuming α-keto ester, has emerged as a cornerstone building block in the synthesis of complex heterocyclic scaffolds that are central to the therapeutic action of several modern drugs. Its bifunctional nature, possessing both a reactive ketone and an ester moiety, allows for a diverse range of chemical transformations, making it a valuable precursor for drug discovery and process development teams. This application note provides a comprehensive guide to the synthesis and utility of this compound, with a particular focus on its role in the preparation of key pharmaceutical intermediates. We will delve into detailed protocols, explore the mechanistic underpinnings of the reactions, and offer insights into the practical considerations for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic intermediate is critical for its effective use. The following table summarizes the key characteristics of this compound.

PropertyValueReference(s)
CAS Number 13275-31-5[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
Appearance Liquid-Oil
Purity ≥97%
Storage Store at room temperature

Synthesis of this compound: A Grignard Approach

The most common and efficient method for the synthesis of this compound is the Grignard reaction between cyclohexylmagnesium bromide and diethyl oxalate. This reaction provides a direct route to the desired α-keto ester in high yield.

Reaction Workflow

cluster_0 Step 1: Grignard Reagent Preparation (Not Detailed) cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification Grignard_Reagent Cyclohexyl Magnesium Bromide Reaction Reaction in Anhydrous THF (-30 to -40 °C) Grignard_Reagent->Reaction Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Quench Quench with 10% HCl Intermediate->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

  • Cyclohexyl magnesium bromide (2 M in ether)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure: [2]

  • To a flask containing 150 mL of a 2 M solution of cyclohexyl magnesium bromide in ether, apply a vacuum to remove the ether.

  • Dissolve the resulting residue in 100 mL of anhydrous THF and cool the solution in an ice-water bath.

  • In a separate reaction vessel, dissolve 60 g of diethyl oxalate in 150 mL of anhydrous THF and cool the solution to between -30 and -40 °C.

  • Slowly add the Grignard solution to the diethyl oxalate solution over 10 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 5 minutes.

  • Quench the reaction by the slow addition of 100 mL of 10% HCl.

  • Transfer the mixture to a separatory funnel and extract with 200 mL of ethyl acetate.

  • Wash the organic layer sequentially with 30 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation. The fraction collected between 75-80 °C at 1 mm Hg is the pure this compound.

Expected Yield and Purity:

  • Yield: Approximately 46 g (86%)

  • Purity: >90%

Spectroscopic Data:

  • ¹H NMR (CDCl₃, ppm): δ 1.20-1.40 (m, 8H), 1.62-1.94 (m, 5H), 3.02 (broad s, 1H), 4.30 (q, J=8 Hz, 2H)[2]

  • ¹³C NMR (CDCl₃, ppm): δ 13.91, 25.11, 25.58, 27.36, 46.13, 62.07, 161.84, 197.51[2]

Application in the Synthesis of Cilostazol Intermediate

This compound is a key precursor for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a crucial intermediate in the production of the antiplatelet agent Cilostazol.[3] Cilostazol is used to treat the symptoms of intermittent claudication in individuals with peripheral vascular disease.[3]

Proposed Synthetic Pathway to the Tetrazole Intermediate

A plausible synthetic route from this compound to the tetrazole intermediate involves a Schmidt reaction. The Schmidt reaction allows for the conversion of ketones to amides or, in the presence of excess hydrazoic acid or an azide source, to tetrazoles.[4][5][6]

Start This compound Reaction1 Proposed Schmidt Reaction (TMSN₃, Lewis Acid) Start->Reaction1 Intermediate1 1-Cyclohexyl-1H-tetrazole-5-carboxylic acid ethyl ester Reaction1->Intermediate1 Reaction2 Reduction Intermediate1->Reaction2 Intermediate2 (1-Cyclohexyl-1H-tetrazol-5-yl)methanol Reaction2->Intermediate2 Reaction3 Halogenation Intermediate2->Reaction3 Product 5-(Chloromethyl)-1-cyclohexyl-1H-tetrazole Reaction3->Product

Caption: Proposed synthesis of a Cilostazol precursor from this compound.

Mechanistic Insight: The Schmidt Reaction

The Schmidt reaction of a ketone with an azide source, such as trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid, proceeds through a series of key steps.[7]

  • Activation of the Ketone: The Lewis acid activates the carbonyl group of the α-keto ester, making it more electrophilic.

  • Nucleophilic Attack by Azide: The azide anion attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Rearrangement and Ring Formation: This is followed by a rearrangement where the cyclohexyl group migrates, leading to the expulsion of dinitrogen gas and the formation of the tetrazole ring.

Final Step: Synthesis of Cilostazol

The tetrazole intermediate, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is then reacted with 6-hydroxy-3,4-dihydroquinolin-2-one in the presence of a base to yield Cilostazol.[3][8][9]

Reaction:

  • Reactants: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 6-hydroxy-3,4-dihydroquinolin-2-one

  • Reagents: Potassium carbonate, Sodium hydroxide, Ethanol

  • Conditions: Reflux for 8 hours[3]

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward preparation via a Grignard reaction and its ability to be converted into complex heterocyclic structures, such as the tetrazole core of the Cilostazol intermediate, underscore its importance. The protocols and mechanistic insights provided in this application note are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key building block in their synthetic endeavors. Further exploration of the reactivity of this compound will undoubtedly lead to its application in the synthesis of other novel therapeutic agents.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-Cyclohexyl-2-Oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of Ethyl 2-cyclohexyl-2-oxoacetate, a valuable keto-ester intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents[1]. The described methodology is centered around the robust and scalable Grignard reaction between cyclohexylmagnesium bromide and diethyl oxalate. This document offers an in-depth exploration of the reaction mechanism, critical safety protocols for handling organometallic reagents, and a step-by-step guide from reaction setup to product purification and characterization. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity this compound.

Introduction and Scientific Rationale

This compound, an α-keto ester, possesses two key functional groups—a ketone and an ester—that serve as versatile handles for a wide array of chemical transformations. This dual reactivity makes it a crucial building block in the synthesis of more complex molecular architectures. The cyclohexyl moiety imparts lipophilicity, a property often sought in drug design to enhance membrane permeability and bioavailability.

The chosen synthetic strategy, the nucleophilic addition of a Grignard reagent to diethyl oxalate, is a classic and highly effective method for the formation of α-keto esters. This approach is favored for its high yield, operational simplicity, and the ready availability of the starting materials.

Mechanistic Insight: The Grignard Reaction

The core of this synthesis is the nucleophilic attack of the carbanionic carbon of cyclohexylmagnesium bromide on one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the desired product upon acidic workup. It is critical to control the reaction temperature to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct[2][3].

Below is a diagram illustrating the reaction pathway:

Grignard Reaction Mechanism cluster_0 Reactants cluster_1 Reaction cluster_2 Product Cyclohexylmagnesium_Bromide Cyclohexylmagnesium Bromide Nucleophilic_Attack Nucleophilic Attack Cyclohexylmagnesium_Bromide->Nucleophilic_Attack Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Acid_Workup Acidic Workup (e.g., 10% HCl) Tetrahedral_Intermediate->Acid_Workup Protonation Product This compound Acid_Workup->Product Yields

Caption: Reaction pathway for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier ExamplePurity
Cyclohexylmagnesium bromide (2M in ether)931-50-0C₆H₁₁BrMg187.37AldrichSolution
Diethyl oxalate95-92-1C₆H₁₀O₄146.14Aldrich≥99%
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Aldrich≥99.9%
10% Hydrochloric Acid7647-01-0HCl36.46VWRAqueous Solution
Ethyl Acetate141-78-6C₄H₈O₂88.11VWRACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04VWRGranular
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Lab PreparedAqueous Solution
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice-water bath and dry ice/acetone bath

  • Schlenk line or nitrogen/argon inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Protocol

Safety Precautions: Handling Grignard Reagents

Grignard reagents are highly reactive, flammable, and moisture-sensitive.[4][5] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[5]

  • Anhydrous Conditions: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas (nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[6][7]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent both quenching by water and reaction with oxygen.

  • Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic.[6][7] An ice bath should always be on hand to control the reaction temperature.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis protocol:

Synthesis_Workflow Start Start: Prepare Dry Glassware Reagent_Prep Prepare Diethyl Oxalate Solution in Anhydrous THF Start->Reagent_Prep Grignard_Prep Prepare Cyclohexylmagnesium Bromide in Anhydrous THF Start->Grignard_Prep Reaction Add Grignard Solution to Diethyl Oxalate at -40 to -30°C Reagent_Prep->Reaction Grignard_Prep->Reaction Warm_Up Warm Reaction to 0°C Reaction->Warm_Up Quench Quench with 10% HCl Warm_Up->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer with Water and Brine Extraction->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Purify by Vacuum Distillation Concentrate->Purification End End: Characterize Product Purification->End

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Grignard Reagent:

    • Take 150 mL of a 2 M solution of cyclohexylmagnesium bromide in diethyl ether and pump it under vacuum to remove the ether.

    • The resulting residue is then dissolved in 100 mL of anhydrous THF while being cooled in an ice-water bath.[8]

  • Reaction Setup:

    • In a separate dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 60 g of diethyl oxalate in 150 mL of anhydrous THF.

    • Cool this solution to between -40 °C and -30 °C using a dry ice/acetone bath.[8]

  • Addition of the Grignard Reagent:

    • Slowly add the prepared cyclohexylmagnesium bromide solution from the dropping funnel to the cooled diethyl oxalate solution over approximately 10 minutes. Maintain the internal temperature between -40 °C and -30 °C throughout the addition.[8]

  • Reaction Progression and Quenching:

    • After the addition is complete, warm the reaction mixture to 0 °C and stir for an additional 5 minutes.[8]

    • Carefully quench the reaction by adding 100 mL of 10% aqueous HCl. Ensure this is done slowly as the quenching process can be exothermic.

  • Work-up and Isolation:

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with 200 mL of ethyl acetate.[8]

    • Separate the organic layer and wash it sequentially with 30 mL of water and 50 mL of brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain a crude oil.[8]

Purification

The crude product can be purified by vacuum distillation.

  • First, distill at 40-50 °C at 1 mm Hg to remove any unreacted starting material.[8]

  • The desired product, this compound, will then distill at 75-80 °C at 1 mm Hg.[8]

  • This procedure typically yields around 46 g of the product (86% yield) with a purity of over 90%.[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₆O₃[9]
Molecular Weight184.23 g/mol [8]
AppearanceOil[8]
Boiling Point75-80 °C at 1 mm Hg[8]
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃)δ: 1.20-1.40 (m, 8H), 1.62-1.94 (m, 5H), 3.02 (broad s, 1H), 4.30 (q, J=8 Hz, 2H)[8]
¹³C NMR (Predicted)Signals expected for the ester carbonyl, ketone carbonyl, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.
IR Spectroscopy (Predicted)Strong C=O stretching frequencies for the ketone and ester functional groups (typically around 1720-1740 cm⁻¹).
Mass Spectrometry (Predicted)Molecular ion peak (M+) expected at m/z = 184.11.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via a Grignard reaction. By adhering to the detailed steps and safety precautions outlined, researchers can consistently obtain high yields of the pure product. The mechanistic insights and characterization data provided serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.

References

The Versatile α-Keto Ester: Ethyl 2-cyclohexyl-2-oxoacetate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-cyclohexyl-2-oxoacetate, a seemingly unassuming α-keto ester, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique structural motif, featuring a reactive 1,2-dicarbonyl system and a bulky cyclohexyl group, provides a versatile platform for constructing diverse molecular architectures. This guide delves into the practical applications of this compound in medicinal chemistry, offering detailed protocols and mechanistic insights for researchers and drug development professionals. We will explore its crucial role as a precursor to antiviral agents and its potential in the synthesis of novel heterocyclic scaffolds with therapeutic promise.

Physicochemical Properties and Synthesis

Before delving into its applications, a foundational understanding of this compound's properties and preparation is essential.

PropertyValueReference
CAS Number 13275-31-5[1][2][3][4]
Molecular Formula C₁₀H₁₆O₃[2][3][4]
Molecular Weight 184.23 g/mol [1][2][4]
Boiling Point 265.9 °C at 760 mmHg[5]
Appearance Oil[1]
Protocol 1: Synthesis of this compound

This protocol outlines a robust method for the gram-scale synthesis of the title compound via a Grignard reaction.[1]

Reaction Scheme:

Synthesis_of_Ethyl_2_cyclohexyl_2_oxoacetate CyclohexylMgBr Cyclohexylmagnesium bromide Reaction + CyclohexylMgBr->Reaction DiethylOxalate Diethyl oxalate DiethylOxalate->Reaction Product This compound THF THF, -30 to -40 °C Quench 10% HCl (aq) Quench->Product Intermediate Grignard Adduct Reaction->Intermediate Intermediate->Quench

A Grignard-based synthesis route.

Materials:

  • Cyclohexylmagnesium bromide (2 M in diethyl ether)

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl oxalate (60 g) in anhydrous THF (150 mL) cooled to -30 to -40 °C, add cyclohexylmagnesium bromide (150 mL of 2 M solution in diethyl ether) dropwise over 10 minutes, maintaining the internal temperature.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 5 minutes.

  • Quench the reaction by the slow addition of 100 mL of 10% HCl.

  • Extract the mixture with ethyl acetate (200 mL).

  • Wash the organic layer sequentially with water (30 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude product by vacuum distillation (75-80 °C at 1 mmHg) to obtain pure this compound (typical yield: 86%).[1]

Application 1: Keystone to Antiviral Therapies - Synthesis of L-Cyclohexylglycine

One of the most significant applications of this compound in medicinal chemistry is its role as a direct precursor to L-cyclohexylglycine. This non-proteinogenic amino acid is a critical building block in the synthesis of several antiviral drugs, most notably the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir .[6] The conversion is achieved through a stereoselective reductive amination.

Protocol 2: Synthesis of (L)-Cyclohexylglycine via Asymmetric Reductive Amination

This protocol describes a general procedure for the asymmetric reductive amination of an α-keto ester to the corresponding amino acid.

Reaction Workflow:

Reductive_Amination_Workflow start This compound reductive_amination Reductive Amination (e.g., Ammonia, NaBH3CN) start->reductive_amination Formation of Imine Intermediate hydrolysis Ester Hydrolysis (e.g., NaOH (aq)) reductive_amination->hydrolysis Reduction to Amino Ester product L-Cyclohexylglycine hydrolysis->product Final Product

From α-keto ester to a vital amino acid.

Materials:

  • This compound

  • Ammonia (or an ammonium salt like ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve this compound in methanol.

  • Add a source of ammonia (e.g., ammonium acetate) to the solution to form the imine intermediate in situ.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.[7]

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • To the aqueous layer, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ethyl ester.

  • After completion of the hydrolysis, cool the reaction mixture and acidify with concentrated HCl to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield DL-Cyclohexylglycine.

  • For the enantiomerically pure L-Cyclohexylglycine, a chiral resolution step or an asymmetric catalytic hydrogenation of the imine intermediate would be required.

Application 2: Scaffolding for Heterocyclic Drug Candidates

The dicarbonyl functionality of this compound makes it an excellent substrate for condensation reactions with binucleophiles, leading to the formation of various heterocyclic systems. These scaffolds are prevalent in a wide range of medicinally active compounds.

Protocol 3: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] They can be readily synthesized by the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.

Reaction Scheme:

Quinoxaline_Synthesis Ketoester This compound Reaction + Ketoester->Reaction Diamine o-Phenylenediamine Diamine->Reaction Product Ethyl 2-(3-cyclohexylquinoxalin-2-yl)acetate Catalyst Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Catalyst->Product Reaction->Catalyst

References

Application Note: Synthesis of Tertiary α-Hydroxy Esters via Grignard Reaction with Ethyl 2-Cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of tertiary α-hydroxy esters through the nucleophilic addition of Grignard reagents to ethyl 2-cyclohexyl-2-oxoacetate. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2][3] This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis for researchers in organic chemistry and drug development.

Introduction

α-Hydroxy esters are a pivotal class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including α-amino acids and various heterocycles.[4] The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and direct method for their preparation.[5][6] Specifically, the reaction of an α-keto ester, such as this compound, with an organomagnesium halide (Grignard reagent) provides direct access to tertiary α-hydroxy esters.[5][7] This transformation is particularly significant as the resulting chiral center and functional group array are common motifs in medicinally relevant compounds. This guide provides the necessary detail to empower researchers to confidently and successfully perform this valuable transformation.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism.[6][8] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[9] The reaction can be dissected into two principal stages:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the ketone in this compound. This step forms a tetrahedral alkoxide intermediate.[6] The ketone is more reactive than the ester group, primarily because the lone pairs on the ester's oxygen atom provide resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon.[10]

  • Protonation (Aqueous Workup): A dilute acid workup is then performed to protonate the magnesium alkoxide intermediate, yielding the final tertiary alcohol product.[11]

It is crucial to maintain anhydrous conditions throughout the first stage, as Grignard reagents react readily with protic solvents like water, which would quench the reagent and reduce the yield.[8]

Reaction_Mechanism sub This compound intermediate Tetrahedral Alkoxide Intermediate sub->intermediate 1. Nucleophilic Attack grignard R-MgX (Grignard Reagent) product Ethyl 2-cyclohexyl-2-hydroxy-2-R-acetate (Tertiary α-Hydroxy Ester) intermediate->product 2. H₃O⁺ Workup

Caption: Mechanism of Grignard addition to an α-keto ester.

Experimental Protocol

This protocol details the reaction of this compound with phenylmagnesium bromide as a representative example. The principles can be adapted for other Grignard reagents.

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, condenser, and dropping funnel (all oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric upon contact with air. All operations must be conducted under an inert atmosphere.

  • Anhydrous ethers are extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1.1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small iodine crystal.[13] A cloudy, gray appearance and gentle refluxing indicate the reaction has started.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.[13]

  • Addition to the α-Keto Ester:

    • In a separate oven-dried flask under nitrogen, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.

    • Cool this solution to 0 °C using an ice bath. Low temperatures are crucial to minimize side reactions.[4]

    • Slowly add the prepared Grignard reagent solution to the stirred keto ester solution via a cannula or the dropping funnel. The addition should be exothermic. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary α-hydroxy ester.

Characterization and Data Summary

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

Table 1: Representative Reaction Data

ParameterValue
Reactant 1 This compound
Reactant 2 Phenylmagnesium Bromide
Equivalents (Grignard) 1.2 eq.
Temperature 0 °C to Room Temp.
Reaction Time 3 hours
Typical Yield 75-85%
Appearance Colorless to pale yellow oil

Table 2: Expected Spectroscopic Data for Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

TechniqueExpected Data
¹H NMR Signals for ethyl group (triplet & quartet), cyclohexyl protons (multiplets), phenyl protons (multiplets), and a singlet for the hydroxyl proton (exchangeable with D₂O).
¹³C NMR Resonances for carbonyl carbon (~175 ppm), quaternary carbinol carbon (~78 ppm), and distinct signals for cyclohexyl, phenyl, and ethyl carbons.
FT-IR (cm⁻¹) Broad O-H stretch (~3500 cm⁻¹), strong C=O stretch of the ester (~1730 cm⁻¹), and C-O stretches.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the product's molecular weight.

Workflow and Troubleshooting

Caption: Experimental workflow for Grignard reaction.

Table 3: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Grignard reagent fails to form Wet glassware or solvent; inactive magnesium surface.Ensure all glassware is rigorously oven-dried and solvent is anhydrous. Activate magnesium with a crystal of iodine or by crushing a few turnings.[13]
Low product yield Grignard reagent was quenched by moisture or acidic protons; incomplete reaction.Use anhydrous solvents and reagents; ensure an inert atmosphere. Extend reaction time or gently warm to drive to completion.
Recovery of starting ketone Incomplete reaction or insufficient Grignard reagent.Ensure the Grignard reagent was successfully prepared and added in sufficient equivalents (1.1-1.2 eq.).
Formation of biphenyl (when using PhMgBr) Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.Ensure slow, controlled addition of the aryl halide during Grignard preparation to minimize its concentration.
Formation of tertiary alcohol from double addition to the ester This is generally not an issue as the ketone is more reactive than the ester.[10] However, with highly reactive Grignards or high temperatures, it's a remote possibility.Maintain low reaction temperatures (0 °C or below).

Applications in Drug Development

The synthesis of tertiary α-hydroxy acids and their ester derivatives is of significant interest in medicinal chemistry. The core structure, a cyclohexyl ring attached to a quaternary stereocenter bearing a hydroxyl and a carboxylate group, is a feature in several biologically active compounds. For instance, related structures like 2-cyclohexyl-2-hydroxyacetic acid have been investigated for their potential anti-inflammatory properties and use in treating bladder conditions.[2] The ability to readily introduce a wide variety of substituents (the 'R' group from the Grignard reagent) allows for the creation of diverse chemical libraries for screening against various biological targets. This reaction serves as a key step in the synthesis of complex molecules where stereocontrol and functional group tolerance are paramount.

References

Application Note: Strategic Derivatization of Ethyl 2-cyclohexyl-2-oxoacetate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Ethyl 2-cyclohexyl-2-oxoacetate. This versatile α-keto ester serves as an excellent starting scaffold for generating diverse small molecule libraries aimed at biological screening. We present detailed, field-proven protocols for key chemical transformations including reductive amination, Wittig olefination, heterocycle synthesis, and amidation. The causality behind experimental choices, self-validating analytical checkpoints, and a framework for subsequent high-throughput screening are discussed in detail to empower researchers in their quest for novel bioactive compounds.

Introduction: The α-Keto Ester as a Privileged Scaffold

The α-keto ester motif is a cornerstone in medicinal chemistry, found in numerous biologically active molecules and serving as a versatile synthetic intermediate.[1][2][3] this compound, with its combination of a reactive 1,2-dicarbonyl system and a lipophilic cyclohexyl group, represents an ideal starting point for library synthesis. The cyclohexyl moiety can anchor the molecule in hydrophobic pockets of target proteins, while the adjacent ketone and ester functionalities provide orthogonal handles for chemical modification.

Derivatizing this core structure allows for a systematic exploration of the surrounding chemical space. By introducing a variety of functional groups and ring systems, researchers can modulate key physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, thereby increasing the probability of discovering a "hit" in a high-throughput screening (HTS) campaign.[4][5] This application note details four robust derivatization strategies designed to maximize structural diversity from this single, accessible precursor.

Synthesis of Starting Material: this compound

While commercially available, in-house synthesis of the starting material can be a cost-effective approach for large-scale library production. The following protocol, adapted from established literature, utilizes a Grignard reaction with diethyl oxalate.[6]

Protocol 2.1: Grignard Synthesis of this compound

Rationale: This procedure involves the nucleophilic addition of a cyclohexyl Grignard reagent to one of the electrophilic ester groups of diethyl oxalate. The reaction is performed at low temperatures to prevent over-addition to the second ester group.

Reagent/ParameterValue/ConditionNotes
Cyclohexyl magnesium bromide (2M in ether)1.1 equivalentsPrepared fresh or purchased.
Diethyl oxalate1.0 equivalentEnsure anhydrous conditions.
Anhydrous Tetrahydrofuran (THF)As requiredDry solvent is critical for Grignard reactions.
Reaction Temperature-40°C to -30°CEssential for selectivity.
Quench Solution10% HCl (aq)Neutralizes the reaction and protonates the product.
WorkupEthyl acetate extractionStandard liquid-liquid extraction.
PurificationVacuum DistillationRemoves unreacted starting material.[6]

Step-by-Step Procedure:

  • To a solution of diethyl oxalate (1.0 eq) in anhydrous THF, cool the reaction vessel to -40°C under an inert atmosphere (N₂ or Ar).

  • Slowly add the solution of cyclohexyl magnesium bromide (1.1 eq) dropwise, ensuring the internal temperature does not exceed -30°C.

  • After the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes, then warm to 0°C over 15 minutes.

  • Quench the reaction by carefully adding 10% aqueous HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude oil can be purified by vacuum distillation (75-80°C at 1 mm Hg) to yield the pure product.[6]

Expected Characterization Data: [6]

  • ¹H NMR (CDCl₃): δ 4.30 (q, 2H), 3.02 (m, 1H), 1.94-1.62 (m, 5H), 1.40-1.20 (m, 8H).

  • ¹³C NMR (CDCl₃): δ 197.5, 161.8, 62.1, 46.1, 27.4, 25.6, 25.1, 13.9.

Core Derivatization Strategies and Protocols

The dual functionality of this compound allows for selective reactions targeting either the ketone or the ester.

Strategy 1: Reductive Amination of the Ketone

Rationale: This is one of the most powerful C-N bond-forming reactions in medicinal chemistry.[7] It converts the ketone into a secondary or tertiary amine, introducing a basic center that can significantly improve aqueous solubility and form key salt-bridge interactions with biological targets. The reaction proceeds via an intermediate imine/enamine which is reduced in situ. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for imines over ketones, and does not require acidic conditions that could hydrolyze the ester.

G start This compound + Primary/Secondary Amine (R¹R²NH) imine Imine/Iminium Intermediate Formation (Acid Catalyst, e.g., AcOH) start->imine reduction In Situ Reduction (Sodium Triacetoxyborohydride) imine->reduction product α-Amino Ester Derivative reduction->product

Caption: Workflow for Reductive Amination.

Protocol 3.1: Synthesis of α-Amino Ester Derivatives

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (silica gel).

Strategy 2: Wittig Reaction on the Ketone

Rationale: The Wittig reaction is a robust method for converting a ketone into an alkene, creating a C=C double bond.[8][9] This transformation dramatically alters the geometry and electronics of the core scaffold, replacing a polar carbonyl with a nonpolar olefin. It is an excellent way to probe the steric tolerance of a binding pocket. The reaction involves a phosphonium ylide, which acts as a nucleophile attacking the ketone carbonyl.[10]

G ylide_prep Step 1: Ylide Generation (Triphenylphosphine + Alkyl Halide -> Salt, then deprotonate with strong base) reaction Step 2: Reaction with Keto Ester (Ylide + this compound) ylide_prep->reaction oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) reaction->oxaphosphetane product Alkene Product + Triphenylphosphine Oxide oxaphosphetane->product G lib_prep Library Preparation (Dissolve in DMSO, plate in 384-well format) primary Primary HTS (Single concentration, e.g., 10 µM) lib_prep->primary hit_id Hit Identification (Z-factor > 0.5, activity threshold) primary->hit_id confirm Hit Confirmation (Re-test from fresh stock) hit_id->confirm dose Dose-Response (IC₅₀/EC₅₀) (Serial dilution to determine potency) confirm->dose secondary Secondary / Orthogonal Assays (Confirm mechanism, test for off-target effects) dose->secondary sar Structure-Activity Relationship (SAR) (Analyze data to guide next synthesis round) secondary->sar

References

Application Notes and Protocols: Ethyl 2-cyclohexyl-2-oxoacetate as a Versatile Intermediate for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclohexyl-2-oxoacetate, an α-ketoester, is a highly valuable and versatile building block in modern synthetic organic chemistry. Its unique structural motif, featuring adjacent ketone and ester functionalities coupled with a bulky cyclohexyl group, provides a reactive scaffold for the construction of a diverse array of heterocyclic compounds. These heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic families, including thiazoles, pyrimidines, and oxazoles.

The strategic importance of this compound lies in the differential reactivity of its two carbonyl groups. The ketone carbonyl is susceptible to nucleophilic attack, while the ester can undergo condensation or cyclization reactions. This dual reactivity, combined with the steric influence of the cyclohexyl moiety, allows for regio- and stereoselective transformations, making it an ideal starting material for complex molecular architectures.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the starting material is paramount for successful synthetic outcomes.

PropertyValueReference
CAS Number 13275-31-5[1][2][3][4][5]
Molecular Formula C10H16O3[1][2][3][4]
Molecular Weight 184.23 g/mol [1][2][4][6]
Appearance Oil[6]
Boiling Point 75-80 °C at 1 mmHg[6]
InChI Key MAOUXDYQHDQFFV-UHFFFAOYSA-N[6]
Synthesis Protocol: Grignard Reaction with Diethyl Oxalate

A common and efficient method for the preparation of this compound is the Grignard reaction between cyclohexylmagnesium bromide and diethyl oxalate.[6]

Reaction Scheme:

Synthesis_of_Ethyl_2_cyclohexyl_2_oxoacetate CyclohexylMgBr Cyclohexylmagnesium bromide Reaction + CyclohexylMgBr->Reaction DiethylOxalate Diethyl oxalate DiethylOxalate->Reaction Product This compound Reaction->Product THF, -30 to -40 °C

A Grignard-based synthesis route.

Materials:

  • Cyclohexylmagnesium bromide (2 M in diethyl ether)

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of diethyl oxalate (60 g) in anhydrous THF (150 mL) cooled to -30 to -40 °C, add cyclohexylmagnesium bromide (150 mL of a 2 M solution in ether) dropwise over 10 minutes, maintaining the internal temperature.[6]

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 5 minutes.[6]

  • Quench the reaction by the slow addition of 10% HCl (100 mL).

  • Extract the aqueous layer with ethyl acetate (200 mL).

  • Wash the organic layer sequentially with water (30 mL) and brine (50 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.[6]

  • Purify the crude product by vacuum distillation (75-80 °C at 1 mmHg) to yield this compound as a clear oil (yield: ~86%).[6]

Expert Insight: The low reaction temperature is critical to prevent over-addition of the Grignard reagent to the newly formed ketone. The use of anhydrous THF is essential as Grignard reagents are highly reactive towards protic solvents.

Application in Heterocyclic Synthesis

Thiazole Synthesis via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[7][8] It involves the condensation of an α-haloketone with a thioamide. While this compound is not an α-haloketone, it can be readily converted to one, or used in modified Hantzsch-type reactions. A more direct approach involves the reaction with a thiourea or thioamide in the presence of a halogenating agent or by first converting the α-ketoester to an α-haloketoester.

A plausible modified Hantzsch-type approach involves the reaction of this compound with a thioamide and a source of bromine (e.g., N-bromosuccinimide) in a one-pot procedure.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis Ketoester This compound Intermediate α-Bromo-ketoester Ketoester->Intermediate NBS, cat. H+ Thioamide Thioamide (R-CSNH2) Thiazole 2-Substituted-4-cyclohexyl-5-ethoxycarbonylthiazole Thioamide->Thiazole Intermediate->Thiazole

Modified Hantzsch thiazole synthesis.

Protocol: Synthesis of Ethyl 2-cyclohexyl-4-methylthiazole-5-carboxylate

Materials:

  • This compound

  • Thioacetamide

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (50 mL), add thioacetamide (10 mmol).

  • Cool the mixture to 0 °C and add N-bromosuccinimide (10 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: The initial step is the in-situ formation of the α-bromo-ketoester, which is then readily attacked by the sulfur of the thioacetamide. Subsequent cyclization and dehydration yield the thiazole ring. The success of the reaction can be validated by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot corresponding to the thiazole product. Spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) will confirm the structure.

Pyrimidine Synthesis via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones.[9][10][11] this compound can serve as the β-ketoester component in this powerful reaction.

Reaction Scheme:

Biginelli_Reaction Ketoester This compound DHPM Dihydropyrimidinone Ketoester->DHPM Aldehyde Aldehyde (R-CHO) Aldehyde->DHPM Urea Urea Urea->DHPM catalyst Acid catalyst (e.g., HCl)

Biginelli reaction for dihydropyrimidinones.

Protocol: Synthesis of Ethyl 4-cyclohexyl-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in ethanol (30 mL).

  • Add a catalytic amount of concentrated HCl (3-4 drops).

  • Heat the mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate further precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Expert Insight: The Biginelli reaction is acid-catalyzed. The proposed mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester.[11] The choice of acid catalyst can influence the reaction rate and yield.

Oxazole Synthesis

The synthesis of oxazoles from α-ketoesters can be achieved through various methods, often involving condensation with an amine source followed by cyclization and dehydration.[12][13] One common approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[13] this compound can be converted to an α-acylamino ketone intermediate.

Reaction Scheme:

Oxazole_Synthesis Ketoester This compound AcylaminoKetoester α-Acylamino-β-ketoester Ketoester->AcylaminoKetoester Amide Amide (R-CONH2) Amide->AcylaminoKetoester Oxazole 2,5-Disubstituted Oxazole AcylaminoKetoester->Oxazole Dehydrating agent (e.g., H2SO4, P2O5)

Robinson-Gabriel type oxazole synthesis.

Protocol: Synthesis of Ethyl 2-methyl-4-cyclohexyloxazole-5-carboxylate

Materials:

  • This compound

  • Acetamide

  • Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid (H2SO4)

Procedure:

  • A mixture of this compound (10 mmol) and acetamide (12 mmol) is heated to form a melt.

  • Polyphosphoric acid (or concentrated sulfuric acid) is carefully added to the molten mixture.

  • The reaction mixture is heated at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled and carefully poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is purified by recrystallization or column chromatography.

Trustworthiness and Self-Validation: The use of a strong dehydrating agent like PPA or H2SO4 is crucial for the cyclodehydration step. The reaction can be monitored for the consumption of the starting ketoester. The formation of the oxazole can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra, as well as by mass spectrometry.

Conclusion

This compound has demonstrated its significant utility as a versatile and reactive intermediate for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block. The ability to readily access diverse heterocyclic scaffolds from a common starting material underscores the efficiency and elegance of modern synthetic strategies. Further exploration of the reactivity of this compound is likely to uncover novel synthetic transformations and lead to the discovery of new bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-cyclohexyl-2-oxoacetate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 2-cyclohexyl-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the distillation of this valuable α-keto ester. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

Understanding the physical properties of this compound is crucial for designing an effective distillation protocol. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[1][2][3]
Molecular Weight 184.23 g/mol [1][2][3]
Boiling Point (Atmospheric Pressure) 265.884°C at 760 mmHg[1]
Flash Point 112.142°C[1]
Density 1.058 g/cm³[1]
Appearance Liquid-Oil

Given the high boiling point at atmospheric pressure, purification is best achieved via vacuum distillation to prevent thermal decomposition.[4][5][6]

Q2: Why is vacuum distillation the recommended method for purifying this compound?

Vacuum distillation is employed for compounds with high boiling points (typically >150°C at atmospheric pressure) or those that are thermally sensitive.[5][7][8] By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered.[4][6][7] This allows for distillation at a lower temperature, which is critical for this compound to avoid potential degradation, such as decarboxylation or other side reactions that can occur at elevated temperatures.[9][10]

Q3: What are the common impurities I might encounter in my crude this compound?

Impurities in crude this compound typically originate from the starting materials, side reactions during synthesis, or subsequent workup steps. Common impurities may include:

  • Unreacted Starting Materials: Such as diethyl oxalate and cyclohexyl magnesium bromide (or related Grignard reagent precursors).[11]

  • Solvents: Residual solvents from the reaction and extraction steps (e.g., diethyl ether, tetrahydrofuran (THF), ethyl acetate).[11]

  • Byproducts of the Grignard Reaction: Including biphenyl-type products from coupling of the Grignard reagent.

  • Hydrolysis Products: The corresponding β-keto acid, which can form if the ester is exposed to acidic or basic conditions during workup.[12][13]

A preliminary analysis (e.g., by ¹H NMR or GC-MS) of the crude material is highly recommended to identify the major impurities, which will inform the distillation strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of this compound.

Problem 1: Product Discoloration (Yellowing or Darkening) in the Distillate

Possible Cause & Solution:

  • Thermal Decomposition: The most likely cause of discoloration is thermal decomposition of the α-keto ester at excessively high temperatures.[9] Even under vacuum, localized overheating can occur.

    • Solution:

      • Ensure a Stable Vacuum: A fluctuating vacuum will cause the boiling point to change, potentially leading to overheating.[7] Use a reliable vacuum pump and a vacuum regulator for precise pressure control.[7]

      • Use a Heating Mantle with Stirring: A heating mantle provides even heating. Vigorous stirring of the distillation flask is essential to prevent bumping and localized overheating.[14]

      • Optimize Bath Temperature: The heating bath temperature should be set only 20-30°C higher than the boiling point of the liquid at the working pressure.[8]

  • Presence of Acidic Impurities: Trace amounts of acid left from the workup can catalyze decomposition reactions at elevated temperatures.

    • Solution: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash and thorough drying with an anhydrous salt like sodium sulfate.[15]

Problem 2: Low or No Product Distilling Over at the Expected Temperature/Pressure

Possible Cause & Solution:

  • Inaccurate Pressure Reading: The pressure gauge may be faulty or improperly placed, leading to an incorrect estimation of the boiling point.

    • Solution: Ensure your manometer or vacuum gauge is calibrated and positioned correctly in the distillation setup, typically between the condenser and the vacuum pump.

  • System Leaks: Leaks in the glassware joints will prevent the system from reaching the desired vacuum level, resulting in a higher boiling point.

    • Solution: Check all ground glass joints for proper sealing. Use a high-quality vacuum grease, applying a thin, uniform layer.[16] Ensure all clamps are secure.

  • Insufficient Heating: The heating bath may not be providing enough energy to bring the compound to its boiling point at the given pressure.

    • Solution: Gradually increase the heating bath temperature, but do not exceed the recommended 20-30°C differential to avoid decomposition.[8] Insulating the distillation flask and head with glass wool or aluminum foil can help minimize heat loss, especially for small-scale distillations.[17]

Problem 3: Product is Contaminated with Lower-Boiling Impurities

Possible Cause & Solution:

  • Inefficient Fractionation: Simple vacuum distillation may not be sufficient to separate impurities with boiling points close to that of the product.

    • Solution:

      • Use a Fractionating Column: For improved separation, insert a short, vacuum-jacketed Vigreux or packed column between the distillation flask and the distillation head.[14][17] This provides theoretical plates for better separation.

      • Collect a Forerun: Always collect an initial fraction (forerun) that contains the more volatile impurities, such as residual solvents. The distillation temperature should stabilize as the pure product begins to distill.[17]

Problem 4: Bumping or Uncontrolled Boiling

Possible Cause & Solution:

  • Superheating: The liquid can heat above its boiling point without actually boiling, leading to sudden, violent boiling (bumping).[14]

    • Solution:

      • Stirring: The most effective method is to use a magnetic stir bar and stir plate to ensure smooth boiling.

      • Boiling Chips/Stones: If stirring is not possible, use fresh boiling chips. Never add boiling chips to a hot liquid , as this can cause violent boiling.[14]

      • Ebulliator: For very high vacuum work, a fine capillary tube (ebulliator) that introduces a slow stream of air or inert gas can be used to promote smooth boiling.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a step-by-step methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask (sized so the crude material fills it to about half to two-thirds full)[5]

  • Magnetic stir bar

  • Short path distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump and tubing

  • Heating mantle and stir plate

  • Calibrated vacuum gauge

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.[5]

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Lightly grease all ground-glass joints to ensure a good seal.[16]

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.[17] This ensures an accurate reading of the vapor temperature.

    • Securely clamp the distillation flask and receiving flask.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[17]

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 1 mmHg).

    • Once the vacuum is stable, begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually. You may observe some initial bubbling as residual low-boiling solvents are removed.

    • Collect any low-boiling forerun in a separate receiving flask.

    • As the temperature approaches the expected boiling point of the product (e.g., 75-80°C at 1 mmHg), the distillation rate should become steady, and the temperature reading on the thermometer should remain constant.[11][17]

    • Switch to a clean receiving flask to collect the pure this compound fraction.

  • Shutdown:

    • Once the distillation is complete (e.g., most of the material has distilled over, or the temperature begins to drop or fluctuate), turn off the heat and allow the apparatus to cool.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and characterize the purified product.

Visualizations

Distillation_Workflow cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Analysis A Crude Product B Pre-treatment (e.g., Bicarb Wash) A->B C Charge Flask D Assemble Apparatus C->D E Apply Vacuum D->E F Apply Heat E->F G Collect Forerun F->G H Collect Product Fraction G->H I Characterize (NMR, GC-MS) H->I

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Distillation Issue? Q1 Product Discolored? Start->Q1 Q2 Low/No Distillate? Start->Q2 Q3 Impure Product? Start->Q3 A1_1 Check for Overheating - Lower Bath Temp - Ensure Stable Vacuum Q1->A1_1 Yes A1_2 Neutralize Crude Product (Bicarb Wash) Q1->A1_2 Yes A2_1 Check for Leaks - Re-grease Joints Q2->A2_1 Yes A2_2 Verify Pressure Reading Q2->A2_2 Yes A3_1 Use Fractionating Column Q3->A3_1 Yes A3_2 Collect a Forerun Q3->A3_2 Yes

Caption: Troubleshooting decision tree for common distillation issues.

References

Optimizing reaction yield for Ethyl 2-cyclohexyl-2-oxoacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Core Synthesis Pathway: Grignard Reaction

The most direct and commonly employed method for synthesizing this compound is the nucleophilic acyl substitution of diethyl oxalate with a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride).[1][2] This approach allows for the efficient formation of the desired carbon-carbon bond.[2]

Overall Reaction Scheme:

Below is a detailed protocol for this synthesis, followed by a comprehensive troubleshooting guide to help you navigate the experimental complexities.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to provide a high-yield synthesis of the target α-keto ester.[1]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromocyclohexane

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Diethyl oxalate

  • 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be rigorously dried in an oven ( >120°C overnight) or flame-dried under an inert atmosphere (Nitrogen or Argon) to completely exclude moisture.[2]

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.[3]

    • Add a small volume of anhydrous THF or diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of bromocyclohexane (1.0 eq) in anhydrous THF/ether.

    • Add a small portion of the bromocyclohexane solution to the magnesium. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it doesn't start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignar reagent.

  • Acylation Reaction:

    • In a separate, dry, three-necked flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.5 - 2.0 eq) in anhydrous THF.

    • Cool this solution to between -40°C and -30°C using a dry ice/acetone bath.[1]

    • Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution via cannula or dropping funnel. It is critical to maintain the low temperature throughout the addition to prevent side reactions.[2]

    • After the addition is complete, allow the reaction mixture to stir at this low temperature for 30 minutes, then warm to 0°C for 5-10 minutes.[1]

  • Work-up and Purification:

    • Quench the reaction by slowly adding it to a stirred solution of 10% aqueous HCl cooled in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (2x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[1]

    • The crude product can be purified by vacuum distillation (75-80°C at 1 mmHg) to yield this compound as a clear oil.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My Grignard reaction fails to initiate. What should I do?

A1: Failure to initiate is a common issue, almost always related to the quality of the reagents or the reaction setup.

  • Causality: Grignard reagents are highly sensitive to moisture and oxygen. The magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the alkyl halide.[3]

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be perfectly dry. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.[2]

    • Activate the Magnesium:

      • Add a small crystal of iodine. It will etch the MgO layer.

      • If iodine isn't sufficient, add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethene gas and MgBr₂, exposing a fresh metal surface.[3]

      • Mechanically crush the magnesium turnings in the flask (under inert gas) just before adding the solvent.

    • Concentration & Temperature: Add a small amount of the alkyl halide solution without stirring to create a high local concentration. Gentle warming with a heat gun can provide the activation energy needed to start the reaction. Once it begins, the reaction is exothermic and will sustain itself.

Q2: My reaction yield is very low, or I isolated no product. Why?

A2: Low or no yield can stem from several factors, from poor Grignard formation to issues during the acylation or work-up.

  • Causality & Solutions:

    • Poor Grignard Yield: If the Grignard reagent didn't form efficiently (see Q1), there is no nucleophile to react with the diethyl oxalate. Titrating a small aliquot of your Grignard solution can confirm its concentration before use.

    • Grignard Reagent Quenching: Diethyl oxalate can slowly absorb moisture from the air.[4] Ensure it is dry before use. Any protic impurity will be deprotonated by the Grignard reagent, consuming it before it can react with the ester.[5]

    • Reversible Reaction/Equilibrium Issues: While the initial nucleophilic attack is generally favorable, subsequent steps can be reversible. Using a sufficient excess of diethyl oxalate helps drive the reaction towards the product.[2]

    • Loss During Work-up: The product has some water solubility. Ensure you perform multiple extractions with your organic solvent and that the pH of the aqueous layer is acidic during extraction to keep the product protonated and less water-soluble.

Q3: I have a significant amount of a high-boiling point side product. What is it and how can I prevent it?

A3: The most common high-boiling side product is the tertiary alcohol formed from a second addition of the Grignard reagent to the ketone of your desired product.

  • Causality: The α-keto ester product still contains an electrophilic ketone carbonyl. A second molecule of the Grignard reagent can attack this ketone, leading to a tertiary alcohol after work-up.[2] This is more likely to happen if the local concentration of the Grignard reagent is high or if the temperature is not kept sufficiently low.

  • Solutions:

    • Maintain Low Temperature: The ketone in the product is generally less reactive than the ester carbonyls of diethyl oxalate. Keeping the reaction temperature very low (-40°C or colder) provides the kinetic selectivity needed for the Grignard to react preferentially with the diethyl oxalate.[2]

    • Use Inverse Addition: Add the Grignard reagent to a solution of diethyl oxalate. This ensures that the Grignard reagent is always the limiting reagent in the reaction mixture, minimizing its chance to react with the newly formed product.[2]

    • Use Excess Diethyl Oxalate: Using a 1.5 to 2-fold excess of diethyl oxalate ensures the Grignard reagent is consumed by the starting material, reducing the likelihood of a second addition.[2]

dot

Troubleshooting_Workflow Troubleshooting Logic for Low Yield start Low or No Product Yield check_grignard Did the Grignard reaction initiate? (Color change, reflux) start->check_grignard initiation_fail Troubleshoot Initiation: 1. Ensure anhydrous conditions. 2. Activate Mg (I2, heat). 3. Check alkyl halide quality. check_grignard->initiation_fail No check_conditions Was the reaction kept at low temp (-40°C to -30°C) during addition? check_grignard->check_conditions Yes initiation_fail->start high_temp High Temp Issue: Likely formed tertiary alcohol side product. Optimize cooling. check_conditions->high_temp No check_addition Was inverse addition used? (Grignard added to oxalate) check_conditions->check_addition Yes high_temp->start direct_addition Direct Addition Issue: High local [Grignard] promotes side reactions. Switch to inverse addition. check_addition->direct_addition No check_workup Was the work-up performed correctly? (Acidic quench, multiple extractions) check_addition->check_workup Yes direct_addition->start workup_error Work-up Error: Product lost to aqueous layer. Ensure acidic pH before extraction. check_workup->workup_error No success Yield Optimized check_workup->success Yes workup_error->start

Caption: Troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q1: Why is THF or diethyl ether used as the solvent?

A1: Grignard reagents are unstable in protic solvents (like water or alcohols) as they are strong bases and will be quenched.[5] Ethers like THF and diethyl ether are ideal because they are aprotic and have lone pairs of electrons on the oxygen atom that can coordinate to and stabilize the magnesium center of the Grignard reagent, keeping it in solution.[6]

Q2: Can I use a different base, like Sodium Ethoxide, in a Claisen condensation to make this product?

A2: While a Claisen condensation is a classic method for forming β-keto esters, it would not be the ideal route for this specific molecule.[7] A standard Claisen involves the self-condensation of an ester like ethyl cyclohexylacetate.[8] A mixed Claisen condensation between ethyl cyclohexylacetate and diethyl oxalate could theoretically work.[9] However, the acidity of the α-proton on ethyl cyclohexylacetate is not exceptionally high, and controlling self-condensation versus the desired mixed condensation can be challenging, often leading to a mixture of products and lower yields. The Grignard route is more direct and generally higher yielding for this target.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The proton NMR should show characteristic peaks for the ethyl group (a quartet and a triplet) and the cyclohexyl ring protons.[1] The ¹³C NMR will show two distinct carbonyl peaks, one for the ketone (~197 ppm) and one for the ester (~162 ppm).[1]

  • FTIR Spectroscopy: Look for two strong C=O stretching bands in the region of 1700-1750 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight of the product (184.23 g/mol ) and assess its purity by showing the relative area of any impurity peaks.[10]

Q4: What are the primary safety concerns for this reaction?

A4:

  • Flammable Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a certified fume hood, away from ignition sources.[5]

  • Reactive Reagents: Grignard reagents react violently with water. The reaction quench should be performed slowly and with cooling.

  • Dry Ice/Acetone Bath: This poses a frostbite hazard and should be handled with appropriate cryogenic gloves. Ensure good ventilation as CO₂ gas will be released.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and expected outcomes for this synthesis.

ReagentMolar Eq.RoleNotes
Bromocyclohexane1.0Starting MaterialShould be pure and dry.
Magnesium Turnings1.1 - 1.2ReagentUse a slight excess to ensure full conversion of the halide.
Diethyl Oxalate1.5 - 2.0ElectrophileUse in excess to minimize double-addition side product.[2]
Product --
Expected Yield 80-90%-Yield is highly dependent on technique and adherence to conditions.[1]
Purity (Post-Distillation) >90%-As determined by NMR or GC analysis.[1]

Experimental Workflow Diagram

dot

GHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware (Oven/Flame-Dry) prep_reagents Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents grignard 1. Form Grignard Reagent (Cyclohexyl-MgBr) prep_reagents->grignard acylation 2. Acylation (Add Grignard to Diethyl Oxalate at -40°C) grignard->acylation quench 3. Quench with Aqueous Acid acylation->quench extract 4. Extract with Organic Solvent quench->extract wash 5. Wash & Dry Organic Layer extract->wash purify 6. Purify by Vacuum Distillation wash->purify analysis Characterize Product (NMR, IR, GC-MS) purify->analysis

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 2-cyclohexyl-2-oxoacetate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic origins of common side products, provide actionable troubleshooting advice in a direct question-and-answer format, and present optimized protocols to enhance yield and purity.

The most direct and widely employed method for synthesizing α-keto esters like this compound is the nucleophilic acyl substitution on diethyl oxalate using a Grignard reagent.[1] While robust, this reaction is notoriously sensitive to reaction conditions, which can lead to the formation of several yield-reducing side products. This guide focuses on understanding and controlling these pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I've isolated a significant, less polar impurity by TLC/GC-MS. What is this side product?

A1: The most common and yield-limiting side product in this synthesis is the tertiary alcohol, ethyl 1,2-dicyclohexyl-2-hydroxyacetate . This impurity arises from a "double addition" or "overreaction" of the cyclohexylmagnesium halide Grignard reagent.[2]

Mechanistic Cause: The initial reaction between the Grignard reagent and diethyl oxalate forms the desired product, this compound.[1] However, this product is itself an electrophilic ketone. If a sufficient concentration of the highly reactive Grignard reagent is still present, it will attack the ketone carbonyl of the desired product in a second nucleophilic addition.[2][3] This second attack is often faster than the initial reaction, especially at higher temperatures, leading to the tertiary alcohol byproduct after acidic workup.

Q2: I've identified the double-addition byproduct. How can I prevent its formation?

A2: Controlling the reaction to favor the first addition over the second is paramount. This is achieved by manipulating reaction kinetics and stoichiometry. Several key strategies are crucial:

  • Low Temperature: Perform the reaction at cryogenic temperatures, typically between -40°C and -78°C.[1][4] Lower temperatures significantly decrease the rate of the second addition, allowing the first addition to proceed more selectively.

  • Inverse Addition: Slowly add the Grignard reagent to a solution of diethyl oxalate.[1] This technique, known as inverse addition, ensures that the Grignard reagent is the limiting reactant at any given moment, maintaining a low concentration and minimizing its availability to react with the newly formed product.[1]

  • Use Excess Diethyl Oxalate: Employing a slight excess (1.1 to 1.5 equivalents) of diethyl oxalate ensures that the Grignard reagent is fully consumed in the desired first addition step.[1]

The diagram below illustrates the kinetic competition between the desired synthesis and the formation of the double-addition side product.

reaction_pathway Start Cyclohexyl-MgBr + Diethyl Oxalate Product This compound (Desired Product) Start->Product 1st Addition (Desired Reaction) SideProduct Ethyl 1,2-dicyclohexyl-2-hydroxyacetate (Side Product) Product->SideProduct 2nd Addition (Overreaction) Grignard Cyclohexyl-MgBr (2nd Equivalent) Grignard->Product

Caption: Reaction pathways in the synthesis of this compound.

Q3: My GC-MS analysis shows a peak corresponding to bicyclohexyl. What is its origin?

A3: Bicyclohexyl is a common byproduct of a Wurtz-type coupling reaction that can occur during the formation or reaction of the Grignard reagent. It happens when the Grignard reagent (R-MgX) reacts with any unreacted starting halide (R-X) in the reaction mixture. Ensuring the complete conversion of cyclohexyl halide to the Grignard reagent before its use can minimize this impurity.

Q4: My NMR spectrum is clean, but my yield is still poor, and I recover a lot of unreacted diethyl oxalate. What happened?

A4: This issue points directly to a problem with your Grignard reagent. The most likely causes are:

  • Inaccurate Titer: The concentration of your Grignard reagent was lower than assumed. It is always best practice to titrate Grignard reagents before use to determine their exact molarity.

  • Degradation by Moisture: Grignard reagents are extremely strong bases and are readily quenched by protic sources, especially water.[5] Ensure all glassware is oven-dried and solvents are anhydrous.[6] Any moisture present will consume the Grignard reagent, making it unavailable to react with the diethyl oxalate.

Q5: During the aqueous workup, the reaction mixture became very warm and my final product seems oily and difficult to purify. What could be the issue?

A5: This suggests potential hydrolysis of the product's ester group. While stable under neutral conditions, the ethyl ester can be saponified (hydrolyzed) to the corresponding carboxylate salt under harsh basic conditions or hydrolyzed under strong acidic conditions, especially with heating. This forms 2-cyclohexyl-2-oxoacetic acid, which can complicate extraction and purification.

Recommended Solution: Always perform the reaction quench at low temperatures. A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method for quenching Grignard reactions.[1] This is a weakly acidic solution that effectively neutralizes the magnesium alkoxide intermediate without subjecting the ester to harsh pH conditions.

Troubleshooting and Side Product Summary
Observed Issue Potential Side Product Chemical Structure Primary Cause Recommended Action
Low yield; major less polar spot on TLCEthyl 1,2-dicyclohexyl-2-hydroxyacetateC₁₈H₃₂O₃Double addition of Grignard reagentUse low temperature (-78°C), inverse addition, and excess diethyl oxalate.[1]
Minor non-polar peak in GC-MSBicyclohexylC₁₂H₂₂Wurtz-type couplingEnsure complete formation of Grignard reagent; avoid excess starting halide.
Recovery of starting materialDiethyl OxalateC₆H₁₀O₄Inactive or insufficient Grignard reagentUse anhydrous conditions; titrate Grignard reagent before use.[6]
Difficult extraction; acidic impurity2-Cyclohexyl-2-oxoacetic acidC₈H₁₂O₃Ester hydrolysis during workupQuench with sat. aq. NH₄Cl at 0°C; avoid strong acid/base.[1]
Experimental Protocols
Optimized Synthesis to Minimize Side Products

This protocol incorporates the key strategies of low temperature and inverse addition to maximize the yield of the desired α-keto ester.[1][4]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add diethyl oxalate (1.2 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the oxalate in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of cyclohexylmagnesium bromide (1.0 equivalent) dropwise from the addition funnel to the cooled diethyl oxalate solution over 1-2 hours. Maintain vigorous stirring and ensure the internal temperature does not rise above -70°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78°C for an additional hour. Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.[4]

Caption: Optimized workflow for this compound synthesis.

Advanced Purification: Removal of Tertiary Alcohol Byproducts

If significant amounts of the tertiary alcohol byproduct are formed, separation by distillation can be challenging due to close boiling points. An advanced industrial method involves chemically modifying the alcohol to facilitate separation.[7][8]

  • Esterification: The crude mixture is treated with a carboxylic anhydride (e.g., acetic anhydride) under acidic conditions.

  • Conversion: The tertiary alcohol byproduct is converted into its corresponding ester. The α-keto ester product remains inert to these conditions.

  • Separation: The newly formed alcohol-ester has a much higher boiling point than the desired α-keto ester, making separation by vacuum distillation significantly more efficient.[7]

Reference Data for Characterization
CompoundKey ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)Expected Mass (M+)
This compound (Product)δ 4.30 (q, 2H), 3.02 (m, 1H), 1.20-1.94 (m, 10H), 1.35 (t, 3H)[4]δ 197.5 (C=O, ketone), 161.8 (C=O, ester), 62.1, 46.1, 27.4, 25.6, 25.1, 13.9[4]184.23
Ethyl 1,2-dicyclohexyl-2-hydroxyacetate (Side Product)Appearance of a new broad singlet for the -OH proton; absence of the α-proton at 3.02 ppm.Absence of the ketone signal at ~197 ppm; appearance of a new signal around 75-85 ppm for the carbinol carbon (C-OH).268.41

References

Technical Support Center: Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this reagent in your experiments. We will address common questions and troubleshoot potential issues to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of approximately 184.23 g/mol .[1][2] Depending on the purity and specific batch, its appearance can range from a liquid oil to an off-white solid, which suggests its melting point may be near ambient temperatures.[3][4] Commercially available purities are typically 97% or higher.[1][4][5]

Q2: What are the primary recommended storage conditions for this reagent?

Most suppliers recommend storing this compound at room temperature.[1][5][6] However, for long-term stability and to minimize potential degradation, it is best practice to store it in a cool, dry place.[3][7] The key is to protect it from moisture and excessive heat. Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[7][8]

In-Depth Storage and Stability Guide

Q3: My experimental results are inconsistent. Could the stability of my this compound be the cause?

Absolutely. The chemical structure of this reagent, an α-ketoester, contains functional groups susceptible to degradation, which can directly impact its reactivity and lead to inconsistent outcomes. The primary concern is hydrolysis.

Causality: The ester functional group can be hydrolyzed by moisture, especially if catalyzed by trace acidic or basic impurities. This reaction cleaves the ethyl ester, forming cyclohexylglyoxylic acid and ethanol. This impurity can alter reaction stoichiometry, interfere with downstream processing, or inhibit catalysts.

Q4: What are the visible signs of degradation I should look for?

While a slight variation between an oil and an off-white solid can be normal[3][4], significant changes are a red flag. Look for:

  • Color Change: A distinct shift to yellow or brown indicates the presence of impurities, possibly from oxidation or other side reactions.

  • Change in Consistency: If a solid becomes gummy or an oil becomes cloudy or develops precipitates, it may suggest hydrolysis or contamination.

  • Odor: The generation of a vinegary or acidic smell could indicate the formation of acidic byproducts from degradation.

Q5: What is the most likely degradation pathway for this compound?

The most probable degradation route under typical laboratory storage conditions is hydrolysis. The presence of water can lead to the breakdown of the ethyl ester.

Hydrolysis_Pathway Reagent This compound Water + H₂O (Moisture) Reagent->Water Products Cyclohexylglyoxylic Acid + Ethanol Water->Products Hydrolysis (slow, may be acid/base catalyzed)

Caption: Hydrolysis of this compound.

Troubleshooting Experimental Issues

This workflow helps diagnose if reagent stability is the root cause of an experimental problem.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low yield, side products) Check_Reagent Inspect Reagent Vial: - Color change? - Inconsistent appearance? - Tightly sealed? Start->Check_Reagent Check_Storage Review Storage Conditions: - Stored in cool, dry place? - How old is the reagent? Check_Reagent->Check_Storage Visually OK Perform_QC Perform Quality Control (e.g., HPLC, NMR) Check_Reagent->Perform_QC Visual Signs of Degradation Check_Storage->Perform_QC Storage Improper or Reagent is Old Purity_Pass Reagent Purity is Good Check_Storage->Purity_Pass Storage OK & Reagent is New Purity_Fail Purity Below Specification or Impurities Detected Perform_QC->Purity_Fail Test Fails Perform_QC->Purity_Pass Test Passes Order_New Order Fresh Reagent Purity_Fail->Order_New Investigate_Other Investigate Other Experimental Parameters (solvents, other reagents, conditions) Purity_Pass->Investigate_Other

Caption: Troubleshooting workflow for reagent-related issues.

Quantitative Data Summary
ParameterRecommended SpecificationRationale
Storage Temperature Room Temperature (Short-Term)[1][4][5][6]Prevents freezing/thawing cycles.
2-8°C (Long-Term)Best practice to slow potential degradation pathways.
Atmosphere Tightly sealed container, inert gas (e.g., Argon) optional.[7][8]Minimizes exposure to atmospheric moisture and oxygen.
Purity (as supplied) ≥97%[1][4]Ensures minimal interference from manufacturing impurities.
Appearance Liquid-Oil to Off-white solid[3][4]Natural state of the compound.

Protocols for Quality Assessment

If you suspect degradation, you can perform a quality check. HPLC is a highly effective method for this.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a self-validating system to check for the emergence of degradation products.

  • Standard Preparation:

    • Carefully prepare a stock solution of your this compound (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile. Use a fresh, unopened vial for your reference standard if available.

  • Sample Preparation:

    • Prepare a solution of the suspect reagent at the exact same concentration as the standard.

  • HPLC Method Conditions (General Guideline):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid, is a good starting point. For example, a gradient from 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the keto-ester chromophore absorbs (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis and Interpretation (The Self-Validating System):

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Trustworthy Result: Compare the chromatograms. The appearance of a new, more polar peak (earlier retention time) is a strong indicator of the formation of the more polar cyclohexylglyoxylic acid byproduct from hydrolysis. A decrease in the area of the main peak relative to the standard also indicates degradation.

Safety & Handling

As a responsible scientist, always prioritize safety.

  • Hazards: This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][6][9]

  • Precautions: Always handle this chemical in a well-ventilated area or fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of it according to local regulations.[7][10] Avoid letting the chemical enter drains.[7]

References

Technical Support Center: Purification of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-cyclohexyl-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will address common challenges encountered during the purification of this α-keto ester, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Understanding the Challenge: The Nature of this compound

This compound (MW: 184.23 g/mol , Formula: C₁₀H₁₆O₃) is a valuable synthetic intermediate.[1][2] The purity of this compound is paramount, as contaminants can lead to unwanted side reactions, affect reaction kinetics, and compromise the integrity of downstream products in a drug development pipeline.

The primary challenges in its purification stem from potential impurities from its synthesis and the inherent chemical nature of α-keto esters. A common synthesis route involves the reaction of a cyclohexyl Grignard reagent with diethyl oxalate, followed by an acidic workup and extraction.[3] This process can introduce unreacted starting materials, solvents, and various side-products.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation of any purification strategy.

PropertyValueSource(s)
CAS Number 13275-31-5[1][4]
Molecular Weight 184.23 g/mol [1][2]
Appearance Liquid-Oil or Off-white solid[5][6]
Boiling Point 75-80 °C @ 1 mm Hg[3]
Storage Room temperature, under dry and cool conditions[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on typical synthesis protocols, impurities generally fall into three categories:

  • Unreacted Starting Materials: The most common is diethyl oxalate from the Grignard reaction.[3]

  • Solvents: Residual solvents from the reaction and workup, such as Tetrahydrofuran (THF), ethyl acetate, or diethyl ether, are often present.[3]

  • Reaction Byproducts: While specific byproducts depend heavily on reaction conditions, general side reactions in similar syntheses can include products from self-condensation or dehydration.[8]

Q2: I'm seeing multiple spots or streaking on my TLC plate. Is my compound decomposing?

A2: This is a frequent observation with keto esters and can be caused by two main factors:

  • Impurities: The distinct spots could be different compounds.

  • Keto-Enol Tautomerism: More likely, you are observing the keto and enol forms of your product. These isomers can interconvert rapidly, especially on the acidic surface of a standard silica gel plate, leading to streaking or the appearance of two spots.[9][10] It is generally not possible to separate these tautomers by standard column chromatography as they will re-equilibrate on the column.[10]

Q3: Is distillation the best method for purification?

A3: Vacuum distillation is a highly effective and documented method for purifying this compound, particularly for removing non-volatile impurities and high-boiling solvents.[3] A patent describing its synthesis specifies distillation at 75-80 °C under a vacuum of 1 mm Hg to achieve a purity of over 90%.[3] For compounds with similar boiling points, fractional distillation is necessary.[11][12]

Q4: Can I use column chromatography? What precautions should I take?

A4: Yes, column chromatography is a viable option, but α-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation.[9] To mitigate this, it is highly recommended to use deactivated silica gel. This is typically done by preparing the silica slurry with a small percentage (0.5-1%) of a tertiary amine like triethylamine (TEA).[9] Alternatively, using a less acidic stationary phase like neutral alumina can be effective.[9]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during purification experiments.

Issue 1: Significant product loss during vacuum distillation.
  • Possible Cause: The vacuum is too high, or the heating temperature is too aggressive, causing the product to be carried over into the vacuum trap too quickly. The compound may also be thermally sensitive, leading to degradation.

  • Solution:

    • Optimize Conditions: Begin distillation at a slightly higher pressure (lower vacuum) and gradually increase it. Use a well-controlled heating mantle or oil bath to ensure a slow, steady distillation rate.

    • Use a Short Path Apparatus: For high-boiling or sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor travels, reducing loss and the likelihood of degradation.[13][14]

Issue 2: My compound is degrading on the silica gel column, even with triethylamine.
  • Possible Cause: The compound is highly acid-sensitive, and even deactivated silica is too harsh. The triethylamine may not have been sufficiently mixed, or an insufficient amount was used.

  • Solution:

    • Switch Stationary Phase: Change to a more inert stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[9]

    • Check Solvent Purity: Ensure your elution solvents are free of acidic impurities.

    • Perform a 2D TLC: To confirm degradation on the plate, spot your compound in one corner of a square TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will remain on the diagonal. Degradation products will appear as new spots off the diagonal.[9]

Issue 3: Broad or tailing peaks during column chromatography.
  • Possible Cause: This is a classic sign of keto-enol tautomerism on the column.[9] The presence of two rapidly interconverting forms leads to a broadened band instead of a sharp peak. It can also be caused by overloading the column.

  • Solution:

    • Modify the Mobile Phase: Adding a small amount of a polar solvent (like a few drops of methanol) to your eluent can sometimes sharpen peaks, but this may also reduce separation.

    • Accept Broader Fractions: It may be necessary to collect broader fractions around the main peak and analyze their purity by TLC or another method before combining them.

    • Reduce Load: Ensure you are not overloading the column. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Troubleshooting_Chromatography start Problem with Column Chromatography q1 Broad or Tailing Peaks? start->q1 q2 Product Degradation? q1->q2 No sol1 Likely Keto-Enol Tautomerism. - Accept broader fractions. - Check column loading. q1->sol1 Yes sol2 Likely Silica Acidity Issue. 1. Deactivate silica with TEA. 2. Switch to neutral alumina. q2->sol2 Yes sol3 Poor Separation. - Optimize solvent system (TLC). - Use finer mesh silica. q2->sol3 No

Caption: Troubleshooting logic for column chromatography issues.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is adapted from methodologies reported for the synthesis of this compound.[3]

Objective: To purify crude this compound by separating it from non-volatile impurities and residual solvents.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a pressure gauge

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude product and add a few boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum, ensuring the system is stable. Aim for a pressure of approximately 1 mm Hg.

  • Heating: Gently heat the flask. You should observe a steady reflux in the column.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which will primarily consist of residual solvents. The temperature will be unstable during this phase.

    • Main Fraction: As the temperature stabilizes at the expected boiling point (75-80 °C at 1 mm Hg), switch to a new receiving flask to collect the purified product.[3]

    • Final Fraction: If the temperature begins to rise or drop significantly, stop the distillation or collect this final fraction separately.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the main fraction using an appropriate analytical method (see Purity Assessment section).

Protocol 2: Flash Column Chromatography on Deactivated Silica

This protocol incorporates best practices for purifying potentially acid-sensitive keto esters.[9][15]

Objective: To purify the compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Elution solvents (e.g., Hexane, Ethyl Acetate)

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the product an Rf value of ~0.3. A gradient of ethyl acetate in hexane is a good starting point.

  • Prepare Deactivated Silica:

    • In a fume hood, prepare your chosen eluent. Add triethylamine to the solvent mixture to a final concentration of 0.5-1% v/v.

    • Prepare a slurry of silica gel in this TEA-containing solvent.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the elution solvent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with your chosen solvent system. Apply gentle pressure to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes or vials. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product.

Purification_Workflow crude Crude Product (this compound) decision Assess Impurity Profile (TLC, NMR) crude->decision distillation Vacuum Distillation decision->distillation Impurities are non-volatile chromatography Column Chromatography (Deactivated Silica) decision->chromatography Impurities have similar volatility analysis1 Purity Check (GC, HPLC, NMR) distillation->analysis1 analysis2 Purity Check (GC, HPLC, NMR) chromatography->analysis2 pure_product Pure Product (>98%) analysis1->pure_product analysis2->pure_product

Caption: General purification workflow decision process.

Purity Assessment: Validating Your Results

Confirming the purity of the final product is a critical step. Several analytical techniques can be employed, each with its own strengths. The selection of a method is crucial for ensuring the quality and purity of drug substances.[16]

Analytical MethodPrincipleApplication & Insights
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.Excellent for routine purity analysis and quantification. High resolution can separate closely related impurities. A robust method for quality control.[17]
GC-FID/MS Separation of volatile compounds in the gas phase. FID provides quantification, while MS provides structural information for identification.Ideal for assessing volatile impurities like residual solvents. Mass spectrometry can definitively identify unknown impurities.[17]
NMR Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei.The gold standard for structural confirmation. Can be used for quantitative analysis (qNMR) and to identify impurities if their signals do not overlap with the product's.[8]

Validation of these analytical methods according to established guidelines (e.g., ICH, Eurachem) is essential to ensure that the data is reliable and fit for purpose.[18][19]

References

Technical Support Center: Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 2-cyclohexyl-2-oxoacetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields.

Introduction

This compound is a valuable α-keto ester intermediate in the synthesis of various biologically active molecules. Its preparation, most commonly via the acylation of a cyclohexyl Grignard reagent with diethyl oxalate, is a powerful C-C bond-forming reaction. However, like many organometallic reactions, it is sensitive to a variety of factors that can lead to low yields and the formation of undesirable byproducts. This guide will walk you through the most common issues, from reaction initiation to product purification, providing scientifically grounded solutions to help you achieve consistent and high-yielding results.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses the most common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My Grignard reaction to form cyclohexylmagnesium bromide is not initiating. What are the likely causes and how can I fix it?

A1: Failure of Grignard reagent formation is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings. The appearance of a brown color from the iodine that then fades, or the evolution of bubbles from the 1,2-dibromoethane, indicates activation. Gentle heating with a heat gun can also be employed, but with extreme caution due to the flammability of the ether solvent.

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water. Any moisture in the glassware or solvent will quench the Grignard reagent as it forms.

    • Solution: All glassware must be rigorously dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a stream of dry inert gas (nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous. Using freshly opened anhydrous solvent or solvent dried over a suitable drying agent (like sodium/benzophenone) is crucial.

  • Poor Quality Alkyl Halide: The presence of impurities in the cyclohexyl bromide can also inhibit the reaction.

    • Solution: Purify the cyclohexyl bromide by distillation before use.

Q2: The reaction of my cyclohexylmagnesium bromide with diethyl oxalate is giving a very low yield of the desired α-keto ester. What is going wrong?

A2: A low yield in the acylation step can be attributed to several factors, including side reactions, improper stoichiometry, and suboptimal temperature control.

  • Double Addition of the Grignard Reagent: The most common side reaction is the addition of a second equivalent of the Grignard reagent to the ketone carbonyl of the newly formed α-keto ester, leading to the formation of a tertiary alcohol (diethyl 2,3-dicyclohexyl-2,3-dihydroxybutanedioate).

    • Solution: This can be minimized by:

      • Using an excess of diethyl oxalate: Employing 1.5 to 2 equivalents of diethyl oxalate ensures that the Grignard reagent is consumed in the initial acylation step.

      • Maintaining a low reaction temperature: The reaction should be carried out at a low temperature (typically -40 °C to -78 °C) to disfavor the second addition, which has a higher activation energy.

      • Slow addition of the Grignard reagent: Adding the Grignard reagent solution dropwise to the cooled solution of diethyl oxalate helps to maintain a low concentration of the Grignard reagent in the reaction mixture.

  • Enolization of Diethyl Oxalate: While less common, a bulky Grignard reagent can act as a base and deprotonate the diethyl oxalate, leading to unproductive pathways.

    • Solution: Maintaining a low reaction temperature and using a less sterically hindered Grignard reagent (if applicable to your synthetic design) can mitigate this.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials.

    • Solution: After the addition of the Grignard reagent, allow the reaction to stir at the low temperature for a specified period, and then warm it to a slightly higher temperature (e.g., 0 °C) for a short time before quenching.[1]

Q3: I am observing multiple spots on my TLC plate after workup, and purification is difficult. What are the likely byproducts?

A3: Besides the tertiary alcohol from double addition, other byproducts can complicate purification.

  • Unreacted Diethyl Oxalate: If a large excess is used, it will need to be removed during purification.

  • Cyclohexanol: Formed from the reaction of the Grignard reagent with any trace amounts of water or oxygen.

  • Bicyclohexyl: A result of Wurtz-type coupling of the Grignard reagent with unreacted cyclohexyl bromide.

  • Products from Ring Opening of THF: If the reaction is heated for an extended period, the Grignard reagent can attack the THF solvent.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of Ethyl 2-cyclohexyl-2-oxoacetate check_grignard Was the Grignard reagent formation successful? start->check_grignard grignard_no Troubleshoot Grignard Formation (Q1) check_grignard->grignard_no No check_acylation Review Acylation Conditions check_grignard->check_acylation Yes temp_control Was the temperature kept low (-40 to -78 °C)? check_acylation->temp_control temp_no Optimize Temperature Control: - Use a reliable cooling bath - Monitor internal temperature temp_control->temp_no No stoichiometry Was an excess of diethyl oxalate used? temp_control->stoichiometry Yes temp_no->check_acylation stoich_no Use 1.5-2 eq. of diethyl oxalate stoichiometry->stoich_no No addition_rate Was the Grignard reagent added slowly? stoichiometry->addition_rate Yes stoich_no->check_acylation addition_no Add Grignard dropwise to the oxalate solution addition_rate->addition_no No purification Analyze Byproducts (Q3) addition_rate->purification Yes addition_no->check_acylation success Improved Yield purification->success

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the acylation step as it solvates the Grignard reagent well.[1] Anhydrous diethyl ether is also commonly used for the formation of the Grignard reagent itself.

Q: Can I use a different oxalate ester, for example, dimethyl oxalate?

A: Yes, other dialkyl oxalates can be used. However, be aware that this will change the ester group in the final product. Using dimethyl oxalate would yield Mthis compound. Also, transesterification can be a side reaction if the alkoxide of the Grignard's counter-ion does not match the alkyl group of the oxalate ester.

Q: My final product is a yellow oil, is this normal?

A: The pure product should be a colorless to pale yellow oil.[1] A darker color may indicate the presence of impurities. Purification by vacuum distillation or column chromatography is recommended to obtain a pure product.

Q: How can I effectively purify the final product?

A: Vacuum distillation is a highly effective method for purifying this compound, as it has a relatively high boiling point.[1] Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can also be used to separate the product from more polar impurities like the tertiary alcohol byproduct. A method for removing alcohol impurities involves treating the crude product with a carboxylic anhydride and an acid to esterify the alcohols, followed by filtration and distillation.[2][3]

Q: Are there any alternative synthetic routes to this compound?

A: Yes, other methods for synthesizing α-keto esters exist, although the Grignard route is very direct. Some alternatives include:

  • Oxidation of the corresponding α-hydroxy ester: Ethyl 2-cyclohexyl-2-hydroxyacetate can be oxidized to the desired α-keto ester using various oxidizing agents (e.g., Swern oxidation, Dess-Martin periodinane).

  • Friedel-Crafts acylation: This is more applicable for aromatic α-keto esters.

  • From dicarbonyl compounds: Synthesis from compounds like diethyl malonate can be a multi-step alternative.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Cyclohexyl bromide

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl oxalate

  • 10% Hydrochloric acid solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry nitrogen.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the cyclohexyl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing of the ether), gently warm the flask with a heat gun.

    • Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Acylation Reaction:

    • In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -40 °C using a dry ice/acetonitrile bath.

    • Slowly add the prepared cyclohexylmagnesium bromide solution to the cooled diethyl oxalate solution via a cannula, while maintaining the internal temperature below -30 °C.

    • After the addition is complete, stir the reaction mixture at -40 °C for 30 minutes, then allow it to warm to 0 °C over 30 minutes.

  • Workup and Purification:

    • Quench the reaction by slowly adding 10% hydrochloric acid solution while stirring, until the aqueous layer is acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by vacuum distillation to yield this compound as a colorless to pale yellow oil.[1]

Reaction Workflow Diagram

ReactionWorkflow cluster_grignard Grignard Formation cluster_acylation Acylation cluster_workup Workup & Purification a Activate Mg with I₂ b Add Cyclohexyl Bromide in Anhydrous Ether a->b c Stir to form Cyclohexylmagnesium Bromide b->c e Slowly add Grignard Reagent c->e d Cool Diethyl Oxalate in Anhydrous THF to -40°C d->e f Stir and warm to 0°C e->f g Quench with 10% HCl f->g h Extract with Ethyl Acetate g->h i Wash with NaHCO₃ and Brine h->i j Dry, Concentrate i->j k Vacuum Distillation j->k l Pure Product k->l

Caption: Step-by-step workflow for the synthesis of this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point
This compoundC₁₀H₁₆O₃184.2375-80 °C @ 1 mmHg[1]
Diethyl OxalateC₆H₁₀O₄146.14185 °C
Cyclohexyl BromideC₆H₁₁Br163.06166-167 °C
Diethyl 2,3-dicyclohexyl-2,3-dihydroxybutanedioateC₂₀H₃₄O₆386.48N/A

References

Technical Support Center: A Guide to Improving the Purity of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-cyclohexyl-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α-keto ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common purity challenges encountered during its synthesis and purification. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you can not only solve immediate issues but also proactively improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

A1: The most prevalent and direct method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of cyclohexylmagnesium bromide to diethyl oxalate.[1] While effective, this reaction is sensitive to conditions and can generate several impurities that complicate purification.

The primary impurities include:

  • Unreacted Starting Materials: Residual diethyl oxalate and cyclohexyl bromide.

  • Tertiary Alcohol Byproduct: A significant impurity arising from the double addition of the Grignard reagent to the diethyl oxalate.[1][2]

  • Wurtz Coupling Product: Bicyclohexyl can form from the coupling of two cyclohexyl radicals during the Grignard reagent formation.[3]

  • Hydrolysis Products: Ethyl 2-cyclohexyl-2-hydroxyacetate if the keto group is reduced, or cyclohexanecarboxylic acid and ethanol if the ester is hydrolyzed.

  • Solvent and Reagent Residues: Residual solvents like THF or diethyl ether, and quenching agents.

Q2: My reaction mixture is consistently showing a low yield of the desired product. What are the likely causes?

A2: Low yields in this Grignard reaction are a common issue and can often be traced back to a few key factors:

  • Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Inadequate anhydrous conditions during its preparation or reaction will quench the reagent, reducing the effective concentration.[1] All glassware should be flame-dried, and anhydrous solvents are essential.

  • Reaction Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically -78 °C to -40 °C) is crucial to prevent the highly reactive Grignard reagent from adding twice to the diethyl oxalate, which leads to the formation of the tertiary alcohol byproduct instead of your target α-keto ester.[1]

  • Stoichiometry and Addition Order: Using an excess of diethyl oxalate and employing an "inverse addition" (slowly adding the Grignard reagent to the diethyl oxalate solution) can help minimize the formation of the double-addition product.[1]

Q3: What are the best methods for purifying crude this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: This is a suitable method for larger scale purifications, especially for removing less volatile impurities. A patent describing a similar synthesis suggests that the product can be distilled at 75-80 °C under 1 mm Hg pressure.

  • Flash Column Chromatography: This is the preferred method for achieving high purity, particularly on a lab scale. It is highly effective at separating the product from polar impurities like the tertiary alcohol and baseline impurities.[4]

  • Recrystallization: While this compound is a liquid at room temperature, recrystallization at low temperatures can be an option if a suitable solvent system is identified. However, this is less commonly reported for this specific compound.

Troubleshooting Guide: Purification Challenges

This section addresses specific issues you might encounter during the purification process and provides actionable solutions.

Issue 1: Presence of a High-Boiling Point Impurity after Distillation

Symptom: Your distilled this compound is contaminated with a less volatile compound, as indicated by GC-MS or NMR analysis.

Likely Cause: This is often the tertiary alcohol byproduct, 1,1-dicyclohexyl-1,2-ethanediol, formed from the double addition of the Grignard reagent.[2]

Troubleshooting Protocol: Flash Column Chromatography

Flash column chromatography is highly effective for removing this more polar byproduct.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for the desired product.[5]

  • Column Packing: Prepare a silica gel column. The amount of silica should be about 50 times the weight of your crude product.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane, and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Typical Gradient Start with 5% Ethyl Acetate in Hexane, gradually increase to 20%
Target Rf ~0.3
Issue 2: My Purified Product is Unstable and Decomposes Over Time

Symptom: You observe the appearance of new peaks in the NMR or GC-MS of your stored product, often corresponding to cyclohexanecarboxylic acid and ethanol.

Likely Cause: α-keto esters are susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base.[6]

Causality and Prevention:

The ester functional group can be cleaved by water, a reaction that is accelerated in either acidic or basic conditions. To ensure the stability of your purified product:

  • Neutralize Before Storage: After your final purification step, ensure any residual acidic or basic quenching agents are removed. This can be achieved by washing the organic layer with a saturated sodium bicarbonate solution (if acidic) or a dilute acid like ammonium chloride (if basic), followed by a brine wash to remove water.

  • Thorough Drying: Dry the final product over an anhydrous drying agent like sodium sulfate or magnesium sulfate before final solvent removal.

  • Inert Atmosphere: Store the purified liquid under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from causing hydrolysis over time.

  • Low Temperature Storage: Storing the product at a low temperature (-20 °C) can significantly slow down the rate of hydrolysis.

Visualizing the Purification Workflow

The following diagram illustrates a recommended workflow for the synthesis and purification of this compound, highlighting key decision points and quality control steps.

PurificationWorkflow Synthesis Grignard Reaction: CyclohexylMgBr + Diethyl Oxalate Workup Aqueous Work-up (e.g., sat. NH4Cl) Synthesis->Workup Quench CrudeProduct Crude Product Workup->CrudeProduct Extraction & Drying Analysis1 Initial Purity Check (TLC, GC-MS) CrudeProduct->Analysis1 Distillation Vacuum Distillation Analysis1->Distillation High Boiling Impurities Chromatography Flash Column Chromatography Analysis1->Chromatography Polar Impurities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Analysis2 Final Purity Analysis (NMR, GC-MS, IR) PureProduct->Analysis2 Storage Storage (Inert atmosphere, -20°C) Analysis2->Storage Purity Confirmed

References

Technical Support Center: Ethyl 2-cyclohexyl-2-oxoacetate Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of ethyl 2-cyclohexyl-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable synthetic transformation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most frequently cited and robust method for synthesizing this compound is the Grignard reaction.[1] This involves the reaction of a cyclohexylmagnesium halide (typically bromide or chloride) with diethyl oxalate.[2] This approach is favored for its relatively high yield and straightforward procedure.

A typical procedure involves the slow addition of a solution of cyclohexylmagnesium bromide in a suitable solvent, like tetrahydrofuran (THF), to a cooled solution of diethyl oxalate.[2] The reaction is then quenched with an acid, followed by an extraction and purification process, usually distillation, to isolate the desired α-ketoester.[2]

Q2: What are the critical parameters to control during the Grignard synthesis of this compound?

Several parameters are crucial for a successful synthesis:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[3][4] The presence of moisture will quench the Grignard reagent, reducing the yield significantly. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Temperature Control: The reaction is typically carried out at low temperatures (-30 to -40 °C) during the addition of the Grignard reagent to minimize side reactions.[2] After the addition is complete, the reaction may be allowed to warm to a slightly higher temperature (e.g., 0 °C) before quenching.[2]

  • Rate of Addition: Slow, controlled addition of the Grignard reagent to the diethyl oxalate solution is essential. A rapid addition can lead to localized overheating and the formation of byproducts.

  • Stoichiometry: The molar ratio of the reactants is important. An excess of the Grignard reagent can lead to double addition to the diethyl oxalate, forming a tertiary alcohol.

Q3: What are some alternative synthetic routes to α-ketoesters like this compound?

While the Grignard method is common, other synthetic strategies for α-ketoesters exist, including:

  • Friedel-Crafts Acylation: This method involves the reaction of an aromatic compound with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.[1] However, this is more applicable to the synthesis of aryl α-ketoesters.

  • Oxidation of α-hydroxy esters: α-hydroxy esters can be oxidized to the corresponding α-ketoesters using various oxidizing agents.[1] This can be a green and efficient method, especially when using catalytic systems.[1]

  • Oxidative Esterification: Methods like the iodine-mediated oxidative esterification of acetophenones can yield α-ketoesters.[5]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common technique to monitor the consumption of the starting materials (e.g., diethyl oxalate). However, it's important to note that the Grignard reagent itself will not be visible on TLC. Quenching a small aliquot of the reaction mixture and then running a TLC can give an indication of product formation. For more reactive intermediates like acyl chlorides, direct analysis by TLC can be misleading due to hydrolysis on the silica plate.[6] In such cases, derivatizing a small sample (e.g., by adding methanol to form the methyl ester) can confirm the presence of the intermediate.[6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the Grignard route.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[6]
Inactive Grignard Reagent The magnesium turnings may have an oxide layer. Briefly crush or grind the magnesium turnings before use to expose a fresh surface. A small crystal of iodine can be added to initiate the reaction.
Incorrect Reaction Temperature Maintain the recommended low temperature during the Grignard addition to prevent side reactions.[2] Use a reliable cooling bath (e.g., dry ice/acetone).
Poor Quality Reagents Use high-purity starting materials. Diethyl oxalate can hydrolyze over time; ensure it is pure before use.
Inefficient Quenching Ensure the quenching step is performed carefully and with a sufficient amount of acid to neutralize the reaction mixture and protonate the alkoxide intermediate.[7]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Double Addition of Grignard Reagent This occurs when a second molecule of the Grignard reagent attacks the ketone product. To minimize this, maintain a low reaction temperature and add the Grignard reagent slowly to a solution of diethyl oxalate (inverse addition).[4]
Wurtz Coupling The Grignard reagent can couple with unreacted cyclohexyl halide. This is more likely if the Grignard formation is slow or incomplete. Ensure efficient stirring and proper initiation of the Grignard reagent formation.
Unreacted Starting Material This could be due to an insufficient amount of Grignard reagent or a deactivated reagent. Check the quality and quantity of your starting materials.
Formation of Cyclohexanol If the reaction is quenched with water before the addition of acid, or if there is moisture present, the Grignard reagent will be protonated to form cyclohexane, which can then be oxidized to cyclohexanol during workup.[3]
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Incomplete Separation During Extraction Ensure complete separation of the organic and aqueous layers during the workup. Emulsions can sometimes form; adding brine can help to break them.
Co-distillation of Impurities If the boiling points of the product and impurities are close, simple distillation may not be effective. Consider fractional distillation or flash column chromatography on silica gel for purification.
Product Decomposition α-ketoesters can be sensitive to heat. Use vacuum distillation at a lower temperature to minimize the risk of decomposition.[2]

Section 3: Protocol Optimization Strategies

Optimizing the Grignard Reaction

The following table summarizes key parameters and their impact on the reaction outcome.

Parameter Standard Condition Optimization Strategy & Rationale
Solvent Tetrahydrofuran (THF)While THF is standard, a mixture of THF and diethyl ether can sometimes improve solubility and reaction rates. Ensure the solvent is completely anhydrous.
Temperature -30 to -40 °CFor sensitive substrates or to minimize double addition, lowering the temperature further (e.g., to -78 °C) may be beneficial.
Grignard Reagent Cyclohexylmagnesium bromideCyclohexylmagnesium chloride can also be used. The choice may depend on the availability and reactivity of the corresponding cyclohexyl halide.
Quenching Agent 10% HClSaturated aqueous ammonium chloride is a milder quenching agent that can sometimes be used to avoid acid-catalyzed side reactions.
Experimental Workflow: Grignard Synthesis of this compound

The following diagram outlines a typical experimental workflow for the synthesis.

G cluster_0 Grignard Reagent Preparation cluster_1 Acylation Reaction cluster_2 Work-up & Purification A Activate Mg turnings B Add anhydrous ether/THF A->B C Slowly add cyclohexyl bromide B->C D Reflux to initiate/complete formation C->D F Slowly add Grignard reagent D->F Transfer via cannula E Cool diethyl oxalate in THF to -40°C E->F G Stir at low temperature F->G H Quench with 10% HCl G->H I Extract with ethyl acetate H->I J Wash with water and brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by vacuum distillation L->M

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

When encountering issues, a systematic approach is key. The following diagram provides a logical flow for troubleshooting common problems.

G Start Low/No Product Yield Check_Moisture Check for moisture contamination? Start->Check_Moisture Dry_Glassware Thoroughly dry all glassware and use anhydrous solvents. Check_Moisture->Dry_Glassware Yes Check_Grignard Is the Grignard reagent active? Check_Moisture->Check_Grignard No Dry_Glassware->Check_Grignard Activate_Mg Activate Mg with iodine or crushing. Check_Grignard->Activate_Mg No Check_Temp Was the reaction temperature too high? Check_Grignard->Check_Temp Yes Activate_Mg->Check_Temp Optimize_Temp Optimize cooling and rate of addition. Check_Temp->Optimize_Temp Yes Check_Purity Are the reagents pure? Check_Temp->Check_Purity No Optimize_Temp->Check_Purity Purify_Reagents Purify or use fresh starting materials. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: Characterization of Byproducts in Ethyl 2-cyclohexyl-2-oxoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Ethyl 2-cyclohexyl-2-oxoacetate. Our objective is to provide a comprehensive resource for identifying and characterizing potential byproducts, troubleshooting common synthetic challenges, and ensuring the integrity of your experimental outcomes. This guide is structured to offer layered insights, from quick-reference FAQs to in-depth analytical protocols, reflecting our commitment to scientific rigor and practical application.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The predominant and most direct method for synthesizing this compound is through the Grignard reaction. This involves the nucleophilic addition of cyclohexylmagnesium bromide to diethyl oxalate[1]. The reaction provides a versatile means of forming the new carbon-carbon bond and introducing the cyclohexyl moiety.

Q2: I have a significant amount of a higher molecular weight impurity in my crude product. What is it likely to be?

A2: The most probable high molecular weight byproduct is a tertiary alcohol, resulting from the double addition of the Grignard reagent to the diethyl oxalate[1]. In this side reaction, a second molecule of cyclohexylmagnesium bromide attacks the ketone functionality of the desired product, this compound.

Q3: My overall yield is low, and I'm struggling to isolate the desired product. What are the likely causes?

A3: Low yields can stem from several factors. The primary cause is often the formation of the double-addition tertiary alcohol byproduct, which consumes both the Grignard reagent and the desired product[1]. Other potential issues include Wurtz coupling of the Grignard reagent, incomplete reaction, or suboptimal reaction conditions such as the presence of moisture.

Q4: What are the key analytical techniques for characterizing the purity of my this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for separating and identifying volatile components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information for both the desired product and any impurities.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: An unexpected peak with a higher retention time than the product is observed in the GC-MS analysis.

  • Possible Cause: This peak likely corresponds to the tertiary alcohol byproduct from the double addition of the Grignard reagent. This byproduct is less volatile than the desired α-keto ester, leading to a longer retention time on a standard non-polar GC column.

  • Troubleshooting Workflow:

    dot graph "troubleshooting_workflow_1" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    start [label="High RT Peak in GC-MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Analyze Mass Spectrum of Peak"]; step2 [label="Compare with Expected Fragmentation of Tertiary Alcohol"]; step3 [label="Confirm with ¹H and ¹³C NMR of Crude Mixture"]; step4 [label="Implement Mitigation Strategies"]; end_node [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end_node; }

    Caption: Troubleshooting workflow for a high retention time impurity.

  • Solution:

    • Mass Spectrum Analysis: Analyze the mass spectrum of the unknown peak. The molecular ion should correspond to the addition of two cyclohexyl groups to the ethyl glyoxylate backbone.

    • NMR Analysis: In the ¹H NMR of the crude product, look for the disappearance of the characteristic α-proton signal of the keto-ester and the appearance of new signals corresponding to the tertiary alcohol. The ¹³C NMR will show the absence of the ketone carbonyl and the presence of a new quaternary carbon signal.

    • Mitigation Strategies: To minimize the formation of this byproduct, consider the following:

      • Low Temperature: Perform the reaction at very low temperatures (-40°C to -78°C) to slow down the rate of the second addition[1].

      • Excess Diethyl Oxalate: Use a molar excess of diethyl oxalate to ensure the Grignard reagent is consumed in the initial reaction[1].

      • Inverse Addition: Slowly add the Grignard reagent to the solution of diethyl oxalate to maintain a low concentration of the nucleophile throughout the reaction[1].

Issue 2: The presence of a non-polar impurity that co-elutes with the starting materials in chromatography.

  • Possible Cause: This could be a result of Wurtz coupling, where two cyclohexyl groups from the Grignard reagent couple to form bicyclohexyl. This is a common side reaction in the preparation of Grignard reagents[2].

  • Troubleshooting Workflow:

    dot graph "troubleshooting_workflow_2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    start [label="Non-polar Impurity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="GC-MS Analysis of Impurity"]; step2 [label="Check for Molecular Ion of Bicyclohexyl (m/z 166)"]; step3 [label="Optimize Grignard Formation"]; end_node [label="Minimized Byproduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> step1; step1 -> step2; step2 -> step3; step3 -> end_node; }

    Caption: Troubleshooting workflow for a non-polar impurity.

  • Solution:

    • GC-MS Identification: The mass spectrum of this impurity should show a molecular ion at m/z 166, corresponding to the molecular weight of bicyclohexyl.

    • Optimize Grignard Reagent Formation: To minimize Wurtz coupling, ensure that the magnesium turnings are fresh and activated. Slow, dropwise addition of the cyclohexyl halide to the magnesium suspension can also help[3]. The choice of solvent can also play a role, with diethyl ether sometimes showing less Wurtz coupling than THF for certain substrates[3].

Part 3: Byproduct Characterization Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Dilute the sample to an appropriate concentration with the extraction solvent.

  • GC-MS Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV with a scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peak for this compound.

    • Analyze the mass spectra of any additional peaks and compare them against the NIST library and the expected fragmentation patterns of the byproducts detailed in the table below.

Protocol 2: NMR Analysis of Crude Product
  • Sample Preparation:

    • After workup and removal of the solvent under reduced pressure, dissolve a small amount of the crude oil in deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Look for the characteristic signals of the desired product and compare them to the expected signals of the byproducts.

  • ¹³C NMR Analysis:

    • Acquire a standard ¹³C NMR spectrum.

    • Identify the carbonyl signals of the ester and ketone in the desired product. The absence of the ketone signal and the appearance of a new quaternary carbon signal can indicate the presence of the tertiary alcohol byproduct.

Part 4: In-depth Byproduct Analysis

Byproduct 1: Tertiary Alcohol (from Double Addition)
  • Structure: 1,1-dicyclohexyl-2-ethoxy-2-oxoethan-1-ol (structure may vary depending on workup)

  • Formation Mechanism:

    dot graph "mechanism_double_addition" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

    Product [label="this compound"]; Grignard [label="Cyclohexylmagnesium bromide"]; Intermediate [label="Tetrahedral Intermediate"]; Byproduct [label="Tertiary Alcohol"];

    Product -> Intermediate [label="+ Grignard"]; Grignard -> Intermediate; Intermediate -> Byproduct [label="H₃O⁺ workup"]; }

    Caption: Formation of the tertiary alcohol byproduct.

  • Causality: The ketone functional group in the desired product is also electrophilic and can be attacked by a second equivalent of the highly nucleophilic Grignard reagent[4]. This reaction is often faster than the initial attack on the diethyl oxalate, especially at higher temperatures.

Byproduct 2: Bicyclohexyl (from Wurtz Coupling)
  • Structure: Cyclohexyl-cyclohexane

  • Formation Mechanism:

    dot graph "mechanism_wurtz" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

    Grignard [label="Cyclohexylmagnesium bromide"]; Halide [label="Cyclohexyl bromide"]; Byproduct [label="Bicyclohexyl"];

    Grignard -> Byproduct; Halide -> Byproduct [label="+ Grignard"]; }

    Caption: Formation of bicyclohexyl via Wurtz coupling.

  • Causality: This byproduct forms during the preparation of the Grignard reagent itself, where the organomagnesium compound reacts with unreacted cyclohexyl halide[2][5].

Part 5: Visualization & Data

Expected Spectroscopic Data for Byproducts
ByproductMolecular Weight ( g/mol )Expected ¹H NMR SignalsExpected ¹³C NMR SignalsExpected MS (m/z) Fragments
Tertiary Alcohol 268.42Absence of α-proton; complex multiplets for cyclohexyl groups.Absence of ketone C=O (~200 ppm); presence of a quaternary carbon (~70-80 ppm).268 (M+), fragments from loss of water, ethoxy, and cyclohexyl groups.
Bicyclohexyl 166.31Broad multiplets for cyclohexyl protons.Characteristic signals for saturated cyclohexyl rings.166 (M+), 83 (cyclohexyl cation).
Dicyclohexyl Ketone 194.32Multiplets for cyclohexyl protons α to the carbonyl shifted downfield.Carbonyl signal around 215 ppm.194 (M+), 111, 83, 55[6].

References

Technical Support Center: A Researcher's Guide to Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the safe handling, disposal, and troubleshooting of common experimental challenges involving this versatile α-keto ester. Our goal is to equip you with the necessary knowledge to ensure both the safety of your experiments and the integrity of your results.

Section 1: Safety and Handling FAQs

This section addresses frequently asked questions regarding the safe management of this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns[1][2]:

  • Skin Irritation (H315): May cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Can lead to serious eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

Q2: What are the appropriate storage conditions for this compound?

A2: To maintain its stability and purity, this compound should be stored at room temperature in a tightly sealed container, in a dry and well-ventilated area[2][3].

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A thorough risk assessment should be conducted before handling. However, the following PPE is generally recommended:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves are mandatory. Butyl rubber gloves are a good option for handling esters, ketones, and aldehydes[4]. It is advisable to consult a glove compatibility chart for specific breakthrough times[5][6][7].

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Q4: How should I handle a spill of this compound?

A4: In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Q5: What is the correct procedure for the disposal of this compound waste?

A5: this compound and its containers must be disposed of as hazardous waste. Do not dispose of it down the drain or with general laboratory trash. All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Section 2: Experimental Troubleshooting Guide

This section provides practical advice for overcoming common challenges encountered during experiments with this compound.

Scenario 1: Grignard Reaction Troubleshooting

This compound is frequently used in Grignard reactions to synthesize tertiary alcohols. Due to the presence of two electrophilic carbonyl groups and the steric bulk of the cyclohexyl group, several issues can arise.

Q1: My Grignard reaction with this compound is resulting in a low yield of the desired tertiary alcohol. What are the potential causes?

A1: Low yields in this reaction can be attributed to several factors. The diagram below outlines a troubleshooting workflow.

Caption: Troubleshooting workflow for low yields in Grignard reactions.

  • Detailed Explanation:

    • Steric Hindrance: The bulky cyclohexyl group can hinder the approach of the Grignard reagent to the ketone carbonyl. This steric hindrance can promote side reactions such as enolization, where the Grignard reagent acts as a base rather than a nucleophile, or reduction of the ketone if the Grignard reagent possesses β-hydrogens[8][9][10].

    • Reactivity of the Ester: Grignard reagents can also react with the ester group, although this is generally slower than the reaction with the ketone[11]. However, if the reaction with the ketone is sterically hindered, the reaction at the ester becomes more competitive.

    • Reaction Conditions: The quality of the Grignard reagent is paramount. It should be freshly prepared or accurately titrated before use. The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the Grignard reagent. Lowering the reaction temperature can often improve the selectivity of the reaction by favoring the kinetically controlled addition to the more reactive ketone.

Scenario 2: Claisen Condensation Troubleshooting

This compound can participate in Claisen and mixed Claisen condensations. However, its structure presents unique challenges.

Q2: I am attempting a mixed Claisen condensation with this compound and another ester, but I am observing a complex mixture of products and low yield of the desired β-dicarbonyl compound. What could be the issue?

A2: Mixed Claisen condensations are most successful when one of the esters cannot form an enolate (i.e., has no α-hydrogens)[12]. This compound does not have an α-hydrogen on the carbon between the two carbonyl groups, making it a suitable acceptor in a mixed Claisen condensation. However, issues can still arise.

Caption: Troubleshooting guide for mixed Claisen condensations.

  • Detailed Explanation:

    • Self-Condensation: The most common side reaction is the self-condensation of the enolizable ester partner[13][14][15]. To minimize this, the enolizable ester should be added slowly to a mixture of the base and this compound.

    • Choice of Base: The base should be strong enough to completely deprotonate the enolizable ester. Using an alkoxide base corresponding to the ester's alcohol portion can prevent transesterification. However, for mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is often preferred.

    • Stoichiometry and Reversibility: The Claisen condensation is an equilibrium reaction. To drive it to completion, a full equivalent of base is necessary to deprotonate the resulting β-dicarbonyl product, which is more acidic than the starting ester[15][16].

Scenario 3: Purification Challenges

Q3: I am having difficulty purifying my product from a reaction involving this compound. What are some common issues and their solutions?

A3: The purification of α-keto esters and their products can be challenging due to their reactivity and potential for hydrolysis.

Problem Potential Cause Recommended Solution
Product Decomposition on Silica Gel The slightly acidic nature of silica gel can catalyze the decomposition or hydrolysis of some α-keto esters and their products.Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Alternatively, flash chromatography can be performed quickly at low temperatures.
Co-elution with Starting Material or Byproducts The polarity of the product may be very similar to that of unreacted starting materials or side products.Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is an alcohol, consider converting it to a less polar derivative (e.g., a silyl ether) before purification.
Hydrolysis During Aqueous Workup α-keto esters can be susceptible to hydrolysis, especially under acidic or basic conditions during the workup[17].Perform the aqueous workup at low temperatures and as quickly as possible. Use dilute, cold acid or base for neutralization.
Difficulty Removing Alcoholic Byproducts If the reaction produces alcohol byproducts, they can be difficult to remove by distillation due to similar boiling points.A patented method suggests treating the crude product with a carboxylic anhydride and an insoluble acid to esterify the alcohols, followed by filtration and distillation[18][19].

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 2-cyclohexyl-2-oxoacetate and Structurally Related α-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 2-cyclohexyl-2-oxoacetate, a valuable building block in organic synthesis. To provide a richer context and highlight the subtleties of spectral interpretation, we will objectively compare its spectrum with those of three analogous α-ketoesters: ethyl pyruvate, ethyl benzoylformate, and ethyl 2-oxo-2-(thiophen-2-yl)acetate. This comparative approach, supported by experimental data, will illuminate how the nature of the substituent adjacent to the keto-carbonyl group profoundly influences the chemical environment of the protons within these molecules.

The Decisive Role of the α-Substituent in ¹H NMR Spectra of α-Ketoesters

The chemical shift, multiplicity, and coupling constants of protons in a molecule are exquisitely sensitive to their electronic environment. In the case of α-ketoesters, the substituent at the α-position to the ester carbonyl exerts a significant electronic and steric influence, which is directly reflected in the ¹H NMR spectrum. By analyzing these differences, we can gain a deeper understanding of the structure-spectra relationship.

In-Depth ¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound presents a characteristic set of signals that can be unequivocally assigned to its constituent protons.

¹H NMR (400 MHz, DMSO-d₆) δ:

  • 4.30 ppm (q, J = 8.0 Hz, 2H): This quartet is characteristic of the methylene protons (-OCH₂ CH₃) of the ethyl ester group. The multiplicity (quartet) arises from coupling to the adjacent methyl protons. Its downfield chemical shift is due to the deshielding effect of the neighboring oxygen atom.

  • 3.02 ppm (br s, 1H): This broad singlet corresponds to the methine proton on the cyclohexyl ring that is directly attached to the carbonyl group (-CH (C=O)-). The electron-withdrawing nature of the two adjacent carbonyl groups causes a significant downfield shift. The broadness of the signal suggests complex coupling with the adjacent methylene protons on the cyclohexyl ring.

  • 1.62-1.94 ppm (m, 5H) and 1.20-1.40 ppm (m, 8H): These two multiplets encompass the remaining ten protons of the cyclohexyl ring and the three protons of the ethyl group's methyl (-OCH₂CH₃ ). The significant overlap of these signals is common for aliphatic ring systems. The triplet of the methyl group is likely obscured within the 1.20-1.40 ppm multiplet.

A Comparative Spectral Analysis of α-Ketoesters

To appreciate the influence of the α-substituent, let's compare the ¹H NMR data of this compound with its aliphatic, aromatic, and heteroaromatic counterparts.

Compoundα-SubstituentChemical Shift of α-Proton(s) (ppm)Chemical Shift of -OCH₂- (ppm)Chemical Shift of -CH₃ (ppm)Other Characteristic Signals (ppm)
This compound Cyclohexyl3.02 (methine)4.30~1.3 (overlapping)1.20-1.94 (cyclohexyl protons)
Ethyl Pyruvate Methyl2.02 (methyl)~4.10~1.24N/A
Ethyl Benzoylformate PhenylN/A~4.45~1.477.5-8.0 (aromatic protons)
Ethyl 2-oxo-2-(thiophen-2-yl)acetate 2-ThienylN/A4.441.437.17-8.13 (thiophene protons)[1]

This comparative data clearly demonstrates the electronic influence of the α-substituent. The electron-withdrawing phenyl and thienyl groups in ethyl benzoylformate and ethyl 2-oxo-2-(thiophen-2-yl)acetate, respectively, cause a noticeable downfield shift of the ester's methylene protons compared to the alkyl-substituted counterparts.[2] The deshielding effect of the aromatic ring currents contributes to this phenomenon.

Visualizing Structural and Spectral Relationships

The following diagram illustrates the structural differences between the analyzed α-ketoesters and highlights the key proton signals discussed.

G cluster_0 This compound cluster_1 Ethyl Pyruvate cluster_2 Ethyl Benzoylformate cluster_3 Ethyl 2-oxo-2-(thiophen-2-yl)acetate a Cyclohexyl Ring (1.20-1.94 ppm) b α-CH (3.02 ppm) a->b c -OCH2- (4.30 ppm) b->c d -CH3 (~1.3 ppm) c->d e α-CH3 (2.02 ppm) f -OCH2- (~4.10 ppm) e->f g -CH3 (~1.24 ppm) f->g h Phenyl Ring (7.5-8.0 ppm) i -OCH2- (~4.45 ppm) h->i j -CH3 (~1.47 ppm) i->j k Thiophene Ring (7.17-8.13 ppm) l -OCH2- (4.44 ppm) k->l m -CH3 (1.43 ppm) l->m

Caption: Structural comparison of α-ketoesters and their key ¹H NMR signals.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure the acquisition of reliable and reproducible ¹H NMR data for small molecules like this compound, the following protocol is recommended.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). d. Gently agitate the tube to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. Set the appropriate acquisition parameters, including:

  • Pulse Angle: A 30° or 45° pulse is generally recommended for routine spectra to balance signal intensity and relaxation times.
  • Acquisition Time (AT): Typically 2-4 seconds to ensure good resolution.
  • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.
  • Number of Scans (NS): For concentrated samples, 8-16 scans are often adequate. For more dilute samples, a higher number of scans will be required to achieve a good signal-to-noise ratio. e. Acquire the Free Induction Decay (FID).

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

The following diagram outlines the general workflow for acquiring and processing a ¹H NMR spectrum.

G cluster_workflow ¹H NMR Workflow A Sample Preparation B Spectrometer Setup (Locking & Shimming) A->B C Data Acquisition (FID) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Integration, Peak Picking) D->E F Structure Elucidation E->F

Caption: A streamlined workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and interpretable fingerprint of its molecular structure. By comparing its spectrum to those of other α-ketoesters with varying α-substituents, we can observe the predictable and rational effects of electronic and steric factors on proton chemical shifts. This comparative approach not only aids in the confident structural assignment of the target molecule but also deepens our fundamental understanding of structure-spectra correlations, a critical skill for any researcher in the chemical sciences.

References

A Predictive and Comparative Guide to the Mass Spectrometry of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectral behavior of Ethyl 2-cyclohexyl-2-oxoacetate (CAS 13275-31-5). As of the latest literature review, publicly accessible experimental mass spectrometry data for this specific compound is not available. Therefore, this document serves as a predictive guide, grounded in established principles of mass spectrometry and supported by comparative data from structurally related isomers. Our objective is to offer a robust framework for researchers aiming to identify or characterize this molecule using mass spectrometry.

Introduction: The Analytical Challenge

This compound is an alpha-keto ester featuring a cyclohexyl moiety. Its structure presents several potential fragmentation sites under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for structural elucidation and purity assessment. In the absence of a reference spectrum for the target compound, this guide will leverage data from a close structural isomer, Ethyl 2-oxocyclohexylacetate (CAS 24731-17-7), to provide a comparative analysis.

Molecular Structures for Comparison:

CompoundStructureMolecular FormulaMolecular Weight
This compound this compoundC₁₀H₁₆O₃184.23 g/mol
Ethyl 2-oxocyclohexylacetate Ethyl 2-oxocyclohexylacetateC₁₀H₁₆O₃184.23 g/mol
Predicted Electron Ionization (EI) Fragmentation of this compound

Electron ionization is a high-energy technique that typically induces extensive fragmentation. The fragmentation of this compound is expected to be driven by the stability of the resulting radical cations and neutral losses, primarily through alpha-cleavage and rearrangements.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones and esters.[1] Cleavage of the bond between the two carbonyl groups is highly probable.

  • Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo cleavage, leading to characteristic fragment ions. For cyclic ketones, a fragment at m/z 55 is common.[2]

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ethyl ester portion, rearrangements involving the cyclohexyl ring hydrogens are conceivable.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M This compound M+• at m/z 184 F1 [C₆H₁₁CO]+ m/z 111 M->F1 α-cleavage F2 [COCOOEt]+ m/z 101 M->F2 α-cleavage F4 [M - C₂H₅O•]+ m/z 139 M->F4 Loss of ethoxy radical F5 [M - C₂H₄]+ m/z 156 M->F5 McLafferty-type rearrangement F3 [C₆H₁₁]+ m/z 83 F1->F3 - CO F7 [COOEt]+ m/z 73 F2->F7 - CO F6 [C₄H₇]+ m/z 55 F3->F6 Ring fragmentation

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis: Predicted vs. Experimental Data of an Isomer

To ground our predictions, we will compare them with the experimental GC-MS data available for the isomer, Ethyl 2-oxocyclohexylacetate , sourced from the PubChem database.[3]

Table of Predicted vs. Experimental Fragments:

Predicted Fragment (Target Compound)Predicted m/zExperimental Fragment (Isomer)Experimental m/z (Relative Intensity)Plausibility of Presence in Target Spectrum
[M]+• (Molecular Ion)184[M]+• 184 (15%)High
[M - C₂H₅O•]+ (Loss of ethoxy)139[M - C₂H₅O•]+ 139 (100%)High, likely a major fragment
[C₆H₁₁CO]+ 111--Moderate
[M - C₂H₅OH]+ (Loss of ethanol)-[M - C₂H₅OH]+ 138 (40%)Low (different mechanism)
[COCOOEt]+ 101--Moderate
C₆H₉O+ 97C₆H₉O+ 97 (50%)High
[C₆H₁₁]+ 83[C₆H₁₁]+ 81 (60%)High, with potential rearrangement
[COOEt]+ 73--Moderate
[C₄H₇]+ (From cyclohexyl ring)55[C₄H₇]+ 55 (85%)High, characteristic of cyclohexyl

Discussion of Comparative Insights:

The experimental data for Ethyl 2-oxocyclohexylacetate shows a prominent base peak at m/z 139, corresponding to the loss of an ethoxy radical. This is a very common fragmentation pathway for ethyl esters. The presence of a significant peak at m/z 55 is characteristic of the fragmentation of a cyclohexanone-like ring structure.[2]

For our target molecule, this compound, we can confidently predict a molecular ion at m/z 184 and a major fragment at m/z 139. The key difference will lie in the fragmentation resulting from the alpha-cleavage between the two carbonyls. This would give rise to ions at m/z 111 ([C₆H₁₁CO]+) and m/z 101 ([COCOOEt]+). The subsequent loss of carbon monoxide from the m/z 111 fragment would yield the cyclohexyl cation at m/z 83. We also anticipate a significant peak at m/z 55 due to the fragmentation of the cyclohexyl ring.

The following diagram illustrates the key fragmentation pathways of the isomer, Ethyl 2-oxocyclohexylacetate, for comparison.

G M Ethyl 2-oxocyclohexylacetate M+• at m/z 184 F1 [M - C₂H₅O•]+ m/z 139 (Base Peak) M->F1 Loss of ethoxy radical F2 [M - C₂H₅OH]+ m/z 138 M->F2 Loss of ethanol F4 [C₄H₇]+ m/z 55 M->F4 Ring fragmentation F3 [C₆H₉O]+ m/z 97 F1->F3 - C₂H₂O

Caption: Key EI fragmentations of Ethyl 2-oxocyclohexylacetate.

Electrospray Ionization (ESI-MS) Considerations

For ESI-MS, which is a soft ionization technique, the primary species observed would be protonated molecules ([M+H]+ at m/z 185.11) or adducts with sodium ([M+Na]+ at m/z 207.09) or potassium ([M+K]+ at m/z 223.07). Tandem mass spectrometry (MS/MS) of the protonated molecule would be necessary to induce fragmentation. The expected fragmentation in positive-ion ESI-MS/MS would likely involve the neutral loss of ethanol (46.07 Da) or ethene (28.05 Da).

Experimental Protocols

For researchers seeking to acquire mass spectrometry data for this compound, the following starting parameters are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Injector: Split/splitless, 250 °C, split ratio 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.

  • Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI:

  • LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

Conclusion

While experimental mass spectral data for this compound remains elusive in the public domain, a predictive analysis based on fundamental principles of mass spectrometry and comparative data from its isomer, Ethyl 2-oxocyclohexylacetate, provides a strong foundation for its identification and characterization. The key differentiators in the EI spectrum are expected to be the fragments arising from the cleavage between the two carbonyl groups. This guide offers researchers a logical framework and practical starting points for their analytical endeavors with this compound.

References

A Comparative Guide to the Infrared Spectrum of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 2-cyclohexyl-2-oxoacetate, a molecule of interest in synthetic chemistry and drug discovery. By comparing its spectral features with those of related compounds, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar α-keto esters.

The Power of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.[1][2] This makes IR spectroscopy an indispensable tool for structural elucidation and quality control in the chemical and pharmaceutical sciences.

The distinct vibrational frequencies of different functional groups, such as the carbonyl (C=O) groups in ketones and esters, and the C-H bonds of aliphatic rings, allow for their unambiguous identification.[3][4] The intensity and position of these absorption bands are sensitive to the molecule's structure, including factors like conjugation and ring strain.[3][5]

Decoding the Infrared Spectrum of this compound

This compound possesses a unique combination of functional groups: a cyclohexyl ring, a ketone, and an ester. This distinct structure gives rise to a characteristic IR spectrum.

Caption: Molecular structure of this compound.

Based on its structure, the key IR absorption bands for this compound are predicted as follows:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³ hybridized)Cyclohexyl & Ethyl2850-2960Strong
C=O Stretch (Ketone)Cyclohexyl Ketone~1715Strong
C=O Stretch (Ester)Ethyl Ester1735-1750Strong
C-O StretchEster1000-1300Strong
CH₂ Bending (Scissoring)Cyclohexyl~1450Medium

A Comparative Spectral Analysis

To fully appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules: cyclohexanone and ethyl acetate.

Cyclohexanone: The Ketone Comparator

Cyclohexanone provides a reference for the ketone and cyclohexyl portions of our target molecule. Its IR spectrum is dominated by a strong C=O stretching absorption around 1715 cm⁻¹.[5][6] Additionally, it exhibits strong C-H stretching bands between 2850 and 2960 cm⁻¹ and a characteristic CH₂ scissoring vibration near 1450 cm⁻¹.[2]

Ethyl Acetate: The Ester Comparator

Ethyl acetate serves as a model for the ester functional group. Its most prominent feature is a strong C=O stretching band for the saturated ester at approximately 1735-1750 cm⁻¹.[3][7] It also displays strong C-O stretching absorptions in the 1000-1300 cm⁻¹ region.[7]

The Unique Signature of this compound

The IR spectrum of this compound will exhibit a combination of the features seen in cyclohexanone and ethyl acetate, with some key distinctions arising from the α-keto ester arrangement.

  • Dual Carbonyl Absorptions: The most telling feature will be the presence of two distinct, strong C=O stretching bands. One, at the lower wavenumber of approximately 1715 cm⁻¹, is characteristic of the cyclohexyl ketone.[5] The second, at a higher wavenumber around 1735-1750 cm⁻¹, is indicative of the saturated ethyl ester.[7][8] The presence of both peaks is a clear indicator of the α-keto ester structure.

  • Prominent C-H and C-O Regions: Like the comparators, strong C-H stretching absorptions from the cyclohexyl and ethyl groups will be present in the 2850-2960 cm⁻¹ range.[8] The fingerprint region will be complex, but strong C-O stretching bands from the ester group are expected between 1000 and 1300 cm⁻¹.[7]

Caption: Comparison of key IR absorptions.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, the following protocol is recommended.

Instrumentation and Sample Preparation
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is preferred due to its high sensitivity and speed.

  • Sample Preparation: As this compound is likely a liquid or a low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. ATR requires minimal sample preparation and is suitable for both liquids and solids. A small drop of the liquid or a few crystals of the solid is placed directly onto the ATR crystal. Alternatively, for a solid sample, a KBr pellet can be prepared, or for a liquid, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

Data Acquisition
  • Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Scan: The prepared sample is then placed in the spectrometer, and the spectrum is acquired.

  • Data Processing: The final spectrum is typically presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start Obtain this compound Sample ATR Place sample on ATR crystal Start->ATR Background Collect Background Spectrum ATR->Background Sample Collect Sample Spectrum Background->Sample Process Process Data (Transmittance vs. Wavenumber) Sample->Process Identify Identify Key Absorption Bands Process->Identify Compare Compare with Reference Spectra Identify->Compare Structure Confirm Molecular Structure Compare->Structure

Caption: Workflow for IR spectral acquisition and analysis.

Conclusion

The infrared spectrum of this compound is distinguished by the presence of two strong carbonyl absorptions, one for the ketone and one for the ester, in addition to the characteristic C-H and C-O stretching and bending vibrations. By comparing its spectrum to those of cyclohexanone and ethyl acetate, the unique spectral signature of this α-keto ester can be confidently identified. This guide provides the foundational knowledge for researchers to utilize IR spectroscopy effectively in the characterization of this and other complex organic molecules.

References

A Comparative Guide to the 13C NMR Spectral Analysis of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of Ethyl 2-cyclohexyl-2-oxoacetate, a keto-ester of interest in synthetic methodologies.

This document moves beyond a simple data report. It is designed to serve as a practical reference for researchers and drug development professionals. By comparing the target molecule's spectrum with those of structurally related fragments, we will dissect the electronic environment of each carbon atom. This comparative approach not only validates the spectral assignment but also deepens the intuitive understanding of structure-spectrum correlations, a critical skill in modern chemical analysis.

The Foundational Principles of 13C NMR Spectroscopy

13C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope. Although ¹³C has a low natural abundance (about 1.1%), Fourier Transform (FT) NMR techniques allow for the acquisition of high-quality spectra.[1] The key parameter in a ¹³C NMR spectrum is the chemical shift (δ), which is the resonance frequency of a ¹³C nucleus relative to a standard reference, typically tetramethylsilane (TMS).

The chemical shift is highly sensitive to the electronic environment of the carbon atom. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower chemical shift (upfield). Unlike ¹H NMR, standard broadband-decoupled ¹³C NMR spectra display each unique carbon atom as a single peak, without spin-spin splitting from attached protons, simplifying the spectrum significantly.[2]

Experimental Protocol: Acquiring a Quantitative 13C NMR Spectrum

To ensure the data is reliable and reproducible, a standardized protocol is essential. The following outlines a robust methodology for acquiring a quantitative ¹³C NMR spectrum.

  • Sample Preparation :

    • Accurately weigh approximately 20-50 mg of the analyte (this compound).

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). CDCl₃ is often chosen for its excellent solubilizing properties for a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Acquisition :

    • The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • A standard pulse program with proton decoupling, such as 'zgpg30', is typically used.

    • Key Acquisition Parameters :

      • Pulse Angle : A 30° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1) : To obtain quantitative data where peak integrals are proportional to the number of carbons, a long relaxation delay is crucial. This delay should be at least 5 times the longest T₁ relaxation time of any carbon in the molecule (often quaternary carbons). A delay of 10-30 seconds is common.

      • Acquisition Time (aq) : Typically set between 1-2 seconds to ensure good digital resolution.

      • Number of Scans (ns) : An adequate number of scans must be acquired to achieve a high signal-to-noise ratio, which is critical for the accurate detection and integration of all signals, especially those from quaternary carbons.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to create a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm. The solvent peak (CDCl₃) can be used as a secondary reference, appearing as a triplet at approximately 77.16 ppm.[3]

Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis prep1 Dissolve Analyte in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Set Acquisition Parameters (d1, ns) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 anal1 Assign Chemical Shifts (δ) proc3->anal1 anal2 Compare with Reference Spectra anal1->anal2 anal3 Structural Elucidation anal2->anal3

Caption: A streamlined workflow for 13C NMR from sample preparation to structural analysis.

Analysis of this compound

The 13C NMR spectrum of this compound presents eight distinct signals, corresponding to the ten carbon atoms in the molecule (with two pairs of cyclohexyl carbons being chemically equivalent due to symmetry).

Table 1: 13C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Atom AssignmentRationale for Assignment
197.51C=O (Ketone)Ketone carbonyls are highly deshielded and typically appear in the 190-220 ppm range.[3]
161.84C=O (Ester)Ester carbonyls are also deshielded but appear slightly upfield from ketones, generally in the 160-185 ppm range.[3]
62.07O-C H₂-CH₃The carbon directly attached to the electronegative oxygen of the ester is deshielded, appearing in the 60-80 ppm range.
46.13C H (Cyclohexyl, C1)The methine carbon of the cyclohexyl ring attached to the ketone carbonyl is deshielded by the carbonyl group.
27.36C H₂ (Cyclohexyl, C2/C6)Aliphatic CH₂ groups of the cyclohexyl ring.
25.58C H₂ (Cyclohexyl, C3/C5)Aliphatic CH₂ groups of the cyclohexyl ring.
25.11C H₂ (Cyclohexyl, C4)Aliphatic CH₂ group of the cyclohexyl ring, furthest from the substituent.
13.91O-CH₂-C H₃The terminal methyl carbon of the ethyl group, being a typical sp³-hybridized carbon, appears in the upfield region.

Data sourced from BenchChem.

Comparative Spectral Analysis

To substantiate the assignments in Table 1, a comparison with simpler, related molecules is highly instructive. We will analyze the spectra of ethyl acetate, cyclohexyl methyl ketone, and ethyl pyruvate. This deconstruction allows us to observe the influence of each functional group on the chemical shifts of its constituent carbons.

Table 2: Comparative 13C NMR Chemical Shift Data (δ, ppm)

Carbon TypeThis compoundEthyl Acetate[4][5]Cyclohexyl Methyl Ketone[6]Ethyl Pyruvate[7]
Ketone C=O 197.51 -~212192.3
Ester C=O 161.84 171.08 -161.4
O-CH₂ 62.07 60.44 -62.9
O-CH₂-CH₃ 13.91 14.28 -13.8
Cyclohexyl C1 (CH) 46.13 -~51-
Cyclohexyl C2/C6 (CH₂) ** 27.36 -~28-
Cyclohexyl C3/C5 (CH₂) 25.58 -~26-
Cyclohexyl C4 (CH₂) **25.11 -~26-
Acetyl CH₃ -21.00~2726.8

Note: Approximate values for Cyclohexyl Methyl Ketone are derived from spectral data available in PubChem and may vary slightly based on experimental conditions.

Logical Relationships in Chemical Shifts

G main This compound (Target Molecule) fg1 Ketone Carbonyl (δ ≈ 197.5 ppm) main->fg1 fg2 Ester Carbonyl (δ ≈ 161.8 ppm) main->fg2 fg3 Ethyl Group (δ ≈ 62.1, 13.9 ppm) main->fg3 fg4 Cyclohexyl Group (δ ≈ 46.1, 25-28 ppm) main->fg4 comp1 Cyclohexyl Methyl Ketone (Ketone Reference) fg1->comp1 Similar deshielding in ketone environment comp3 Ethyl Pyruvate (α-Keto Ester Ref.) fg1->comp3 α-dicarbonyl effect comp2 Ethyl Acetate (Ester Reference) fg2->comp2 Ester carbonyl correlation fg2->comp3 Adjacent carbonyls influence shift fg3->comp2 Ethyl group shifts are consistent

Caption: Influence of functional groups on the 13C NMR spectrum of the target molecule.

Discussion of Comparative Data
  • The Carbonyl Region (160-200 ppm) :

    • The ketone (197.51 ppm) in our target molecule is significantly deshielded, as expected. Its position is slightly upfield compared to a simple alkyl ketone like cyclohexyl methyl ketone (~212 ppm). This shielding effect is attributable to the adjacent electron-withdrawing ester carbonyl.

    • Similarly, the ester carbonyl (161.84 ppm) is shifted upfield from that in ethyl acetate (171.08 ppm). This is a classic example of the electronic effect in an α-keto ester system; the two adjacent carbonyl groups shield each other relative to their positions in monofunctional compounds. The values align closely with those observed for ethyl pyruvate, which has a similar α-dicarbonyl structure.

  • The Ethyl Group (O-CH₂-CH₃) :

    • The chemical shifts for the ethyl group in this compound (62.07 and 13.91 ppm) are remarkably consistent with those in both ethyl acetate (60.44 and 14.28 ppm) and ethyl pyruvate (62.9 and 13.8 ppm).[4][7] This demonstrates that the electronic environment of the ethyl ester moiety is largely preserved across these different molecules and is not significantly perturbed by the nature of the group attached to the carbonyl.

  • The Cyclohexyl Group :

    • The signals for the cyclohexyl ring carbons (46.13, 27.36, 25.58, 25.11 ppm) are found in the typical aliphatic sp³ region.

    • The C1 methine carbon (46.13 ppm), being directly attached to the ketone, is the most deshielded of the ring carbons. Its chemical shift is slightly shielded compared to the corresponding carbon in cyclohexyl methyl ketone (~51 ppm), again likely due to the electronic influence of the adjacent ester group. The remaining CH₂ groups appear in the expected 25-28 ppm range.

Conclusion

The 13C NMR spectrum of this compound is fully consistent with its proposed structure. Through a detailed, comparative analysis with simpler molecular fragments, we have demonstrated the predictable and rational nature of 13C NMR chemical shifts. The ketone and ester carbonyls exhibit mutual shielding effects characteristic of an α-dicarbonyl system, while the signals for the ethyl and cyclohexyl groups align closely with reference compounds. This guide serves as a testament to the power of 13C NMR, not just as a tool for identification, but as a platform for understanding the subtle electronic interplay within organic molecules.

References

A Comparative Analysis of the Reactivity of Ethyl 2-cyclohexyl-2-oxoacetate and Ethyl 2-oxo-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, α-keto esters serve as versatile building blocks for a wide array of valuable molecules, including pharmaceuticals and natural products.[1][2] Their reactivity, largely dictated by the nature of the substituent adjacent to the ketone, determines their utility in various chemical transformations. This guide provides an in-depth comparison of the reactivity of two prominent α-keto esters: Ethyl 2-cyclohexyl-2-oxoacetate and Ethyl 2-oxo-2-phenylacetate (also known as ethyl benzoylformate).

This analysis, grounded in fundamental principles of physical organic chemistry and supported by experimental observations, aims to equip researchers with the predictive understanding necessary for strategic synthetic planning. We will explore how the seemingly subtle difference between a cyclohexyl and a phenyl group profoundly impacts the steric and electronic environment of the reactive carbonyl centers, leading to divergent outcomes in common synthetic operations.

Structural and Electronic Distinctions: The Foundation of Reactivity Differences

At the heart of the reactivity differences between these two molecules lie the inherent properties of the cyclohexyl and phenyl groups.

This compound features a saturated, aliphatic cyclohexyl ring. This group is sterically demanding and exerts its influence primarily through steric hindrance and weak inductive effects. The sp³-hybridized carbons of the cyclohexane ring are electron-donating, albeit modestly.

Ethyl 2-oxo-2-phenylacetate , in contrast, possesses an aromatic phenyl ring. This substituent introduces a complex interplay of electronic effects. The phenyl ring is electron-withdrawing through inductive effects due to the higher electronegativity of sp²-hybridized carbons compared to sp³-hybridized carbons. More significantly, it can engage in resonance (conjugation) with the adjacent carbonyl group, delocalizing electron density and influencing the electrophilicity of the carbonyl carbons. While the phenyl group is planar, its ability to rotate can modulate the degree of steric hindrance it presents.[3]

PropertyThis compoundEthyl 2-oxo-2-phenylacetate
CAS Number 13275-31-5[4][5]1603-79-8[6]
Molecular Formula C₁₀H₁₆O₃[4]C₁₀H₁₀O₃
Molecular Weight 184.23 g/mol [4]178.18 g/mol
Key Structural Feature Saturated cyclohexyl groupAromatic phenyl group
Primary Electronic Effect Weakly electron-donating (inductive)Electron-withdrawing (inductive and resonance)
Primary Steric Effect Significant, bulkyModerate, dependent on conformation[3]

Comparative Reactivity: A Tale of Two Carbonyls

The presence of two adjacent carbonyl groups—a ketone and an ester—in α-keto esters makes them prime targets for nucleophilic attack. However, the reactivity of each carbonyl is differentially influenced by the neighboring cyclohexyl or phenyl substituent.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl is generally more electrophilic than the ester carbonyl. This reactivity is further modulated by the adjacent substituent.

Reduction Reactions: A common transformation for α-keto esters is the reduction of the ketone to a secondary alcohol.

  • With Ethyl 2-oxo-2-phenylacetate: The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the adjacent ketonic carbonyl, making it more susceptible to attack by hydride reagents like sodium borohydride (NaBH₄). Numerous studies have documented the asymmetric reduction of ethyl benzoylformate to ethyl mandelate, a precursor to various biologically active compounds.[7][8][9][10][11]

  • With this compound: The electron-donating nature of the cyclohexyl group slightly deactivates the ketone carbonyl towards nucleophilic attack. More importantly, the bulky cyclohexyl group presents significant steric hindrance, potentially slowing down the rate of reduction compared to its phenyl-substituted counterpart under identical conditions.

Experimental Protocol: Comparative Reduction with Sodium Borohydride

This protocol outlines a general procedure for comparing the reduction rates of the two α-keto esters.

Materials:

  • This compound

  • Ethyl 2-oxo-2-phenylacetate

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and Ethyl 2-oxo-2-phenylacetate in 10 mL of methanol at 0°C (ice bath).

  • Initiation of Reduction: To each flask, add an equimolar amount (e.g., 1 mmol) of NaBH₄ in small portions with stirring.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 5 minutes). Use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to separate the starting material from the product alcohol.

  • Workup: Once the reaction is deemed complete (or after a set time for comparison), quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR to determine the conversion and compare the relative rates of reduction.

Expected Outcome: The reduction of Ethyl 2-oxo-2-phenylacetate is expected to proceed at a faster rate than that of this compound due to the electronic activation of the carbonyl group and lower steric hindrance.

Diagram: Comparative Reduction Workflow

G cluster_0 This compound cluster_1 Ethyl 2-oxo-2-phenylacetate A1 Dissolve in MeOH at 0°C B1 Add NaBH₄ A1->B1 C1 Monitor by TLC B1->C1 D1 Workup & Analysis C1->D1 compare Compare Reaction Rates (Expected: Phenyl > Cyclohexyl) D1->compare A2 Dissolve in MeOH at 0°C B2 Add NaBH₄ A2->B2 C2 Monitor by TLC B2->C2 D2 Workup & Analysis C2->D2 D2->compare start Start start->A1 start->A2

Caption: Workflow for comparing the reduction rates of the two keto esters.

Grignard Reactions: The addition of organometallic reagents like Grignard reagents to the ketone carbonyl is another important C-C bond-forming reaction.[12][13][14]

  • With Ethyl 2-oxo-2-phenylacetate: The reaction with a Grignard reagent is expected to be facile at the ketone position. However, the high reactivity of Grignard reagents can lead to a secondary reaction with the ester group, especially if excess reagent is used.[13]

  • With this compound: The steric bulk of the cyclohexyl group will likely disfavor the approach of the Grignard reagent to the ketone carbonyl, potentially requiring more forcing conditions or leading to lower yields compared to the phenyl derivative.

Reactions at the Ester Carbonyl

While generally less reactive than the ketone, the ester group can undergo nucleophilic acyl substitution.

  • With Ethyl 2-oxo-2-phenylacetate: The electron-withdrawing phenyl group also influences the ester carbonyl, making it slightly more electrophilic. However, this effect is less pronounced than at the adjacent ketone.

  • With this compound: The electron-donating cyclohexyl group will slightly decrease the electrophilicity of the ester carbonyl.

Synthesis of the Starting Materials

Both α-keto esters can be synthesized via the reaction of the corresponding Grignard reagent with diethyl oxalate.[15][16]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure.[17]

Materials:

  • Cyclohexylmagnesium bromide (in a suitable ether solvent)

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent: If not commercially available, prepare cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium turnings in anhydrous ether. A procedure for a similar Grignard reagent formation is available.[12]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add a solution of diethyl oxalate (1.0 eq) in anhydrous THF. Cool the solution to -40°C.

  • Grignard Addition: Slowly add the cyclohexylmagnesium bromide solution (1.0 eq) to the cooled diethyl oxalate solution, maintaining the temperature below -30°C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to 0°C over a short period (e.g., 5-10 minutes). Quench the reaction by the slow addition of 10% HCl.

  • Workup and Extraction: Extract the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[17]

Diagram: Synthesis via Grignard Reaction

G reagent1 R-MgBr (Cyclohexyl-MgBr or Phenyl-MgBr) intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Diethyl Oxalate reagent2->intermediate product Ethyl 2-R-2-oxoacetate intermediate->product Workup (H₃O⁺)

Caption: General synthesis of α-keto esters using Grignard reagents.

Conclusion

The choice between this compound and Ethyl 2-oxo-2-phenylacetate in a synthetic sequence is not arbitrary. The phenyl group in Ethyl 2-oxo-2-phenylacetate activates the adjacent ketone towards nucleophilic attack through its electron-withdrawing properties. In contrast, the bulky, electron-donating cyclohexyl group in this compound sterically hinders and slightly deactivates the ketone.

These fundamental differences in reactivity have significant implications for reaction rates, yields, and even the feasibility of certain transformations. For reactions requiring a highly electrophilic ketone, such as certain reductions or additions, the phenyl derivative is often the superior choice. Conversely, when steric differentiation is desired or when the reactivity of the ketone needs to be tempered, the cyclohexyl analog may be more suitable. A thorough understanding of these structure-activity relationships is paramount for the efficient and predictable synthesis of complex molecules.

References

A Comparative Guide to HPLC and GC for Purity Analysis of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Ethyl 2-cyclohexyl-2-oxoacetate, an important α-keto ester building block, is no exception. Its purity directly impacts downstream reaction yields and the impurity profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this key intermediate. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal analytical strategy.

The Analyte: this compound

This compound (MW: 184.23 g/mol , CAS: 13275-31-5) is a keto-ester that serves as a versatile precursor in organic synthesis. Its structure, featuring a cyclohexyl ring and an α-keto-ester functional group, dictates its chromatographic behavior. The presence of a carbonyl chromophore makes it suitable for UV detection in HPLC, while its volatility allows for analysis by GC.

A common synthetic route involves the reaction of cyclohexyl magnesium bromide with diethyl oxalate.[1] This synthesis can lead to several process-related impurities, including:

  • Unreacted Starting Materials: Cyclohexanone and diethyl oxalate.

  • Side-Reaction Products: Byproducts from dimerization or other unintended reactions.

  • Degradation Products: Compounds formed during storage or processing.

A robust analytical method must be able to separate the main compound from these potential impurities and accurately quantify them.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

For routine quality control of this compound, a reversed-phase HPLC method with UV detection is the recommended primary approach. The polarity of the molecule makes it well-suited for retention on a non-polar stationary phase.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on its wide applicability and proven performance for separating moderately polar compounds like keto esters.[2][3] The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. A gradient elution is proposed to ensure the timely elution of both the main analyte and any potential impurities with differing polarities. UV detection at 210 nm is selected as it is a common wavelength for detecting carbonyl-containing compounds.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6][7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System s_weigh Weigh Sample s_dissolve Dissolve in Acetonitrile s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Autosampler Injection s_filter->h_inject Inject Sample h_column C18 Column (30°C) h_inject->h_column h_pump Gradient Pump h_pump->h_column h_detect UV Detector (210 nm) h_column->h_detect h_data Data Acquisition h_detect->h_data

Caption: Workflow for HPLC purity analysis.

Comparative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography offers a valuable alternative for purity analysis, particularly for identifying and quantifying volatile impurities. Given that this compound is amenable to volatilization, GC-FID provides a robust and sensitive method.

Rationale for Method Design

A non-polar capillary column (e.g., DB-5 or equivalent) is a suitable choice for the separation of compounds with moderate polarity. The flame ionization detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for purity assays. A temperature gradient program is employed to ensure the separation of compounds with different boiling points.

Experimental Protocol: GC-FID Analysis

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

2. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.

Method Selection: A Comparative Overview
ParameterHPLC-UVGC-FID
Principle Partition chromatography in a liquid mobile phasePartition chromatography in a gaseous mobile phase
Stationary Phase C18 bonded silicaPolysiloxane-based polymer
Mobile Phase Acetonitrile/WaterHelium
Detection UV AbsorbanceFlame Ionization
Analyte Suitability Non-volatile, UV-active compoundsVolatile, thermally stable compounds
Strengths - High versatility- Non-destructive- Suitable for a wide range of polarities- High resolution for volatile compounds- High sensitivity with FID- Robust and reliable
Limitations - Lower resolution for highly volatile compounds- Requires UV-active analytes- Not suitable for non-volatile or thermally labile compounds- Destructive detection

Decision Framework for Method Selection

Method_Selection start Purity Analysis of this compound question1 Are potential impurities non-volatile or thermally labile? start->question1 hplc HPLC-UV is the preferred method question1->hplc Yes question2 Are trace levels of volatile impurities of primary concern? question1->question2 No gc GC-FID is a suitable alternative gc_preferred GC-FID may offer superior sensitivity and resolution question2->gc_preferred Yes hplc_sufficient HPLC-UV is likely sufficient for routine quality control question2->hplc_sufficient No

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-UV and GC-FID are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical needs and the nature of the potential impurities. For routine quality control where the primary goal is to determine the overall purity and quantify major impurities, the proposed reversed-phase HPLC-UV method is robust, versatile, and aligns well with standard pharmaceutical industry practices. When the focus is on identifying and quantifying highly volatile impurities, or when a complementary orthogonal technique is required for method validation, GC-FID presents an excellent alternative.

Ultimately, a comprehensive quality control strategy may involve the use of HPLC as the primary release method, with GC employed for specific impurity investigations or as a secondary, confirmatory technique. Adherence to established validation guidelines, such as those from the ICH and USP, is paramount to ensure the generation of reliable and defensible analytical data.[8][9][10][11]

References

The Landscape of Ethyl 2-cyclohexyl-2-oxoacetate Derivatives: A Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led scientists to explore a vast chemical space, with ethyl 2-cyclohexyl-2-oxoacetate emerging as a versatile scaffold for the synthesis of potentially bioactive molecules. This guide provides a comprehensive overview of the current state of research into the biological activities of its derivatives. While the exploration of this specific chemical family is still in its nascent stages, preliminary findings, particularly in the realm of antimicrobial activity, suggest a promising future. This document aims to objectively present the available experimental data, offer insights into the structure-activity relationships, and provide detailed methodologies for the key experiments to support further research and development in this area.

A Singular Spotlight: The Antimicrobial Potential of a Triazole Derivative

To date, the most significant biological activity reported for a derivative of this compound is in the field of antimicrobials. A notable study focused on the synthesis and evaluation of Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate , revealing its potential as both an antibacterial and antifungal agent[1].

Comparative Analysis of Antimicrobial Activity

While a broad comparative study with other direct derivatives of this compound is not yet possible due to a lack of published data, the initial findings for this triazole derivative are encouraging. The study reports "good antibacterial and antifungal activities," although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) were not detailed in the available abstract[1]. The development of a comprehensive comparative guide awaits the synthesis and biological screening of a wider array of analogues.

Table 1: Summary of Reported Biological Activity for an this compound Derivative

Derivative NameBiological ActivitySupporting DataReference
Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetateAntimicrobial (Antibacterial and Antifungal)Qualitative description of "good" activity[1]

Future Directions: Exploring Anticancer and Enzyme Inhibitory Activities

The core structure of this compound, with its reactive keto and ester functionalities, presents numerous opportunities for chemical modification. This versatility could be leveraged to design and synthesize derivatives with other biological activities, such as anticancer and enzyme inhibitory effects. The cyclohexyl group can influence lipophilicity, which is a critical parameter for drug absorption and distribution, while the ethyl oxoacetate moiety provides a handle for introducing diverse heterocyclic and pharmacophoric groups.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are standardized methodologies for key assays relevant to the biological evaluation of this compound derivatives.

Synthesis of Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

A detailed, step-by-step synthesis protocol for this derivative is essential for researchers aiming to replicate or build upon the existing work. While the specific reaction conditions for this exact compound are not fully detailed in the available literature, a general synthetic workflow can be inferred.

Diagram 1: General Synthetic Workflow

G A This compound B Chemical Modification (e.g., Azide Introduction) A->B Step 1 C Cycloaddition with Phenylacetylene B->C Step 2 D Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate C->D Step 3 G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

A Comparative Guide to the Structural Elucidation of Ethyl 2-cyclohexyl-2-oxoacetate Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Structural Analysis in Drug Discovery

In the landscape of modern drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and development. For small organic molecules such as Ethyl 2-cyclohexyl-2-oxoacetate and its derivatives, which serve as crucial building blocks in the synthesis of potentially therapeutic agents, an unambiguous understanding of their stereochemistry, conformation, and intermolecular interactions is paramount. Single-crystal X-ray diffraction (XRD) stands as the gold standard for providing this definitive structural information, offering a high-resolution map of atomic positions within a crystalline solid.[1]

This guide provides an in-depth technical overview of the single-crystal X-ray diffraction workflow as it applies to the structural characterization of ethyl 2-oxoacetate derivatives. While crystallographic data for the specific title compound, this compound, is not publicly available at the time of this publication, we will use the structurally related coumarin derivative, Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate , as a case study to illustrate the experimental process and the richness of the data obtained.[2] Furthermore, we will present a comparative analysis against Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful complementary technique for structural elucidation in solution.

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the final quality of the structural model. The following sections delineate this workflow, explaining the scientific rationale behind each experimental choice.

Part 1: The Art and Science of Crystal Growth

The adage "a chain is only as strong as its weakest link" holds particularly true in crystallography, where the quality of the crystal dictates the quality of the diffraction data and, ultimately, the resolution of the final structure. The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and with a high degree of internal order.[2]

Experimental Protocol: Crystallization of a Small Organic Molecule

  • Purification of the Analyte: The starting material must be of the highest possible purity. For a compound like Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate, this is achieved through column chromatography (silica gel, 100-200 mesh size) using an appropriate eluent system (e.g., 15% ethyl acetate in petroleum ether).[2] The purity is typically verified by NMR spectroscopy and melting point determination.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent will dissolve the compound when heated but will lead to supersaturation and subsequent crystal formation upon slow cooling. For the case study compound, a solution in a mixture of ethyl acetate and petroleum ether is effective.[2]

  • Inducing Crystallization: Several techniques can be employed to induce crystallization from a supersaturated solution:

    • Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours or days.

    • Slow Cooling: A heated, saturated solution is allowed to cool to room temperature, and then potentially to a lower temperature (e.g., 4°C), gradually.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully separated from the mother liquor and mounted for diffraction analysis.

graph TD; A[Start: Purified Compound] --> B{Solvent Selection}; B --> C[Dissolution]; C --> D{Induce Supersaturation}; D --> E[Slow Cooling]; D --> F[Slow Evaporation]; D --> G[Vapor Diffusion]; E --> H[Crystal Nucleation & Growth]; F --> H; G --> H; H --> I[Harvest Single Crystal]; I --> J[Mount for Diffraction];
Workflow for Single Crystal Growth.
Part 2: Data Collection and Processing

With a suitable crystal mounted on a goniometer head, the next step is to expose it to a focused beam of X-rays and collect the resulting diffraction pattern. Modern diffractometers, such as the Bruker SMART APEXII CCD, automate this process.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Mounting and Cryo-cooling: The crystal is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically to 100 K).[2] This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher quality dataset.

  • X-ray Source: A monochromatic X-ray beam, often from a Molybdenum (Mo Kα) source, is directed at the crystal.[2]

  • Data Collection Strategy: The crystal is rotated through a series of angles, and a series of diffraction images are collected on a CCD area detector.[2]

  • Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and corrected for various experimental factors (e.g., absorption).[2]

Part 3: Structure Solution and Refinement

The integrated and scaled diffraction data contains the information needed to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.

Computational Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. For our case study, the space group was determined to be P2₁/c.[2]

  • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. This provides a preliminary model of the molecule's structure. Software like SHELXTL is commonly used for this step.[2]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction intensities.[2]

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths and angles against known values and analyzing the residual electron density map for any unassigned peaks.

graph TD; A[Single Crystal] --> B[Mount and Cryo-cool]; B --> C[Expose to X-ray Beam]; C --> D[Collect Diffraction Images]; D --> E{Data Processing}; E --> F[Integration and Scaling]; F --> G[Determine Space Group]; G --> H{Structure Solution}; H --> I[Generate Initial Atomic Model]; I --> J{Structure Refinement}; J --> K[Least-Squares Minimization]; K --> L[Validate Final Structure]; L --> M[Publication-Ready CIF];
From Data Collection to Final Structure.

Case Study: Crystallographic Data for Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate

The following table summarizes the key crystallographic data obtained for our case study compound. These parameters provide a quantitative measure of the quality of the crystal and the resulting structural model.

ParameterValue
Chemical FormulaC₁₃H₁₂O₅
Formula Weight248.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1435 (2)
b (Å)16.4887 (4)
c (Å)10.5506 (3)
β (°)125.882 (2)
Volume (ų)1147.84 (5)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected12656
Independent Reflections3344
R(int)0.035
Final R indices [I>2σ(I)]R₁ = 0.049, wR₂ = 0.114
Goodness-of-fit (S)1.04

Data sourced from Fun, H.-K., et al. (2013).[2]

Comparison with an Alternative: X-ray Crystallography vs. NMR Spectroscopy

While single-crystal X-ray diffraction provides unparalleled detail about the solid-state structure of a molecule, it is not without its limitations. The primary prerequisite is the ability to grow high-quality crystals, which can be a significant challenge for many compounds. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for structural elucidation, particularly for molecules in solution.

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Primary Information 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsConnectivity, stereochemistry, conformation in solution, dynamic processes
Resolution Atomic resolution (typically < 1 Å)Lower resolution for full 3D structure, but provides detailed local information
Key Advantage Unambiguous determination of absolute structureProvides information on molecular dynamics and behavior in a more biologically relevant state (solution)
Key Limitation Requires high-quality single crystalsMolecular size limitations, interpretation can be complex for larger molecules

In essence, X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline form, while NMR offers insights into the dynamic nature of a molecule in solution. For a comprehensive understanding of a molecule's properties, the two techniques are often used in a complementary fashion.

Conclusion

The structural characterization of small molecules like this compound and its derivatives is a critical step in their development for various applications. Single-crystal X-ray diffraction, when successful, provides the most definitive and detailed structural information. The workflow, from meticulous crystal growth to sophisticated data analysis, is a robust process that yields a wealth of data on molecular geometry and packing. While challenges such as crystal growth necessitate the use of alternative techniques like NMR spectroscopy, the unparalleled resolution of X-ray crystallography solidifies its role as the gold standard in structural science. The insights gained from these crystallographic studies are invaluable for guiding further synthetic efforts and for understanding the structure-activity relationships that are fundamental to drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate: A Comparative Study of Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Ethyl 2-cyclohexyl-2-oxoacetate in Modern Synthesis

This compound, an α-keto ester, represents a pivotal structural motif in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The vicinal arrangement of the ketone and ester functionalities provides a versatile handle for a multitude of chemical transformations, making it a valuable building block in medicinal chemistry and organic synthesis.[1] The growing demand for efficient and sustainable methods to access such intermediates necessitates a thorough evaluation of the available synthetic strategies.

This guide provides a comprehensive analysis of the synthesis of this compound, beginning with a detailed exposition of a well-established, high-yield method utilizing a Grignard reagent. Subsequently, we will explore a series of modern catalytic alternatives, critically evaluating their potential to offer milder, more efficient, and environmentally benign pathways. This comparative study is designed to equip researchers with the knowledge to select and optimize the most suitable synthetic route for their specific needs, fostering innovation in drug discovery and development.

The Benchmark: Acylation of Cyclohexylmagnesium Bromide with Diethyl Oxalate

A robust and frequently cited method for the synthesis of this compound involves the acylation of a Grignard reagent, cyclohexylmagnesium bromide, with diethyl oxalate.[2] This approach is characterized by its high yield and the use of readily accessible starting materials.

The reaction proceeds via the nucleophilic addition of the Grignard reagent to one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate is then quenched under acidic conditions to afford the desired α-keto ester. A notable yield of 86% with a purity of over 90% has been reported for this procedure, establishing it as a highly effective, albeit stoichiometric, method.[2]

Experimental Protocol: Grignard-based Synthesis

Materials:

  • Cyclohexyl magnesium bromide in ether (2 M)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate

  • Brine

Procedure:

  • Under an inert atmosphere, carefully remove the ether from a 2 M solution of cyclohexyl magnesium bromide (150 mL) in ether via vacuum.

  • Dissolve the resulting residue in anhydrous THF (100 mL) while maintaining the temperature with an ice water bath.

  • In a separate flask, prepare a solution of diethyl oxalate (60 g) in THF (150 mL) and cool it to between -30°C and -40°C.

  • Slowly add the Grignard solution to the diethyl oxalate solution over a period of 10 minutes.

  • After the addition is complete, allow the reaction mixture to warm to 0°C for 5 minutes.

  • Quench the reaction by adding 100 mL of 10% HCl.

  • Extract the aqueous layer with ethyl acetate (200 mL).

  • Wash the organic extract with water (30 mL) and then with brine (50 mL).

  • Dry the organic layer over sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the product by distillation (75-80°C at 1 mm Hg) to yield this compound.[2]

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_grignard Prepare Cyclohexylmagnesium Bromide in THF addition Slow Addition of Grignard to Oxalate Solution (-30 to -40°C) prep_grignard->addition prep_oxalate Prepare Diethyl Oxalate in THF prep_oxalate->addition warm Warm to 0°C addition->warm quench Quench with 10% HCl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Distill concentrate->distill product Ethyl 2-cyclohexyl- 2-oxoacetate distill->product

Caption: Experimental workflow for the Grignard-based synthesis.

Performance Metric Grignard Method
Yield 86%[2]
Purity >90%[2]
Key Reagents Cyclohexylmagnesium bromide, Diethyl oxalate
Conditions Anhydrous, -40°C to 0°C
Advantages High yield, reliable, readily available starting materials
Disadvantages Stoichiometric use of magnesium, requires strictly anhydrous conditions, cryogenic temperatures

Prospective Catalytic Alternatives: A Move Towards Greener Synthesis

While the Grignard-based synthesis is highly effective, the principles of green chemistry encourage the development of catalytic alternatives that minimize waste and improve atom economy. Below, we explore several promising catalytic strategies that could be adapted for the synthesis of this compound.

Copper/TEMPO-Catalyzed Aerobic Oxidation

The oxidation of a precursor alcohol, ethyl 2-cyclohexyl-2-hydroxyacetate, presents a direct catalytic route to the target α-keto ester. Copper-catalyzed aerobic oxidation, often in conjunction with a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), has emerged as a powerful and environmentally friendly method for the selective oxidation of alcohols.[3]

Catalytic Cycle: The catalytic cycle is believed to involve the oxidation of the copper(I) species by molecular oxygen to a copper(II) species. The alcohol substrate coordinates to the copper(II) center, and subsequent deprotonation and oxidation by the oxoammonium cation (formed from TEMPO) regenerates the catalyst and produces the desired ketone.[3]

copper_tempo_cycle CuI Cu(I) CuII Cu(II) CuI->CuII O2 TEMPO_plus TEMPO+ CuII->TEMPO_plus TEMPO-H TEMPO_H TEMPO-H TEMPO_H->CuII TEMPO_plus->CuI Substrate -> Product Product R-C(=O)-R' TEMPO_plus->Product Substrate R-CH(OH)-R' Substrate->TEMPO_plus O2 O2 O2->CuI H2O H2O palladium_carbonylation Pd0 Pd(0)Ln PdII_complex1 [R-Pd(II)-X]Ln Pd0->PdII_complex1 Oxidative Addition (R-X) PdII_complex2 [R-C(=O)-Pd(II)-X]Ln PdII_complex1->PdII_complex2 CO Insertion PdII_complex2->Pd0 Reductive Elimination (R'-OH) Product R-C(=O)-OR' PdII_complex2->Product Substrate R-X Substrate->Pd0 CO CO CO->PdII_complex1 Alcohol R'-OH Alcohol->PdII_complex2 friedel_crafts start Cyclohexane + Ethyl Oxalyl Chloride acylium_ion Acylium Ion Formation start->acylium_ion Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) electrophilic_attack Electrophilic Attack on Cyclohexane acylium_ion->electrophilic_attack deprotonation Deprotonation electrophilic_attack->deprotonation product Ethyl 2-cyclohexyl- 2-oxoacetate deprotonation->product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for laboratory professionals, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5). Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established regulatory frameworks and chemical safety principles to ensure the well-being of personnel and the protection of our environment.

Hazard Characterization and Initial Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is an α-keto ester, a class of compounds utilized as intermediates in organic synthesis.[1][2][3] While a complete, universally adopted GHS classification is not consistently available across all suppliers, a composite of available safety data indicates that this compound must be handled as a hazardous substance.[4][5]

Key Chemical & Safety Data:

PropertyValue / ClassificationSource(s)
CAS Number 13275-31-5[6][7][8][9]
Molecular Formula C₁₀H₁₆O₃[6][10]
Molecular Weight 184.23 g/mol [6][10]
Appearance Off-white solid or light yellow liquid[9]
Storage Store at room temperature in a dry, cool, and well-ventilated place.[6][7][11][6][7][11]
Potential Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[5][10][12]

This hazard profile dictates that this compound cannot be disposed of via standard laboratory drains or in regular trash.[13][14][15] Such actions violate regulatory standards and pose a significant risk to environmental and human health.

The Regulatory Imperative: RCRA and Laboratory Waste

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15][16][17] This regulation establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (your institution) is perpetually responsible for the waste it creates.[15] Laboratories in academic and industrial settings typically operate under specific sections of RCRA, such as the Subpart K regulations for academic laboratories, which provide a framework for waste accumulation, storage, and disposal.[13]

The core principle is that any chemical exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity—or is specifically listed by the EPA—is considered hazardous waste.[14][15] Given the hazard statements associated with this compound, it must be managed as regulated hazardous waste.

Step-by-Step Disposal Protocol

This protocol is designed to ensure safety and compliance from the point of generation to final pickup by a licensed disposal vendor.

Step 1: Waste Determination and Segregation
  • Action: At the moment you decide to discard this compound (whether unused, expired, or as a reaction byproduct), it is officially classified as a waste. Treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[14]

  • Causality: This immediate classification prevents accidental co-mingling with non-hazardous waste streams and ensures the substance enters the correct disposal pathway from the outset.

  • Segregation: Store waste this compound separately from incompatible materials. As an ester, it should be kept away from:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases

  • Justification: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[13] Physical barriers or secondary containment should be used to enforce this segregation in the storage area.[13]

Step 2: Containerization
  • Action: Select a waste container that is in good condition and chemically compatible with the ester.[13][18] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a secure, leak-proof screw cap.[13][18]

  • Causality: Chemical compatibility prevents the degradation of the container, which could lead to leaks and spills. A secure cap is mandatory to prevent the release of vapors and to comply with storage regulations.[18][19] Makeshift covers like parafilm are not acceptable.[18]

  • Fill Level: Do not fill the container beyond 90% of its capacity.[17][19]

  • Justification: Leaving adequate headspace accommodates potential vapor expansion due to temperature changes, preventing pressure buildup and container rupture.[19]

Step 3: Labeling
  • Action: As soon as the first drop of waste is added, the container must be labeled.[14] The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • An indication of the hazards (e.g., "Irritant," "Harmful"). Hazard pictograms are highly recommended.[16]

    • The name and contact information of the generating researcher/laboratory.[14]

    • The date the container is full or ready for disposal.[14]

  • Causality: Proper labeling is a critical safety and compliance measure. It communicates the container's contents and associated hazards to all laboratory personnel, emergency responders, and waste handlers, ensuring it is managed correctly throughout its lifecycle.[16]

Step 4: Accumulation and Storage
  • Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) .[16] This area must be at or near the point of generation and under the control of laboratory personnel.[13][16]

  • Causality: The SAA concept allows for the safe, short-term collection of hazardous waste within the lab itself, minimizing the need to transport hazardous materials frequently through the building.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of any acutely hazardous "P-listed" waste) in your SAA.[14][16][20] Once this limit is reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.

  • Secondary Containment: It is best practice to keep all liquid hazardous waste containers within a secondary containment bin or tray capable of holding the entire volume of the largest container.[13][17] This prevents spills from spreading.

Step 5: Arranging for Disposal
  • Action: Once the waste container is 90% full or the project is complete, submit a chemical waste collection request to your institution's EHS or equivalent department.[14] Do not attempt to dispose of the chemical yourself.

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste from various laboratories. They work with licensed hazardous waste disposal contractors who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final, environmentally sound disposal.[21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Waste Generation (Unused, Expired, or Byproduct) IsHazardous Perform Hazard Assessment (Consult SDS/Safety Profile) Start->IsHazardous TreatAsHazardous Treat as Hazardous Waste (Irritant, Harmful) IsHazardous->TreatAsHazardous Yes Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) TreatAsHazardous->Segregate Containerize Select & Fill Compatible Container (HDPE/Glass, <90% Full) Segregate->Containerize Label Affix 'Hazardous Waste' Label (Full Name, Hazards, Date) Containerize->Label Store Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) Label->Store Request Request Pickup from EHS/EH&S Store->Request End Disposal by Licensed Vendor Request->End

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. Handling novel chemical entities requires a profound understanding of their potential hazards and the implementation of meticulous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 2-cyclohexyl-2-oxoacetate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a deeply ingrained culture of safety, ensuring that our pursuit of scientific advancement never compromises the well-being of our most valuable asset: our people.

Foundational Safety: A Hazard-Based Approach to PPE Selection

The selection of PPE is not a matter of routine; it is a risk-based decision dictated by the specific chemical's toxicological profile. This compound (CAS: 13275-31-5) is classified under the Globally Harmonized System (GHS) with multiple hazards that demand rigorous protective measures.[1][2] Understanding these hazards is the critical first step in establishing a self-validating safety protocol. The causality is simple: the known risks of the compound directly inform the necessary barriers we must place between it and the researcher.

GHS Hazard Profile

The primary hazards associated with this compound are summarized below. These classifications are the scientific basis for the PPE recommendations that follow.

Hazard ClassificationGHS CategoryHazard StatementPictogramSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Warning)[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Warning)[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Warning)[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Warning)[1][2]

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation, each capable of causing significant irritation or harm.[1] Therefore, a comprehensive PPE strategy must address all of these potential entry points.

The Core Directive: Essential PPE for Safe Handling

Based on the identified hazards, the following PPE is mandatory when handling this compound. This ensemble constitutes the minimum requirement for preventing direct exposure.

Eye and Face Protection: The First Line of Defense

Why it's essential: The compound is classified as a serious eye irritant (H319).[1][2] A direct splash can lead to significant pain and potential damage.

  • Primary Equipment: ANSI Z87.1-compliant chemical safety goggles are required at all times. Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes, a hazard that standard safety glasses do not adequately address.[4]

  • Secondary Equipment: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to safety goggles to protect the entire face.[4][5]

Hand Protection: Preventing Dermal Exposure

Why it's essential: The compound causes skin irritation (H315).[1][2] Direct contact can lead to dermatitis and other skin conditions. Furthermore, absorption through the skin is a potential route of exposure.

  • Recommended Equipment: Chemical-resistant nitrile gloves are the standard for handling this compound in most laboratory settings.[4] Nitrile provides a robust barrier against a wide range of chemicals.

  • Protocol: Always double-check gloves for pinholes or tears before use. Gloves should be removed and replaced immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area.

Skin and Body Protection: A Barrier Against Spills and Splashes

Why it's essential: To supplement hand protection and guard against accidental spills that could contaminate personal clothing and lead to prolonged skin contact.

  • Required Equipment: A flame-resistant lab coat is mandatory. Ensure the coat is fully buttoned to provide maximum coverage.[5]

  • Additional Measures: For procedures with a higher risk of splashing, consider using a chemical-resistant apron made of materials like PVC over the lab coat.[5] Always wear long pants and closed-toe shoes in the laboratory.[6]

Respiratory Protection: Mitigating Inhalation Risks

Why it's essential: this compound may cause respiratory irritation (H335).[1] While engineering controls are the primary method for mitigating this risk, respiratory protection may be necessary.

  • Primary Control: All handling of this chemical should be performed within a certified chemical fume hood to minimize the concentration of vapors or aerosols in the breathing zone.[7]

  • When a Respirator is Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[4] All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA 29 CFR 1910.134.

Operational and Disposal Plans: From Preparation to Waste

A successful safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Experimental Workflow: PPE Donning and Doffing Procedure

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The "clean-to-clean" and "dirty-to-dirty" principle must be followed.

PPE_Workflow cluster_donning Donning PPE (Clean to Dirty) cluster_doffing Doffing PPE (Dirty to Clean) d1 1. Lab Coat d2 2. Safety Goggles / Face Shield d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves (pull cuffs over lab coat sleeves) d3->d4 wash_hands1 Wash Hands d4->wash_hands1 Begin Handling Chemical f1 1. Gloves (peel off without touching exterior) f2 2. Lab Coat (handle from inside) f1->f2 f3 3. Goggles / Face Shield (handle by straps) f2->f3 f4 4. Respirator (if used) f3->f4 wash_hands2 Wash Hands Thoroughly f4->wash_hands2 start Begin Work end_work Enter Lab start->end_work end_work->d1 wash_hands1->f1 Work Complete leave_lab Leave Lab wash_hands2->leave_lab

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Inspection: Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves) before donning.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Chemical Handling: Perform all manipulations of this compound well within the fume hood. Use spark-proof tools and avoid creating aerosols.[7]

  • Temporary Storage: If the chemical is not for immediate use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[7][8]

  • Decontamination: After handling, decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Follow the doffing sequence carefully to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency_Response cluster_actions Immediate Actions cluster_procedures First Aid Procedures exposure Exposure Event Occurs skin Skin Contact? exposure->skin eye Eye Contact? skin->eye No wash_skin Remove contaminated clothing. Flush skin with soap and water for at least 15 minutes. skin->wash_skin Yes inhale Inhalation? eye->inhale No flush_eyes Immediately flush eyes with water at eyewash station for at least 15 minutes. Hold eyelids open. eye->flush_eyes Yes fresh_air Move victim to fresh air. If breathing is difficult, give oxygen. inhale->fresh_air Yes seek_medical Seek Immediate Medical Attention inhale->seek_medical No wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: First Aid Decision Logic for Exposures.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[7][9] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: Disposable PPE (e.g., gloves) that is contaminated should be placed in a sealed, labeled hazardous waste container. Non-disposable items must be decontaminated before reuse.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Collect the waste in a compatible, sealed, and clearly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.[12] Do not discharge into the environment.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyclohexyl-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyclohexyl-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.